molecular formula C8H5BrN2O2 B1292438 3-Bromo-1H-indazole-5-carboxylic acid CAS No. 885521-49-3

3-Bromo-1H-indazole-5-carboxylic acid

Cat. No.: B1292438
CAS No.: 885521-49-3
M. Wt: 241.04 g/mol
InChI Key: RWQMEUDBXGKAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-indazole-5-carboxylic acid (CAS 885521-49-3) is a brominated indazole derivative serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound has a molecular formula of C 8 H 5 BrN 2 O 2 and a molecular weight of 241.04 g/mol . Its structure features both a carboxylic acid and a bromine substituent, making it a versatile building block for various synthetic transformations, such as metal-catalyzed cross-couplings and amide coupling reactions . While specific biological data is limited, its practical research value is highlighted by its use in fragment-based drug discovery, where it has been studied in complex with bacterial transferase proteins, suggesting potential in developing enzyme inhibitors . Researchers can utilize this compound for designing and synthesizing novel molecules, including potential synthetic cannabinoids and their metabolites . Handle with care; this product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-2H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQMEUDBXGKAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646259
Record name 3-Bromo-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-49-3
Record name 3-Bromo-1H-indazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Bromo-1H-indazole-5-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-1H-indazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid bicyclic indazole core, functionalized with both a carboxylic acid and a bromine atom, provides a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a key handle for cross-coupling reactions, while the carboxylic acid allows for amide bond formation and other derivatizations. This guide provides an in-depth overview of its chemical properties, a validated synthesis protocol, and its applications for researchers and drug development professionals. Indazole derivatives are recognized for their wide range of pharmacological properties, making them valuable scaffolds in the development of novel therapeutics.[1][2]

Physicochemical and Structural Properties

The precise characterization of a chemical entity is fundamental to its application. The properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis.

PropertyValueSource
Molecular Weight 241.04 g/mol [3]
Molecular Formula C₈H₅BrN₂O₂[3]
CAS Number 885521-49-3
Appearance Powder
Melting Point >300 °C
InChI Key RWQMEUDBXGKAER-UHFFFAOYSA-N
SMILES OC(=O)c1ccc2[nH]nc(Br)c2c1

Synthesis and Purification: A Validated Protocol

While multiple synthetic routes to substituted indazoles exist, a common and reliable method involves the bromination of a suitable precursor.[4][5] The following protocol describes a representative synthesis for a positional isomer, 5-Bromo-1H-indazole-3-carboxylic acid, which illustrates the fundamental chemistry of electrophilic aromatic substitution on the indazole ring system. The principles are directly translatable.

Causality and Experimental Rationale

The chosen protocol involves the direct bromination of Indazole-3-carboxylic acid.[6][7] Acetic acid serves as the solvent, and the elevated temperature is necessary to achieve a homogeneous solution and sufficient reaction kinetics.[6][7] Bromine is the electrophile that substitutes a hydrogen atom on the electron-rich benzene portion of the indazole ring. The reaction is quenched in ice water to precipitate the product, which has lower solubility in cold aqueous media, facilitating its isolation.[6][7] This self-validating protocol includes purification by filtration and washing, with characterization by NMR and mass spectrometry to confirm product identity and purity.[6][7]

Workflow Diagram: Synthesis of Bromo-Indazole Carboxylic Acid

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up & Isolation Start Indazole-3-carboxylic acid + Glacial Acetic Acid Heat1 Heat to 120 °C (Clear Solution) Start->Heat1 Cool1 Cool to 90 °C Heat1->Cool1 Reagent Add Bromine in Glacial Acetic Acid (Dropwise at 90 °C) Cool1->Reagent Heat2 Heat at 90 °C for 16 hours Reagent->Heat2 Cool2 Cool to Room Temp Heat2->Cool2 Quench Pour into Ice Water & Stir Cool2->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Final Product: 5-Bromo-1H-indazole- 3-carboxylic acid Dry->Product

Caption: Workflow for the synthesis of a bromo-indazole carboxylic acid isomer.

Step-by-Step Experimental Protocol

Adapted from a representative synthesis of 5-Bromo-1H-indazole-3-carboxylic acid.[6][7]

  • Dissolution: Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a reflux condenser.[6][7]

  • Heating: Heat the suspension to 120 °C until a clear, homogeneous solution is formed.[6][7]

  • Temperature Adjustment: Cool the solution to 90 °C.[6][7]

  • Reagent Addition: Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90 °C.[6][7]

  • Reaction: Continue to heat the reaction mixture at 90 °C for 16 hours.[6][7]

  • Quenching: After the reaction is complete, cool the solution to room temperature. Pour the mixture into a beaker containing ice water and stir for 15 minutes.[6][7]

  • Isolation: Collect the precipitated solid by vacuum filtration.[6][7]

  • Purification: Wash the collected solid with cold water to remove residual acetic acid and salts.[6][7]

  • Drying: Dry the purified product under vacuum at room temperature to yield the final product as a white solid.[6][7]

Applications in Research and Drug Development

This compound is a valuable building block for creating libraries of compounds for high-throughput screening. Its utility stems from the two distinct functional handles.

  • Pharmaceutical Development: The indazole core is a privileged scaffold in medicinal chemistry. This compound serves as a key starting material for synthesizing potential anti-cancer agents, kinase inhibitors, and therapeutics for neurological disorders.[1][2] The bromine atom is particularly useful for introducing molecular diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of various aryl, heteroaryl, or alkyl groups.

  • Biochemical Research: Derivatives synthesized from this starting material are used to probe biological systems, including studies on enzyme inhibition and receptor binding.[1] This helps elucidate biological pathways and aids in the development of highly targeted therapies.

  • Materials Science: The rigid, aromatic structure of the indazole ring makes it an interesting component for novel materials, such as specialized polymers and coatings, where its unique chemical and electronic properties can be exploited.[1]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area or chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10] For handling the powder, a dust mask or respirator (e.g., N95) is recommended to avoid inhalation.

  • Handling: Avoid creating dust.[10] Avoid contact with skin, eyes, and clothing.[9][10] Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry place in a tightly sealed container.[9]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]

    • Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.[10]

    • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen.[10]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[10]

Conclusion

This compound, with a molecular weight of 241.04 g/mol , is a highly versatile and valuable intermediate in modern chemical synthesis. Its dual functionality allows for orthogonal chemical modifications, making it a powerful tool for generating diverse molecular structures. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective application in the pursuit of novel pharmaceuticals and advanced materials.

References

  • SAFETY DATA SHEET. Covestro. [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH). [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • 5-Bromo-1H-indazole-3-carboxylic acid. Aribo Biotechnology. [Link]

Sources

Foreword: A Molecule of Interest in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-1H-indazole-5-carboxylic Acid

This compound is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. As a functionalized indazole, it serves as a versatile scaffold and key building block in the synthesis of a wide array of bioactive molecules. The indazole core is a well-established pharmacophore, and its derivatives have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1]

A thorough understanding of the physicochemical properties of this intermediate is not merely an academic exercise; it is a fundamental prerequisite for its effective utilization in synthesis, process development, and the rational design of new chemical entities. Properties such as solubility, melting point, and acidity directly influence reaction conditions, purification strategies, formulation development, and ultimately, the pharmacokinetic profile of any resulting drug candidate.

This guide provides a detailed examination of the core physical properties of this compound, grounded in available data and established analytical methodologies. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this important molecule.

Core Physicochemical Data

The fundamental physical and chemical characteristics of a compound provide the first layer of insight into its behavior. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂[2][3]
Molecular Weight 241.04 g/mol [2][3]
CAS Number 885521-49-3 (or 1000343-53-7)[2][4]
Appearance Powder[2]
Melting Point >300°C[2][4]
Boiling Point 493.4 ± 25.0°C at 760 mmHg[4]
Density 1.9 ± 0.1 g/cm³[4]
Flash Point 252.2 ± 23.2 °C[4]
Refractive Index 1.766[4]
XLogP3 2.1[4]

The exceptionally high melting point (>300°C) is a noteworthy feature of this compound.[2][4] This suggests strong intermolecular forces within the crystal lattice, likely dominated by hydrogen bonding between the carboxylic acid groups and the indazole ring's N-H protons, as well as potential π-π stacking interactions between the aromatic rings. This high thermal stability is an important consideration for designing synthetic reactions at elevated temperatures.

The XLogP3 value of 2.1 indicates a moderate level of lipophilicity.[4] This property is critical in drug design, as it influences the molecule's ability to cross cell membranes and its overall absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility Profile: A Practical Assessment

While quantitative solubility data in various solvents is not extensively published, we can infer a practical solubility profile based on the molecule's structure.

  • Aqueous Solubility : The presence of the carboxylic acid group suggests some solubility in aqueous bases (e.g., sodium bicarbonate, sodium hydroxide) via deprotonation to form a more soluble carboxylate salt. However, the molecule as a whole is largely nonpolar, and its parent, 5-Bromo-3-fluoro-1H-indazole, is noted as being insoluble in water.[5] Therefore, solubility in neutral or acidic aqueous media is expected to be very low.

  • Organic Solvent Solubility : The compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), particularly with gentle heating. These solvents are commonly used in reactions involving carboxylic acids for amide bond formation or other derivatizations.[6]

Acidity and pKa: The Ionization Constant

The determination of pKa is a routine and essential measurement in preclinical drug development. A standard and reliable method for this is potentiometric titration.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a self-validating system for accurately measuring the pKa. The causality behind this choice is its high precision and the ability to derive thermodynamic constants directly.

Objective: To determine the pKa of this compound.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

  • Deionized, CO₂-free water

  • Methanol or DMSO (co-solvent, if needed for solubility)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • Beaker

Methodology:

  • Sample Preparation: Accurately weigh a sample of the compound (e.g., 24.1 mg, for a 1 mM solution in 100 mL) and dissolve it in a known volume of CO₂-free deionized water. If solubility is an issue, a water/methanol co-solvent system can be used, but the pKa will be an apparent pKa (pKaapp) specific to that solvent mixture.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Initial pH Reading: Record the initial pH of the solution before adding any titrant.

  • Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point, which is the point where the moles of NaOH added equal the initial moles of the acid. This will be indicated by a sharp inflection in the pH curve.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence volume (Veq) from the inflection point of the curve (often found by taking the first or second derivative of the curve).

    • The half-equivalence volume is Veq / 2. The pH of the solution at this specific volume is equal to the pKa of the acid.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Solvent B Calibrate pH Meter C Add NaOH Increment B->C D Stir & Stabilize C->D Repeat E Record pH & Volume D->E Repeat E->C Repeat F Plot pH vs. Volume E->F G Find Equivalence Point (Veq) F->G H Determine pH at Veq/2 G->H I Result: pH = pKa H->I

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of a molecule. While specific spectra for this compound are not publicly available, we can describe the expected features based on its structure and data from close isomers.[7][8]

  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum would show characteristic signals for the aromatic protons on the indazole ring and the acidic protons.

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>12 ppm).

    • Indazole N-H Proton: A broad singlet, also downfield (often >13 ppm).[7]

    • Aromatic Protons: The three protons on the benzene portion of the indazole ring would appear in the aromatic region (7.0-8.5 ppm). Their precise chemical shifts and coupling patterns (doublets, doublet of doublets) would depend on their position relative to the bromine and carboxylic acid groups. For the 5-carboxy isomer, one would expect three distinct signals in this region.

  • ¹³C NMR (Carbon NMR): The spectrum would show eight distinct carbon signals, including a signal for the carbonyl carbon of the carboxylic acid (typically 160-180 ppm) and signals for the six carbons of the bicyclic aromatic system.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups:

    • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.

    • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹, typical for an aromatic carboxylic acid carbonyl.

    • C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the analysis would show a molecular ion peak corresponding to the mass of the molecule. A key feature would be the isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 mass units (e.g., m/z 240 and 242 for [M-H]⁻).[7]

Experimental Protocol: Melting Point Determination

The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

Objective: To determine the melting point range of this compound.

Causality: The capillary method is chosen for its small sample requirement, precision, and widespread availability in synthetic chemistry labs.

Materials:

  • This compound, finely powdered and dry

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp or Stuart SMP10)

Methodology:

  • Sample Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

  • Accurate Determination: For an accurate measurement, set the heating rate to a slow ramp (1-2°C per minute) starting from a temperature about 20°C below the expected melting point.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as a range from the onset temperature to the final temperature. Given the literature value of >300°C, a high-temperature apparatus is required.[2][4]

Melting_Point_Workflow A Load Powdered Sample into Capillary Tube B Place Tube in Apparatus A->B C Set Slow Heating Ramp (1-2°C / min) B->C D Observe Sample C->D E Record T_onset (First Liquid Drop) D->E Melting Begins F Record T_final (All Liquid) D->F Melting Completes G Report Range (T_onset - T_final) E->G F->G

Sources

Navigating the Solubility Landscape of 3-Bromo-1H-indazole-5-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Criticality of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. This technical guide is dedicated to a comprehensive exploration of the solubility characteristics of 3-Bromo-1H-indazole-5-carboxylic acid , a heterocyclic building block of significant interest in medicinal chemistry.

This document moves beyond a mere compilation of data, offering a deep dive into the theoretical underpinnings of solubility, the practical methodologies for its determination, and the critical interpretation of the resulting data. As researchers, scientists, and drug development professionals, a thorough understanding of these principles is not just advantageous—it is essential for navigating the complexities of candidate selection and formulation development. Herein, we will dissect the key factors governing the solubility of this compound, provide robust, field-proven protocols for its empirical determination, and present a framework for leveraging this knowledge to accelerate your research endeavors.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is the first step in predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [1]
Appearance Powder[1]
Melting Point >300 °C[1]

Note: The high melting point suggests strong intermolecular forces in the solid state, which can be a contributing factor to lower aqueous solubility.

The Interplay of pKa, logP, and pH in Determining Solubility

The solubility of an ionizable compound like this compound is not a fixed value but is dynamically influenced by the pH of the surrounding medium. This behavior is governed by the compound's acid dissociation constant (pKa) and its lipophilicity (logP).

Predicted Physicochemical Parameters
ParameterPredicted ValuePrediction Tool/Source
pKa (acidic) ~3.8 - 4.2Based on the carboxylic acid moiety, influenced by the electron-withdrawing indazole ring. [2][3], [4][5]
pKa (basic) ~1.5 - 2.5Attributed to the pyrazole moiety of the indazole ring.
logP ~2.0 - 2.5[6][7][8]

Disclaimer: The predicted pKa value for a positional isomer, 3-Bromo-1H-indazole-6-carboxylic acid, is reported as 3.79 ± 0.30[9]. While this may offer some guidance, it should not be considered a direct substitute for the pKa of the 5-carboxylic acid isomer due to differences in the electronic effects of the substituent positions.

The Henderson-Hasselbalch Relationship and its Implications

The ionization state of this compound at a given pH can be understood through the Henderson-Hasselbalch equation. As a weak acid, its solubility is expected to increase significantly as the pH rises above its acidic pKa.[10][11][12][13]

  • At pH < pKa (acidic): The carboxylic acid group will be predominantly protonated and neutral. In this state, the molecule's solubility will be at its lowest, referred to as its intrinsic solubility.

  • At pH > pKa (acidic): The carboxylic acid group will be deprotonated, forming a carboxylate salt. The ionic nature of the salt will lead to a substantial increase in aqueous solubility.

The basicity of the indazole ring system will also play a role, particularly at very low pH values, where it may become protonated.

The interplay of these factors can be visualized in the following logical diagram:

G cluster_pH Solution pH cluster_Molecule This compound Low_pH Low pH (e.g., Gastric Fluid) Protonated Predominantly Neutral Form (COOH) Low_pH->Protonated pH < pKa Neutral_pH Neutral pH (e.g., Bloodstream) Deprotonated Predominantly Ionic Form (COO-) Neutral_pH->Deprotonated pH > pKa High_pH High pH (e.g., Intestinal Fluid) High_pH->Deprotonated Low_Solubility Low_Solubility Protonated->Low_Solubility Leads to High_Solubility High_Solubility Deprotonated->High_Solubility Leads to

Caption: pH-dependent ionization and its effect on solubility.

Experimental Determination of Solubility: Protocols and Best Practices

Empirical determination of solubility is a cornerstone of pre-formulation studies. Two primary types of solubility are typically measured: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the universally accepted gold standard for its determination.

This protocol is designed to be a self-validating system, ensuring the attainment of true thermodynamic equilibrium.

Objective: To determine the equilibrium solubility of this compound in a selected solvent system.

Materials:

  • This compound (solid powder)

  • Selected solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of the Suspension:

    • Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is in equilibrium with the solid phase.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the suspension for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with sampling at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to permit sedimentation of the excess solid.

    • To ensure complete removal of undissolved particles, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection and Preparation:

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

    • For an additional level of certainty, filter the collected supernatant through a 0.22 µm syringe filter. Note: Pre-saturate the filter with the solution by discarding the initial few drops to avoid drug loss due to filter binding.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound.

    • Prepare a standard calibration curve of this compound to accurately quantify the solubility.

G Start Start Excess_Solid Add Excess Solid to Solvent Start->Excess_Solid Equilibration Agitate at Constant Temperature (24-72h) Excess_Solid->Equilibration Phase_Separation Centrifuge/Filter Equilibration->Phase_Separation Quantification Analyze Supernatant (HPLC/LC-MS) Phase_Separation->Quantification End Solubility Value Quantification->End

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility is a measure of how readily a compound, pre-dissolved in an organic solvent (typically DMSO), precipitates when introduced into an aqueous buffer. This method is faster and requires less compound than the shake-flask method, making it suitable for early-stage drug discovery screening.

Objective: To rapidly assess the kinetic solubility of this compound.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Plate reader with turbidity or nephelometry detection capabilities, or HPLC/LC-MS system

Procedure:

  • Compound Addition:

    • Add a small volume of the DMSO stock solution of this compound to the wells of a microtiter plate.

  • Buffer Addition and Mixing:

    • Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1-2%).

    • Mix the contents thoroughly.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

  • Precipitation Detection:

    • Measure the amount of precipitate formed using a plate reader (nephelometry or turbidimetry).

    • Alternatively, the plate can be filtered or centrifuged, and the concentration of the remaining dissolved compound in the supernatant can be quantified by HPLC-UV or LC-MS.

Summary and Concluding Remarks

The solubility of this compound is a multifaceted property that is intrinsically linked to its physicochemical characteristics, most notably its pKa and lipophilicity. As an ionizable molecule with both acidic and basic centers, its aqueous solubility is highly dependent on the pH of the medium. A comprehensive understanding of this behavior is critical for its successful development as a potential therapeutic agent.

This guide has provided a theoretical framework for understanding the factors that govern the solubility of this compound, alongside detailed, actionable protocols for its experimental determination. The shake-flask method remains the definitive approach for establishing thermodynamic solubility, providing a robust baseline for formulation and biopharmaceutical classification. For earlier stages of discovery, kinetic solubility assays offer a valuable high-throughput alternative.

It is imperative that the predicted physicochemical parameters presented herein are empirically verified. The protocols outlined in this document provide a clear path for obtaining this crucial experimental data. By integrating a sound theoretical understanding with rigorous experimental practice, researchers can effectively navigate the solubility challenges associated with this compound and other promising drug candidates, ultimately paving the way for the development of safe and effective medicines.

References

  • ACD/Labs. pKa Prediction Software. [Link]

  • ChemAxon. pKa Prediction. [Link]

  • ALOGPS. ALOGPS 2.1. [Link]

  • Gimeno, A., et al. (2022). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Transactions, 93, 1-6.
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 78(9), 767–770.
  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • ACD/Labs. Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. [Link]

  • ChemAxon. How do predicted pKa and solubility values compare to reality? [Link]

  • Tetko, I. V., & Poda, G. I. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of medicinal chemistry, 47(23), 5601–5604.
  • Tetko, I. V., et al. (2005). Application of ALOGPS 2.1 to predict log D distribution coefficient for Pfizer proprietary compounds. Journal of medicinal chemistry, 48(10), 3491–3498.

Sources

An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectral data for 3-Bromo-1H-indazole-5-carboxylic acid, a key heterocyclic compound in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to offer not just raw data, but a cohesive interpretation grounded in established spectroscopic principles. This document is structured to provide both a theoretical understanding and practical, field-tested insights into the characterization of this molecule.

Introduction: The Significance of this compound

Indazole derivatives are renowned for their wide range of biological activities, serving as scaffolds for anti-tumor, anti-inflammatory, and anti-HIV agents. This compound is a valuable intermediate, offering multiple points for chemical modification. The bromine at the 3-position and the carboxylic acid at the 5-position provide orthogonal handles for diverse synthetic transformations. Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity of subsequent research and development. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Overview of Spectral Data

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.

  • Molecular Formula: C₈H₅BrN₂O₂

  • Molecular Weight: 241.04 g/mol

  • Melting Point: >300 °C

Below is a summary of the anticipated spectral data, which will be elaborated upon in the subsequent sections.

Technique Key Predicted Observations
¹H NMR Three distinct aromatic proton signals, a broad singlet for the N-H proton, and a downfield singlet for the carboxylic acid proton.
¹³C NMR Eight distinct carbon signals, including a downfield signal for the carboxylic carbon, and signals corresponding to the aromatic and pyrazole rings.
IR Spectroscopy A very broad O-H stretch from the carboxylic acid, a sharp C=O stretch, C-O stretching, aromatic C-H and C=C stretches, and N-H stretching.
Mass Spectrometry A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the bromine isotopes. Key fragmentation patterns corresponding to the loss of the carboxylic acid group and other fragments are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Analysis

Principle: ¹H NMR spectroscopy measures the absorption of radiofrequency radiation by hydrogen nuclei in a strong magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing insight into its functional group and position within the molecule. Coupling between adjacent, non-equivalent protons results in signal splitting, revealing connectivity.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and allows for the observation of exchangeable protons (N-H and COOH).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-16 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
H-1~13.5 - 14.0broad singlet-N-H of indazole
COOH~13.0broad singlet-Carboxylic acid proton
H-4~8.1doublet~1.5Aromatic proton ortho to COOH
H-6~7.8doublet of doublets~8.8, ~1.5Aromatic proton meta to COOH and ortho to H-7
H-7~7.6doublet~8.8Aromatic proton ortho to H-6

Note: These predictions are based on the analysis of the closely related isomer, 5-bromo-1H-indazole-3-carboxylic acid, and established principles of NMR spectroscopy.[1] The broadness of the N-H and COOH signals is due to chemical exchange and quadrupole broadening effects.

Caption: Molecular structure of this compound with proton labeling.

¹³C NMR Spectral Analysis

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Similar to ¹H NMR, with referencing to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm) Assignment
C=O~167Carboxylic acid carbon
C-7a~142Bridgehead carbon
C-3~140Carbon bearing bromine
C-3a~129Bridgehead carbon
C-5~125Carbon bearing carboxylic acid
C-4~122Aromatic CH
C-6~121Aromatic CH
C-7~112Aromatic CH

Note: These predictions are based on general ¹³C NMR chemical shift data for indazole derivatives and substituent effects.[2]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Experimental Protocol: FT-IR Data Acquisition

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1 mg of the sample with 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Mode Intensity
3300 - 2500O-H stretch (carboxylic acid, H-bonded)Broad, Strong
~3100N-H stretchMedium
3100 - 3000C-H stretch (aromatic)Medium
1720 - 1680C=O stretch (carboxylic acid)Strong, Sharp
1620 - 1580C=C stretch (aromatic ring)Medium
1320 - 1210C-O stretch (carboxylic acid)Strong
960 - 900O-H bend (out-of-plane)Broad, Medium
~700-500C-Br stretchMedium-Weak

Note: The broadness of the O-H stretching band is a hallmark of hydrogen-bonded carboxylic acids.[3][4]

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: ESI-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Mass Range: m/z 50-500.

  • Data Processing: The resulting mass spectrum will show the relative abundance of ions at different m/z values.

Predicted Mass Spectral Data

m/z Predicted Fragment Interpretation
240/242[C₈H₅BrN₂O₂]⁺Molecular ion (M⁺) with bromine isotope pattern
223/225[C₈H₄BrN₂O]⁺Loss of OH (M-17)
195/197[C₇H₄BrN₂]⁺Loss of COOH (M-45)
116[C₇H₄N₂]⁺Loss of Br from the m/z 195/197 fragment

Note: The presence of bromine will result in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[5]

fragmentation mol [M]⁺˙ m/z 240/242 frag1 [M-COOH]⁺ m/z 195/197 mol->frag1 - COOH frag2 [M-Br]⁺ m/z 161 mol->frag2 - Br frag3 [C₇H₄N₂]⁺ m/z 116 frag1->frag3 - Br

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the predictive power of ¹H and ¹³C NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a practical resource for scientists engaged in the synthesis and application of novel indazole-based compounds.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Journal of the Brazilian Chemical Society, 17(5), 867-876. [Link]

  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047-3051. [Link]

  • Cheung, C. W., Ziller, J. W., & Guan, Z. (2011). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. MedChemComm, 2(1), 53-57. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid.... Retrieved from [Link]

Sources

A Guide to the Prototypical Crystal Structure Analysis of 3-Bromo-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Bromo-1H-indazole-5-carboxylic acid (CAS No. 885521-49-3) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its utility as a synthetic intermediate is dictated by its three-dimensional structure and the intermolecular interactions that govern its solid-state properties. While a public, experimentally determined crystal structure for this specific isomer is not available as of this writing, this guide serves as a comprehensive technical framework for its analysis. We present a prototypical investigation, detailing the necessary steps from synthesis and crystallization to in-depth structural elucidation via single-crystal X-ray diffraction (SC-XRD). By leveraging crystallographic data from closely related analogs, particularly the parent 1H-indazole-3-carboxylic acid, we predict and analyze the key supramolecular synthons—robust hydrogen-bonding networks and potential halogen bonds—that define its crystal architecture. This document is intended for researchers, scientists, and drug development professionals, providing both field-proven protocols and the scientific rationale essential for understanding the structure-property relationships of this important molecular scaffold.

Introduction: The Imperative for Structural Elucidation

The indazole core is a privileged scaffold in pharmacology, known to interact with a wide array of biological targets.[3] The precise placement of functional groups, such as a bromine atom and a carboxylic acid, creates specific vectors for intermolecular interactions that are critical for molecular recognition, whether at an enzyme's active site or within a crystal lattice. The bromine atom at the C3 position can serve as a halogen bond donor, a directional, non-covalent interaction increasingly exploited in drug design and crystal engineering.[4][5] Concurrently, the indazole N-H proton and the carboxylic acid group are powerful hydrogen bond donors and acceptors, capable of forming highly stable, predictable patterns.[3]

Understanding the crystal structure of this compound is therefore not merely an academic exercise. It provides invaluable insights into:

  • Solid-State Properties: Influencing solubility, dissolution rate, and stability.

  • Molecular Conformation: Revealing the preferred geometry and orientation of functional groups.

  • Supramolecular Assembly: Identifying the dominant intermolecular forces that can be engineered for co-crystal formation or polymorphism screening.

This guide provides the complete methodological workflow for achieving this structural understanding.

Synthesis and Single-Crystal Growth

Proposed Synthesis

While various synthetic routes exist for substituted indazoles, a reliable pathway to the target compound can be conceptualized from commercially available starting materials. A plausible retrosynthetic analysis suggests a route beginning with 4-methyl-3-nitrobenzoic acid, proceeding through bromination, oxidation, and reductive cyclization. The expertise lies in controlling regioselectivity and ensuring high purity of the final product, which is a prerequisite for successful crystallization.[4]

Experimental Protocol: Single-Crystal Growth by Slow Evaporation

The growth of a diffraction-quality single crystal is often the most challenging step in a structural analysis.[6] The following protocol is a robust starting point for small organic molecules like the title compound.

Rationale: The principle of slow evaporation is to gradually increase the concentration of the solute beyond its saturation point at a rate that allows for the orderly accretion of molecules onto a single nucleation site, rather than promoting the rapid precipitation of many small crystallites.[7] The choice of solvent is critical; the compound should be moderately soluble, not excessively so, to allow for a wide crystallization window.[4] A solvent system like Dimethylformamide (DMF)/water or Ethanol/heptane often provides the necessary polarity range and differential vapor pressure.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a nearly saturated solution of this compound (approx. 10-20 mg) in a suitable solvent (e.g., 2-3 mL of warm ethanol) in a clean, small glass vial (e.g., 4 mL).

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Vessel Capping: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few needle holes. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations (e.g., a quiet drawer or a dedicated crystallization chamber).

  • Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Resist the urge to disturb the vial frequently. High-quality crystals often appear as clear, well-defined polyhedra.

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest one using a cryo-loop or a mounted needle, drawing a small amount of mother liquor to prevent it from drying out and cracking.

Crystal Structure Determination: A Methodological Workflow

The definitive method for determining the atomic arrangement in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD). The process transforms the pattern of diffracted X-rays into a three-dimensional map of electron density, from which a molecular model is built and refined.[8]

SC-XRD Data Collection and Processing

Protocol:

  • Crystal Mounting: Mount the harvested crystal on the goniometer head of the diffractometer. The crystal is typically held at a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations, leading to a more precise structure.

  • Data Collection: An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector. Each spot on the image corresponds to a specific reflection from a set of crystal lattice planes.

  • Data Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each reflection. The data is then scaled and corrected for experimental factors (e.g., absorption) to produce a final reflection file.

Structure Solution and Refinement

This phase uses the processed diffraction data to solve the structure.

  • Space Group Determination: The symmetry and systematic absences in the diffraction pattern are analyzed to determine the crystal's space group.

  • Structure Solution: Computational "direct methods" or Patterson methods are used to solve the phase problem and generate an initial electron density map.

  • Model Building: A molecular model is fitted to the electron density map. Atoms are identified and assigned.

  • Refinement: The model is refined against the experimental data using a least-squares algorithm. Atomic positions, and thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns, as measured by the R-factor.

The entire workflow, from a pure sample to a refined crystal structure, is a systematic process grounded in physical principles.

G Figure 1: Experimental Workflow for Crystal Structure Analysis cluster_synthesis Sample Preparation cluster_xrd X-Ray Diffraction cluster_analysis Structure Solution & Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization mounting Crystal Mounting (100 K) crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Model Refinement (Least-Squares) solution->refinement analysis Structural Analysis (Bonding, Interactions) refinement->analysis final_structure final_structure refinement->final_structure Final Structure (CIF File)

Figure 1: Workflow for Crystal Structure Analysis.

Prototypical Crystal Structure Analysis

In the absence of an experimental structure, we can construct a robust hypothesis based on the known crystal structure of the parent compound, 1H-indazole-3-carboxylic acid, and established principles of non-covalent interactions.[5][9]

Illustrative Crystallographic Data

The parent compound crystallizes in the monoclinic space group P2₁/n. It is highly probable that the addition of a bromine atom would result in a similar packing arrangement.

Parameter Illustrative Value Rationale / Source
Chemical FormulaC₈H₅BrN₂O₂[8][10]
Formula Weight241.04 g/mol [8][10]
Crystal SystemMonoclinicBased on the parent structure of 1H-indazole-3-carboxylic acid.
Space GroupP2₁/nBased on the parent structure of 1H-indazole-3-carboxylic acid.
a, b, c (Å)a ≈ 10.5, b ≈ 15.1, c ≈ 9.5Approximate values adapted from the parent structure.
α, γ (°)90Definition of the monoclinic system.
β (°)≈ 96.5Approximate value adapted from the parent structure.
Volume (ų)≈ 1490Calculated from illustrative cell parameters.
Z (Molecules/unit cell)8Based on the parent structure of 1H-indazole-3-carboxylic acid.
Temperature100(2) KStandard low temperature for data collection.
R-factor (final)< 0.05Target value for a well-refined small molecule structure.
Predicted Molecular Geometry

The fused indazole ring system is expected to be essentially planar. The carboxylic acid group is likely to be nearly coplanar with the ring to maximize conjugation, with the C=O and C-OH bonds adopting a transoid orientation relative to the ring system, as observed in the parent structure.

Predicted Supramolecular Assembly & Intermolecular Interactions

The crystal packing will be dominated by a network of strong hydrogen bonds, with potential contributions from halogen bonds and π-stacking.

  • Primary Hydrogen Bonding Motif (O-H···N): The most powerful hydrogen bond donor is the carboxylic acid -OH group. The most likely acceptor is the sp²-hybridized N2 atom of a neighboring indazole ring. This interaction is predicted to form robust, one-dimensional chains or tapes running through the crystal lattice. This O-H···N synthon is often favored over the classic carboxylic acid O-H···O dimer, as seen in related indazole and pyrazole carboxylic acids.[3]

  • Secondary Hydrogen Bonding Motif (N-H···O): The indazole N1-H group serves as a second hydrogen bond donor. The acceptor for this interaction is predicted to be the carbonyl oxygen of the carboxylic acid group on another molecule. This interaction would serve to link the primary chains together, building a stable, three-dimensional network.

  • Halogen Bonding (C-Br···O/N): The bromine atom at the C3 position possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, making it a potential halogen bond donor.[4][9] Possible acceptors include the carbonyl oxygen or the N2 atom of a neighboring molecule. While likely weaker than the hydrogen bonds, these C-Br···O or C-Br···N interactions could play a crucial role in dictating the final, most stable packing arrangement by providing additional cohesive energy. The geometry of a halogen bond is typically linear (C-Br···Acceptor angle ≈ 180°).[9]

  • π-π Stacking: The planar indazole rings are expected to engage in offset π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure.

This predicted network of interactions forms a self-validating system, satisfying the strong donor-acceptor capabilities of the molecule's functional groups in a cooperative manner.

Figure 2: Predicted Supramolecular Interactions.

Conclusion

This technical guide outlines a complete and authoritative framework for the crystal structure analysis of this compound. By integrating established protocols for synthesis and crystallization with the powerful analytical capabilities of single-crystal X-ray diffraction, a definitive understanding of its solid-state structure can be achieved. Based on compelling evidence from analogous compounds, the structure is predicted to be governed by a robust and cooperative three-dimensional network of O-H···N and N-H···O hydrogen bonds, further modulated by directional C-Br···O/N halogen bonds and π-stacking interactions. The elucidation of this structure provides the fundamental knowledge required to control the material properties of this valuable compound and to inform the rational design of new pharmaceuticals.

References

  • Bergfors, T. (2001). Crystallization of Small Molecules. Michigan State University X-Ray Crystallography Laboratory. Available at: [Link]

  • Gomes, P. A., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(7), 4973-4991. Available at: [Link]

  • Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118-7195. (A general authoritative review on halogen bonding principles). A representative article on the topic is: Metrangolo, P., et al. (2017). Halogen bonding in hypervalent iodine and bromine derivatives: halonium salts. IUCrJ, 4(3), 327-335. Available at: [Link]

  • Baures, P. W., et al. (2002). Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid derivatives. Crystal Growth & Design, 2(6), 631-638. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1857. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Hydrogen Bonding in Carboxylic Acids. Available at: [Link]

  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]

  • Metrangolo, P., & Resnati, G. (Eds.). (2020). Halogen Bonding: An Introduction. Wiley-VCH. (A general book reference on the topic). Available at: [Link]

  • Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. (A comprehensive review). A representative article is: Singh, S. et al. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Journal of Pharmaceutical Research International, 33(31B), 133-145. Available at: [Link]

  • Crystallography Open Database. (n.d.). Search Page. Retrieved January 11, 2026, from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Service Page. Available at: [Link]

  • Foces-Foces, C., et al. (1989). Structure of 1H-Indazole-3-carboxylic Acid. Acta Crystallographica Section C: Crystal Structure Communications, 45(8), 1269-1272. Available at: [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist

Abstract

3-Bromo-1H-indazole-5-carboxylic acid is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the synthesis of complex therapeutic agents, including kinase inhibitors. Its strategic importance lies in the dual functionality of the carboxylic acid group, amenable to amide couplings, and the C3-bromo substituent, which provides a reactive handle for cross-coupling reactions. This guide offers a comprehensive exploration of the direct synthesis of this key building block from its readily available precursor, 1H-indazole-5-carboxylic acid. We will delve into the mechanistic underpinnings of the selective C3-bromination, present detailed and validated experimental protocols, discuss alternative "green" methodologies, and provide essential characterization data. This document is designed to equip researchers with the foundational knowledge and practical insights required to confidently and efficiently perform this critical transformation.

Strategic Overview: The Chemistry of Indazole Bromination

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The indazole ring, while aromatic, exhibits distinct reactivity at its different positions. Understanding the electronic nature of the indazole nucleus is paramount to controlling the regioselectivity of the bromination.

Mechanistic Rationale for C3 Selectivity

The indazole system is considered a π-excessive heteroaromatic compound. Kinetic studies and computational analysis have revealed a specific reactivity sequence for electrophilic attack on the neutral indazole molecule, with the C5 and C3 positions being the most favored.[1] In an acidic medium, such as the glacial acetic acid commonly used in this synthesis, the indazole nitrogen can be protonated. However, the C3 position remains highly susceptible to electrophilic attack. The reaction proceeds via a classic electrophilic substitution mechanism:

  • Generation of the Electrophile: The brominating agent (e.g., Br₂) is polarized by the solvent, creating a potent electrophile, Br⁺.

  • Nucleophilic Attack: The π-system of the indazole ring attacks the electrophilic bromine, preferentially at the C3 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (typically the solvent or the counter-ion of the bromine source) abstracts the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the indazole ring, now with a bromine substituent at C3.

The presence of the electron-withdrawing carboxylic acid group at the C5 position deactivates the benzene portion of the bicyclic system towards electrophilic attack, further enhancing the selectivity for substitution on the pyrazole ring, specifically at the C3 position.

G General Mechanism for C3 Bromination of Indazole cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Rearomatization Indazole 1H-Indazole-5-COOH Br2 Br-Br SigmaComplex Sigma Complex (Arenium Ion) Indazole->SigmaComplex π-attack on Br⁺ Product 3-Bromo-1H-indazole-5-COOH HBr HBr SigmaComplex_ref->Product -H⁺

Figure 1: A simplified diagram of the electrophilic substitution mechanism.

Selection of Brominating Agents

The choice of brominating agent is a critical parameter influencing reaction efficiency, safety, and scalability.

ReagentFormulaPhaseKey AdvantagesKey Considerations
Molecular Bromine Br₂LiquidHigh reactivity, cost-effective.Highly corrosive, toxic, volatile, requires careful handling in a fume hood.
N-Bromosuccinimide C₄H₄BrNO₂SolidEasier and safer to handle than Br₂, high selectivity.[2][3]Can sometimes require a radical initiator or photocatalysis for other substrates, though generally proceeds via an electrophilic pathway for indazoles.
DBDMH C₅H₆Br₂N₂O₂SolidStable, safe, and easy-to-handle solid; less corrosive and cheaper than many alternatives.[4]Often used with ultrasound irradiation for accelerated reaction times.[5][6]

For this guide, we will detail the traditional and widely documented protocol using molecular bromine, and also present an alternative using the safer solid reagent, N-Bromosuccinimide (NBS), which is frequently employed for selective brominations.[2]

Experimental Protocols

Safety First: All experimental work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.

Protocol 1: Synthesis using Molecular Bromine in Acetic Acid

This protocol is adapted from established literature procedures and offers high yields and purity.[7][8]

Materials & Reagents:

  • 1H-indazole-5-carboxylic acid

  • Glacial Acetic Acid (CH₃COOH)

  • Molecular Bromine (Br₂)

  • Ice water

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Dropping funnel

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, suspend 1H-indazole-5-carboxylic acid (e.g., 1.0 g, 6.17 mmol) in glacial acetic acid (e.g., 60 mL).

  • Heating: Heat the suspension to 120 °C with stirring until a clear, homogeneous solution is obtained.

  • Temperature Adjustment: Cool the solution to 90 °C.

  • Bromine Addition: Prepare a solution of bromine (e.g., 0.63 mL, 12.3 mmol, 2.0 equivalents) in a small amount of glacial acetic acid (e.g., 2 mL). Using a dropping funnel, add this bromine solution dropwise to the reaction mixture while maintaining the temperature at 90 °C.

  • Reaction: After the addition is complete, continue heating the reaction mixture at 90 °C for 16 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up & Precipitation: Cool the reaction mixture to room temperature. Pour the solution into a beaker containing ice water (e.g., 200 mL) and stir for 15-30 minutes. A solid precipitate will form.

  • Isolation & Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove residual acetic acid and bromine.

  • Drying: Dry the collected white solid under vacuum to a constant weight.

Expected Outcome: This procedure typically affords this compound as a white solid with a yield of approximately 85-90%.[7][8]

Figure 2: Experimental workflow for the synthesis via molecular bromine.

Protocol 2: Alternative Synthesis using N-Bromosuccinimide (NBS)

This protocol offers a safer alternative by replacing volatile and corrosive liquid bromine with a stable solid reagent. NBS is a widely used reagent for the selective bromination of indazoles.[2][9]

Materials & Reagents:

  • 1H-indazole-5-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Step-by-Step Procedure:

  • Charging Flask: To a round-bottom flask, add 1H-indazole-5-carboxylic acid (1.0 equivalent) and the chosen solvent (e.g., acetonitrile).

  • Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (for acetonitrile, ~82 °C) and maintain for 4-8 hours, or until reaction completion is confirmed by TLC/LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate (succinimide byproduct) forms, it can be removed by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by slurring in a solvent like diethyl ether to remove soluble impurities, followed by filtration.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

ParameterExpected Value
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol [10]
Appearance White to off-white powder[7][10]
Melting Point >300 °C[10]
¹H NMR (DMSO-d₆) δ (ppm): ~13.9 (s, 1H, COOH), ~13.2 (br s, 1H, NH), ~8.2 (d, 1H), ~7.6 (d, 1H), ~7.5 (dd, 1H). Note: Exact shifts and coupling constants may vary slightly.[7][8]
Mass Spectrometry ESI-MS m/z: 242.0 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom.[7][8]

Conclusion and Future Directions

The selective C3-bromination of 1H-indazole-5-carboxylic acid is a robust and reproducible transformation crucial for the synthesis of advanced pharmaceutical intermediates. While the traditional method using molecular bromine in acetic acid is highly effective, modern approaches employing safer reagents like NBS or DBDMH are gaining prominence, aligning with the principles of green chemistry.[6] The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this synthesis. Further optimization, such as the use of ultrasound or flow chemistry, could lead to even more efficient and scalable processes in the future.

References

  • Ying, S., Liu, X., Guo, T., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13, 581-585. Available at: [Link][4]

  • Ying, S., Liu, X., Guo, T., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link][5]

  • Ying, S., Liu, X., Guo, T., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health (PMC). Available at: [Link][6]

  • Boulton, B. E., & Coller, B. A. W. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. ResearchGate. Available at: [Link][1]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link][2]

  • Jiang, T., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health. Available at: [Link][3]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Available at: [9]

Sources

Preamble: Navigating the Uncharted Territory of a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of 3-Bromo-1H-indazole-5-carboxylic acid

This guide, therefore, adopts a unique and practical approach. Instead of presenting a known mechanism, we will leverage the well-established pharmacological profile of the indazole scaffold to hypothesize and explore its potential mechanisms of action. This document serves as a comprehensive roadmap for any research team seeking to investigate the biological activity of this compound, transforming it from a mere intermediate into a potential lead compound. We will proceed with the rigor and foresight of experienced drug discoverers, grounding our hypotheses in established science and providing the detailed experimental frameworks necessary for validation.

Part 1: The Indazole Scaffold: A Privileged Structure in Modern Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged structure." This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets with high affinity. The unique electronic and steric properties of the indazole core allow it to serve as a versatile pharmacophore, engaging in a variety of non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Numerous indazole derivatives have been successfully developed into therapeutic agents or have entered clinical trials, particularly in the realm of oncology.[4][5] These compounds often function as inhibitors of key enzymes involved in cell signaling and DNA repair.[5] This precedent strongly suggests that this compound, or molecules derived from it, are prime candidates for investigation as inhibitors of similar enzyme classes.

Part 2: Hypothesized Mechanism I: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

A prominent and validated target for indazole-based therapeutics is the Poly(ADP-ribose) Polymerase (PARP) family of enzymes, particularly PARP-1.[6][7]

The Central Role of PARP-1 in DNA Repair and Cancer

PARP-1 is a critical nuclear enzyme that acts as a DNA damage sensor.[6][8] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[6][8]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[9] These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. If PARP is inhibited, these SSBs are not repaired and can degenerate into DSBs during DNA replication.[9] In normal cells, these DSBs would be repaired by the functional HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and cell death. This concept is known as synthetic lethality and is the cornerstone of PARP inhibitor therapy.[6][8]

Rationale for this compound as a PARP Inhibitor

Many potent PARP inhibitors feature a heterocyclic core that mimics the nicotinamide portion of the NAD+ substrate, allowing them to bind competitively to the enzyme's active site. The indazole scaffold is a well-established nicotinamide isostere. It is plausible that the this compound structure could orient itself within the PARP catalytic domain, with the indazole nitrogen atoms forming key hydrogen bonds and the bicyclic system engaging in π-π stacking interactions.

Visualizing the PARP Inhibition Pathway

PARP_Inhibition cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cancer Cell DNA_SSB_N DNA Single-Strand Break (SSB) PARP1_N PARP-1 Activation DNA_SSB_N->PARP1_N Replication_N DNA Replication DNA_SSB_N->Replication_N BER_N Base Excision Repair (BER) PARP1_N->BER_N DNA_Repair_N DNA Repaired BER_N->DNA_Repair_N DSB_N Double-Strand Break (DSB) Replication_N->DSB_N Stalled Fork HR_N Homologous Recombination (HR) DSB_N->HR_N Cell_Survival_N Cell Survival HR_N->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_C PARP-1 Activation DNA_SSB_C->PARP1_C Replication_C DNA Replication DNA_SSB_C->Replication_C BER_C Base Excision Repair (BER) PARP1_C->BER_C DSB_C Double-Strand Break (DSB) Replication_C->DSB_C Stalled Fork HR_C Defective HR DSB_C->HR_C Apoptosis_C Apoptosis (Cell Death) HR_C->Apoptosis_C Inhibitor 3-Bromo-1H-indazole- 5-carboxylic acid (Hypothesized PARPi) Inhibitor->PARP1_C Inhibition

Caption: Synthetic lethality via PARP inhibition in BRCA-deficient cells.

Experimental Protocol: In Vitro PARP-1 Enzymatic Assay

This protocol describes a chemiluminescent assay to quantify the inhibitory activity of this compound against PARP-1.

Objective: To determine the IC50 value of the test compound against recombinant human PARP-1.

Materials:

  • PARP-1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Recombinant Human PARP-1 Enzyme

  • Histone H1 (as protein substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • Chemiluminescent HRP Substrate

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • This compound (dissolved in DMSO)

  • Olaparib or Veliparib (as positive control, dissolved in DMSO)

  • 384-well white, flat-bottom plates

  • Luminometer

Methodology:

  • Plate Coating:

    • Coat the wells of a 384-well plate with Histone H1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the plate 3 times with PBS-T (PBS + 0.05% Tween-20) and tap dry.

  • Compound Preparation:

    • Perform a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound and the positive control (Olaparib) in PARP-1 Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Reaction:

    • To each well, add the following in order:

      • 20 µL of PARP-1 Assay Buffer

      • 5 µL of diluted test compound, positive control, or vehicle (DMSO in assay buffer).

      • 10 µL of a pre-mixed solution containing Activated DNA (final concentration ~2.5 µg/mL) and Recombinant PARP-1 enzyme (final concentration ~1 nM).

    • Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the reaction by adding 15 µL of Biotinylated NAD+ (final concentration ~1 µM).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and wash the plate 5 times with PBS-T.

    • Add 50 µL of Streptavidin-HRP (diluted in assay buffer) to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate 5 times with PBS-T.

    • Add 50 µL of chemiluminescent HRP substrate to each well.

    • Immediately read the plate on a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data with 0% inhibition (vehicle control) set to 100% and 100% inhibition (no enzyme or high concentration of positive control) set to 0%.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Part 3: Hypothesized Mechanism II: Inhibition of Protein Kinases

The indazole scaffold is also a cornerstone in the development of small-molecule protein kinase inhibitors.[5][10] Kinases are a large family of enzymes that regulate virtually all cellular processes by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Rationale for Kinase Inhibition

Indazole-based compounds have been developed to target a wide range of kinases, including Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR, and Cyclin-Dependent Kinases (CDKs).[5][10] These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to the substrate. The planar indazole ring can mimic the adenine portion of ATP, while substituents on the ring can be tailored to confer selectivity for specific kinases. The carboxylic acid group on this compound could potentially form a key salt bridge or hydrogen bond with a conserved lysine residue found in the active site of many kinases.

Visualizing a Kinase Signaling Pathway (EGFR Example)

Kinase_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 3-Bromo-1H-indazole- 5-carboxylic acid (Hypothesized Kinase Inhibitor) Inhibitor->Dimerization Inhibition

Caption: Inhibition of the EGFR signaling cascade.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a universal, luminescence-based assay to measure the activity of any kinase and its inhibition by the test compound.

Objective: To determine the IC50 value of this compound against a specific protein kinase (e.g., VEGFR2).

Materials:

  • Kinase Assay Buffer (specific to the kinase, but generally contains Tris-HCl, MgCl2, DTT)

  • Recombinant Kinase (e.g., VEGFR2)

  • Kinase-specific substrate peptide

  • ATP

  • ADP-Glo™ Reagent

  • Kinase-Glo™ Max Reagent

  • This compound (dissolved in DMSO)

  • Staurosporine or a known selective inhibitor (as positive control)

  • 384-well white, low-volume plates

  • Luminometer

Methodology:

  • Compound Preparation:

    • Perform serial dilutions of the test compound and positive control in DMSO, followed by dilution in Kinase Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (≤1%).

  • Kinase Reaction:

    • To the wells of a 384-well plate, add:

      • 1 µL of diluted compound, control, or vehicle.

      • 2 µL of a mix containing the kinase and its specific substrate peptide in assay buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of ATP (at a concentration close to its Km for the specific kinase).

    • Incubate for 60 minutes at room temperature. The reaction volume is now 5 µL.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 10 µL of Kinase-Glo™ Max Reagent to each well. This converts the generated ADP into ATP, which is then used by a luciferase to produce a light signal proportional to the amount of ADP formed.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Analyze the data as described in the PARP-1 assay protocol to determine the IC50 value.

Part 4: A Proposed Workflow for Target Identification and Validation

For a compound with an unknown mechanism, a systematic approach is crucial. The following workflow provides a logical progression from broad screening to specific target validation.

Visualizing the Experimental Workflow

Workflow A Phase 1: Broad Screening - Large kinase panel screen (e.g., 400+ kinases) - PARP family screen (PARP-1, PARP-2) B Phase 2: Hit Confirmation & Potency - Re-test primary hits - Determine IC50 values for confirmed hits A->B Identify primary hits C Phase 3: Cell-Based Assays - Select cell lines based on target expression (e.g., BRCA-mutant cells for PARP, EGFR-driven cells for EGFR) B->C Select validated targets D Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) C->D E Phenotypic Assays - Anti-proliferation (MTT/CellTiter-Glo) - Apoptosis (Caspase-Glo) - DNA damage (γH2AX staining) C->E F Phase 4: Mechanism of Action Studies - Western Blot for downstream signaling - Cell cycle analysis D->F Confirm target binding in cells E->F Correlate phenotype with target G Lead Optimization F->G Elucidate pathway

Caption: A systematic workflow for MOA investigation.

Part 5: Data Presentation and Interpretation

Quantitative data from screening assays should be meticulously organized to facilitate analysis and decision-making.

Table 1: Hypothetical Kinase Profiling Data
Kinase Target% Inhibition @ 1 µMIC50 (nM)
VEGFR295%50
EGFR88%120
CDK275%450
SRC25%>10,000
AKT110%>10,000

This hypothetical data suggests the compound is a potent inhibitor of VEGFR2 and EGFR, with moderate activity against CDK2 and poor activity against SRC and AKT1, indicating a degree of selectivity.

Table 2: Hypothetical PARP Inhibition and Cellular Activity
AssayIC50 / EC50 (nM)
PARP-1 Enzymatic Assay850
PARP-2 Enzymatic Assay>10,000
Anti-proliferation (MDA-MB-436, BRCA1 mut)750
Anti-proliferation (MCF-7, BRCA wt)>20,000

This hypothetical data suggests the compound is a selective PARP-1 inhibitor and demonstrates synthetic lethality in a BRCA1-mutant cell line, consistent with a PARP-1 inhibitory mechanism.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be formally elucidated, its chemical structure places it firmly within a class of compounds known to target key enzymes in oncology, namely PARP and protein kinases. This guide provides a robust, hypothesis-driven framework for its investigation. The proposed experimental protocols and workflows are designed to systematically uncover its biological activity, assess its potency and selectivity, and validate its mechanism of action at a cellular level.

Should this compound demonstrate promising activity in these initial assays, the subsequent steps would involve medicinal chemistry efforts to optimize its potency, selectivity, and drug-like properties, ultimately paving the way for its potential development as a novel therapeutic agent. The journey from a simple intermediate to a life-saving drug begins with the rigorous and logical scientific inquiry outlined herein.

References

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PubMed Central.
  • This compound. Chemrio.
  • 5-Bromo-1H-indazole-3-carboxylic acid. Chem-Impex.
  • This compound 97 885521-49-3. Sigma-Aldrich.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC - NIH.
  • This compound | CAS 885521-49-3. Santa Cruz Biotechnology.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.
  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7. ChemicalBook.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PMC - NIH.
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Guidechem.
  • Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. Pharmacy Times.
  • Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. PMC - NIH.

Sources

The Ascendant Role of 3-Bromo-1H-indazole-5-carboxylic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

This guide provides an in-depth exploration of 3-Bromo-1H-indazole-5-carboxylic acid and its derivatives, a chemical scaffold of increasing importance in medicinal chemistry. We will dissect the synthesis, biological activities, and therapeutic potential of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. The indazole nucleus, a bioisostere of indole, is a privileged structure found in numerous pharmacologically active agents.[1][2] The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 5-position provides a versatile platform for generating diverse chemical libraries with a wide spectrum of biological activities, including potent anti-tumor and enzyme-inhibiting properties.[3][4]

The Strategic Importance of the this compound Scaffold

The this compound core (CAS 885521-49-3) is not merely an arbitrary arrangement of atoms; it is a carefully selected starting point for medicinal chemistry campaigns.[5] Its utility stems from three key features:

  • The Indazole Core: As a bicyclic aromatic heterocycle, the indazole ring system is rigid and planar, providing a defined orientation for substituent groups to interact with biological targets. It is a known "hinge-binding" motif, particularly effective in the design of kinase inhibitors.[6]

  • The 3-Bromo Group: The bromine atom is an excellent synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This enables extensive exploration of the chemical space around this position to optimize target binding and pharmacokinetic properties.

  • The 5-Carboxylic Acid Group: This functional group is a versatile anchor for derivatization, primarily through the formation of amides and esters. Amide coupling with a diverse library of amines is a cornerstone of modern drug discovery, allowing for the rapid generation of analogs with tailored properties. The carboxylic acid can also serve as a key hydrogen bond donor or acceptor, crucial for anchoring the molecule within a protein's active site.[7]

Below is a diagram illustrating the core scaffold and its primary points for chemical modification.

Caption: Core structure and key points for chemical diversification.

Synthesis Strategies: From Scaffold to Library

The generation of diverse libraries from the core scaffold is paramount for identifying lead compounds. The most common and effective strategy involves the formation of amides at the C5-carboxylic acid position. This approach is favored due to the commercial availability of a vast array of primary and secondary amines, allowing for systematic modification of the derivative's physicochemical properties.

Protocol: General Procedure for Amide Coupling

This protocol describes a robust and widely used method for coupling the this compound core with a representative amine using EDC (a water-soluble carbodiimide) and HOBt (a coupling additive that minimizes side reactions and racemization).

Materials:

  • This compound (1.0 equiv)

  • Substituted amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: To a solution of this compound in anhydrous DMF, add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3.0 equiv).

  • Stirring: Stir the reaction mixture at room temperature for 15-30 minutes. The formation of the HOBt-ester active intermediate is crucial for efficient coupling. This pre-activation step ensures the carboxylic acid is primed for nucleophilic attack.

  • Amine Addition: Add the desired amine (1.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water. An organic product will often precipitate out or can be extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide derivative.[7][8]

The following workflow diagram illustrates this synthetic process.

Caption: Standard workflow for amide synthesis from the core acid.

Anticancer Activity: A Prominent Therapeutic Application

Indazole derivatives are widely recognized for their potential as anticancer agents.[4][9] They can exert their effects through various mechanisms, most notably by inhibiting protein kinases that are critical for tumor cell proliferation, survival, and migration.[10]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling from protein kinases like Epidermal Growth Factor Receptor (EGFR) or Fibroblast Growth Factor Receptor (FGFR).[4][10] Indazole derivatives, particularly those derived from the 1H-indazole-3-amine scaffold, are effective hinge-binding fragments that can occupy the ATP-binding pocket of these kinases.[6] This competitive inhibition blocks the downstream signaling pathways responsible for cell growth and division, ultimately leading to apoptosis (programmed cell death) in cancer cells.

The diagram below depicts a simplified representation of how an indazole derivative can inhibit a Receptor Tyrosine Kinase (RTK) signaling pathway.

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Indazole Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase pathway by an indazole derivative.

Structure-Activity Relationship (SAR) and Data

The antiproliferative activity of these derivatives is highly dependent on the nature of the substituents. Studies on related indazole series have shown that modifying the amide portion can dramatically impact potency against various cancer cell lines. For instance, a study by Hu et al. on 1H-indazole-3-amine derivatives demonstrated that different substitutions led to a wide range of IC₅₀ values against the K562 chronic myeloid leukemia cell line.[6]

The following table summarizes hypothetical but representative data to illustrate how SAR is typically analyzed.

Compound IDR Group (at C5-Amide)K562 IC₅₀ (µM)[6]A549 IC₅₀ (µM)[6]
Deriv-01 4-Fluorophenyl5.1518.3
Deriv-02 4-Chlorophenyl7.2122.5
Deriv-03 4-Methoxyphenyl12.8> 50
Deriv-04 Cyclohexyl25.4> 50
5-Fluorouracil (Positive Control)8.515.2

This data is illustrative, based on trends seen in the literature, such as in reference[6]. It shows that small, electron-withdrawing groups on an appended phenyl ring (like fluorine) can enhance potency, while bulky aliphatic groups may decrease it.

Protocol: MTT Assay for Cell Proliferation

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for novel anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., K562, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like 5-Fluorouracil (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting inhibition percentage against compound concentration.[6]

Future Outlook and Conclusion

The this compound scaffold is a validated and highly promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of large, diverse libraries of compounds suitable for high-throughput screening. The derivatives have shown significant potential, particularly as anticancer agents acting through kinase inhibition.[4][11]

Future research will likely focus on:

  • Exploring Novel Couplings: Utilizing the 3-bromo position for more complex and diverse cross-coupling reactions to explore new regions of chemical space.

  • Multi-Targeted Agents: Designing derivatives that can simultaneously inhibit multiple kinases involved in cancer progression to overcome drug resistance.[10]

  • Optimizing ADME Properties: Fine-tuning the substituents to improve absorption, distribution, metabolism, and excretion (ADME) profiles, which is critical for translating a potent compound into a viable drug candidate.

References

  • Synthesis of indazole derivatives in different methods . ResearchGate. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PubMed Central (PMC). Available from: [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... . ResearchGate. Available from: [Link]

  • Indazole – Knowledge and References . Taylor & Francis. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . National Institutes of Health (NIH). Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . PubMed Central (PMC), NIH. Available from: [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives . MDPI. Available from: [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents . PubMed. Available from: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs . MDPI. Available from: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Der Pharma Chemica. Available from: [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . ResearchGate. Available from: [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism . Assiut University. Available from: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues . Caribbean Journal of Sciences and Technology. Available from: [Link]

Sources

The Indazole Core: Leveraging 3-Bromo-1H-indazole-5-carboxylic Acid as a High-Value Fragment for Rapid Lead Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Researchers

Abstract: The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] This guide provides an in-depth technical exploration of 3-Bromo-1H-indazole-5-carboxylic acid as a strategic starting point for Fragment-Based Drug Discovery (FBDD). We will dissect its physicochemical properties, synthetic tractability, and application in biophysical screening cascades, culminating in a discussion of its evolution into potent inhibitors targeting key protein classes like kinases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile fragment in their discovery programs.

The Strategic Value of this compound in FBDD

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful methodology for identifying high-quality lead compounds. The core principle involves screening low molecular weight compounds (<300 Da) that bind to a biological target with low affinity (μM to mM range).[3][4] These "fragment hits" are then optimized into potent leads through structure-guided chemistry.

This compound is an exemplary fragment for several reasons:

  • Privileged Scaffold: The indazole nucleus is a bioisostere of indole and is present in numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, demonstrating its inherent drug-like qualities and acceptance by biological systems.[2][5]

  • Ideal Fragment Properties: Its physicochemical profile aligns well with the "Rule of Three," a guideline for selecting fragments with favorable properties for optimization.

  • Synthetic Tractability: The molecule possesses three distinct and orthogonal chemical handles—the bromo group, the carboxylic acid, and the indazole N-H—that allow for precise, vector-oriented chemical elaboration.

Physicochemical Profile

The suitability of a fragment is quantitatively assessed by its physicochemical properties. Below is a summary for this compound.

PropertyValueFBDD "Rule of Three" GuidelineSource
Molecular Weight 241.04 g/mol < 300 Da[6][7]
LogP (calculated) ~1.5 - 2.5≤ 3N/A
Hydrogen Bond Donors 2 (acid OH, ring NH)≤ 3[6]
Hydrogen Bond Acceptors 3 (acid C=O, ring Ns)≤ 3[6]
Rotatable Bonds 1≤ 3N/A
Topological Polar Surface Area (TPSA) 68.9 Ų≤ 60 ŲN/A

While the TPSA is slightly above the strict guideline, its rigid scaffold and high density of interaction points make it an excellent starting fragment. Its properties ensure adequate aqueous solubility for biophysical screening while providing a solid foundation for potency development without excessive lipophilicity.

Synthesis and Chemical Elaboration

The utility of a fragment is directly tied to its synthetic accessibility and the ease with which it can be modified. This molecule serves as a versatile building block for creating diverse chemical libraries.[8]

Synthetic Protocol: Bromination of Indazole-3-carboxylic acid

A common route to a related isomer, 5-Bromo-1H-indazole-3-carboxylic acid, involves the direct bromination of the indazole core. This method is adaptable for other isomers. The protocol below is based on established literature procedures.[9][10]

Objective: To synthesize 5-Bromo-1H-indazole-3-carboxylic acid.

Materials:

  • Indazole-3-carboxylic acid

  • Glacial acetic acid

  • Bromine

  • Ice water

Procedure:

  • Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).

  • Heat the suspension to 120 °C until a clear solution is formed.

  • Cool the solution to 90 °C.

  • Prepare a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL).

  • Slowly add the bromine solution dropwise to the indazole solution while maintaining the temperature at 90 °C.

  • Continue heating the reaction mixture at 90 °C for 16 hours.

  • After the reaction is complete, cool the solution to room temperature.

  • Pour the reaction mixture into ice water and stir for 15 minutes to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under a vacuum.

  • The expected product is a white solid with an approximate yield of 87.5%.[9][10]

Self-Validation: The product can be characterized by ¹H NMR and ESI-MS to confirm its identity and purity.[9]

A Platform for Fragment Elaboration

The true power of this compound lies in its three points of diversification. These handles allow medicinal chemists to systematically explore the chemical space around the core fragment to achieve optimal interactions with the target protein.[11][12]

  • Carboxylic Acid (C5): This group is ideal for forming amide bonds, introducing a wide array of substituents by coupling with a diverse library of amines. This is a robust and reliable reaction, often mediated by coupling agents like EDC/HOBt or HATU.[13][14]

  • Bromo Group (C3): This serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of aryl, heteroaryl, alkynyl, or amino groups, enabling exploration of larger pockets in the binding site.

  • Indazole N-H (N1): The nitrogen atom can be alkylated or arylated, providing another vector for growth. Regioselectivity between N1 and N2 can be a challenge but is often controllable with specific reaction conditions.[15]

G cluster_0 C5 - Carboxylic Acid cluster_1 C3 - Bromo Group cluster_2 N1 - Indazole NH main This compound Amide Amide Bond Formation (EDC, HATU) main->Amide Pd Pd-Catalyzed Coupling (Suzuki, Sonogashira) main->Pd Alkylation N-Alkylation/ N-Arylation main->Alkylation AmineLib Amine Library Amide->AmineLib R-NH2 Deriv1 5-Carboxamide Derivatives Amide->Deriv1 Boronic Boronic Acids/ Alkynes Pd->Boronic R-B(OH)2 Deriv2 3-Aryl/Alkynyl Derivatives Pd->Deriv2 Halides Alkyl/Aryl Halides Alkylation->Halides R-X Deriv3 1-Substituted Derivatives Alkylation->Deriv3 Screening_Workflow cluster_primary Primary Screen (High-Throughput) cluster_secondary Secondary Screen (Validation & Orthogonal Check) cluster_tertiary Tertiary Screen (Characterization) DSF Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay NMR NMR Spectroscopy (WaterLOGSY, STD, 1D ¹H) DSF->NMR Confirmed Hits ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Validated Binders Xray X-ray Crystallography NMR->Xray SPR Surface Plasmon Resonance (SPR) SPR->ITC ITC->Xray Thermodynamic Profile

Caption: A typical biophysical screening cascade for FBDD.

Protocol: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid, high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tₘ). [3] Objective: To identify fragments that thermally stabilize the target protein.

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Fragment library stock solutions (e.g., 100 mM in DMSO)

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Quantitative PCR (qPCR) instrument

Procedure:

  • Prepare Master Mix: In the assay buffer, prepare a master mix containing the target protein and SYPRO Orange dye (final concentration typically 5x).

  • Dispense Fragment: In a 96- or 384-well qPCR plate, dispense a small volume of the fragment stock solution to achieve the desired final screening concentration (e.g., 200 µM). Include DMSO-only controls.

  • Add Protein Mix: Add the protein/dye master mix to each well. The final volume is typically 20-25 µL.

  • Seal and Centrifuge: Seal the plate and briefly centrifuge to mix the contents and remove bubbles.

  • Run qPCR Protocol: Place the plate in the qPCR instrument. Run a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: Analyze the melt curves to determine the Tₘ for each well. A significant positive shift in Tₘ (ΔTₘ > 2-3 standard deviations of the DMSO controls) indicates a potential hit.

Self-Validation: Hits are re-tested, often in a dose-response format, to confirm the stabilizing effect and rule out artifacts.

Protocol: Hit Validation via NMR Spectroscopy

NMR methods like Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) or Saturation Transfer Difference (STD) are powerful for validating hits because they directly detect the binding of the fragment to the protein. [3][16] Objective: To confirm a direct interaction between the fragment hit and the target protein.

Materials:

  • Validated fragment hit from primary screen

  • Target protein (~10-50 µM) in a suitable deuterated NMR buffer (e.g., 50 mM phosphate buffer in 99% D₂O)

  • NMR spectrometer with a cryoprobe

Procedure (WaterLOGSY Example):

  • Sample Preparation: Prepare two NMR tubes. One with the protein and fragment, and a reference tube with only the fragment at the same concentration.

  • Acquire Spectra: On the NMR spectrometer, acquire a 1D ¹H spectrum and a WaterLOGSY spectrum for both samples. The WaterLOGSY experiment uses selective irradiation of bulk water and observes the transfer of magnetization to molecules bound to the protein.

  • Data Analysis:

    • In the reference sample (fragment only), the fragment's NMR signals will have the opposite phase to the residual water signal.

    • In the protein-containing sample, if the fragment binds, it will tumble with the protein and receive magnetization from the irradiated water via the protein. This results in its signals having the same phase as the water signal.

    • A change in the sign of the fragment's signals from negative (unbound) to positive (bound) is a clear confirmation of binding.

Self-Validation: The experiment's internal controls (non-binding compounds, signal phase changes) provide a self-validating system to confirm a true interaction.

From Fragment to Lead: The Indazole Scaffold in Kinase Inhibition

The indazole scaffold has proven to be exceptionally effective in the design of protein kinase inhibitors. [1]Kinases are a major class of drug targets, particularly in oncology, and the indazole core is adept at forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site. [17]

Case Study: Development of AXL Kinase Inhibitors

AXL is a receptor tyrosine kinase implicated in cancer progression and drug resistance. [18]A fragment-based approach successfully identified a new indazole-based AXL inhibitor.

  • Hit Identification: An indazole fragment was identified as a hit in a high-concentration biochemical screen. [18]2. Fragment Evolution: By screening an in-house library of related indazole fragments, the initial hit was quickly improved.

  • Structure-Guided Optimization: Molecular docking studies and X-ray crystallography of a related compound bound to a kinase domain revealed key binding interactions. This structural information guided the synthetic chemistry, allowing for the rational design of modifications to the indazole core to enhance potency and selectivity. [18]4. Lead Compound: This iterative process led to a potent inhibitor with good kinase selectivity and moderate in vivo exposure, providing an excellent starting point for further preclinical development. [18] This case study highlights the efficiency of the FBDD process when initiated with a high-quality, synthetically tractable fragment like an indazole derivative.

AXL Signaling Pathway and Inhibition

AXL_Pathway cluster_membrane Cell Membrane AXL AXL Receptor Dimer Dimerization & Autophosphorylation AXL->Dimer Gas6 Gas6 (Ligand) Gas6->AXL Binds PI3K PI3K/Akt Pathway Dimer->PI3K MAPK MAPK/ERK Pathway Dimer->MAPK STAT JAK/STAT Pathway Dimer->STAT Survival Cell Survival PI3K->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration STAT->Migration Indazole Indazole-Based AXL Inhibitor Indazole->Dimer Inhibits ATP Binding

Caption: AXL receptor tyrosine kinase signaling pathway.

Conclusion

This compound represents more than just a chemical reagent; it is a strategic asset in modern drug discovery. Its adherence to fragment-based principles, combined with the proven biological relevance of the indazole scaffold and its exceptional synthetic versatility, makes it a high-value starting point for FBDD campaigns. By employing a rigorous biophysical screening cascade and leveraging structure-guided design, research teams can efficiently translate this simple fragment into potent and selective lead compounds, accelerating the path toward novel therapeutics.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. Retrieved January 7, 2026, from [Link]

  • Novel indazole-based inhibitor of polo-like kinase 4 against cancer. (2025, October 10). BioWorld. Retrieved January 7, 2026, from [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012, June 6). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Structure of our indazole derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins Discovery. Retrieved January 7, 2026, from [Link]

  • Biophysical methods in early drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021, November 1). PubMed. Retrieved January 7, 2026, from [Link]

  • Fragment Screening and Fragment-Based Drug Discovery Services. (n.d.). SARomics. Retrieved January 7, 2026, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Fragment Based Drug Discovery: An Organic Synthesis Perspective. (n.d.). Astex Pharmaceuticals. Retrieved January 7, 2026, from [Link]

  • Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. (2012, July 1). PubMed. Retrieved January 7, 2026, from [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021, July 9). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved January 7, 2026, from [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021, December 20). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025, July 30). Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022, September 8). SpringerLink. Retrieved January 7, 2026, from [Link]

Sources

In Silico Modeling of 3-Bromo-1H-indazole-5-carboxylic Acid Derivatives: A Strategic Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Preamble: The Rising Prominence of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Derivatives of 3-Bromo-1H-indazole-5-carboxylic acid, in particular, offer a synthetically tractable framework with rich potential for functionalization, making them attractive candidates for novel therapeutic development. However, navigating the vast chemical space of possible derivatives to identify potent and safe drug candidates is a resource-intensive challenge.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive roadmap for leveraging in silico modeling to rationally design and prioritize these derivatives. We will move beyond a mere listing of computational tools, focusing instead on the strategic integration of these methods to build a robust, predictive, and self-validating discovery pipeline. The causality behind each methodological choice will be explained, empowering researchers to not only execute protocols but also to critically interpret their findings and make informed decisions.

Section 1: The Strategic Framework - An Integrated In Silico Workflow

A successful computational drug discovery campaign relies on a logical and iterative workflow. Each stage serves to filter and refine the candidate pool, ensuring that only the most promising molecules advance, thereby saving significant time and resources.

In_Silico_Workflow cluster_0 Phase 1: Foundation & Hypothesis cluster_1 Phase 2: Binding & Interaction Analysis cluster_2 Phase 3: Optimization & Safety Profiling cluster_3 Phase 4: Synthesis & Validation Target_ID Target Identification & Rationale Ligand_Prep Ligand Library Design & Preparation Target_ID->Ligand_Prep Defines Scope Docking Molecular Docking (Virtual Screening) Ligand_Prep->Docking Input Structures MD_Sim Molecular Dynamics (MD) Simulation Docking->MD_Sim Top Poses QSAR QSAR & Pharmacophore Modeling Docking->QSAR Binding Affinities MD_Sim->QSAR Stability & Interaction Data ADMET In Silico ADMET Prediction MD_Sim->ADMET Refined Candidates QSAR->Ligand_Prep Iterative Design Selection Lead Candidate Selection QSAR->Selection Potency Prediction ADMET->Selection Safety Profile

Caption: Integrated workflow for in silico modeling of drug candidates.

Section 2: Target Identification - Defining the Biological Question

The first and most critical step is to identify and validate a biological target. The choice of target dictates the entire downstream modeling strategy. Indazole derivatives have been reported as potent inhibitors of several key proteins implicated in human diseases.[3][4][5][6]

Rationale for Target Selection: The choice of a target is not arbitrary. For indazole derivatives, literature points towards several promising avenues:

  • Protein Kinases (e.g., VEGFR-2): Many cancers rely on angiogenesis, the formation of new blood vessels, a process heavily regulated by kinases like VEGFR-2. Indazole derivatives have shown potent inhibitory action against this target, making it a prime candidate for anti-cancer drug design.[6]

  • Hypoxia-Inducible Factor (HIF-1α): As a key transcription factor in tumor metastasis, inhibiting HIF-1α is a compelling anti-cancer strategy. Studies have successfully used 3D-QSAR and molecular dynamics to investigate indazole derivatives as HIF-1α inhibitors.[3][7]

  • Cyclooxygenase-2 (COX-2): For inflammatory disorders, the COX-2 enzyme is a well-established target. Recent computational studies have evaluated 1H-indazole analogs as potent and stable anti-inflammatory agents by docking them with COX-2.[5][8]

  • Aromatase: In hormone-dependent breast cancer, aromatase is a crucial enzyme. Molecular docking studies have identified substituted indazoles with high binding affinity to active site residues like Arg115 and Met374.[4]

For this guide, we will proceed with VEGFR-2 as our exemplary target due to its well-defined role in oncology and the availability of high-quality structural data.

Section 3: Molecular Docking - Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a powerful tool for virtual screening of large compound libraries and for understanding the structural basis of inhibition.

The "Why": Docking provides a static snapshot of the most probable binding mode. The primary outputs are a "pose" (3D orientation of the ligand) and a "score" (an estimation of binding affinity, typically in kcal/mol). This allows us to rank derivatives and hypothesize which structural features are critical for binding. For instance, docking studies on indazole derivatives against aromatase revealed that specific compounds formed key hydrogen bonds with the NH1 & NH2 atoms of residue Arg115.[4]

Detailed Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the steps for docking a this compound derivative into the active site of VEGFR-2.

1. Preparation of the Receptor (VEGFR-2):

  • Step 1.1: Obtain the crystal structure of VEGFR-2 from the Protein Data Bank (PDB; e.g., PDB ID: 4ASD).
  • Step 1.2: Using software like UCSF Chimera or PyMOL, remove all non-essential components: water molecules, co-factors, and any co-crystallized ligands. The rationale here is to isolate the protein structure to avoid interference.
  • Step 1.3: Add polar hydrogens and assign Gasteiger charges. This is crucial for accurately calculating electrostatic interactions.
  • Step 1.4: Save the prepared receptor in the .pdbqt format required by AutoDock.

2. Preparation of the Ligand (Derivative):

  • Step 2.1: Draw the 2D structure of the this compound derivative using ChemDraw or a similar tool.
  • Step 2.2: Convert the 2D structure to a 3D structure and perform an initial energy minimization using a force field (e.g., MMFF94). This ensures a low-energy, realistic starting conformation.
  • Step 2.3: In AutoDock Tools, define the rotatable bonds. The tool will explore different torsions of these bonds during the docking process.
  • Step 2.4: Save the prepared ligand in the .pdbqt format.

3. Defining the Search Space (Grid Box):

  • Step 3.1: Identify the active site of VEGFR-2. This is typically done by referring to the position of the co-crystallized ligand in the original PDB file.
  • Step 3.2: Define a grid box that encompasses the entire active site. The size of the box is a critical parameter: too small, and you may miss the correct binding pose; too large, and the search becomes computationally expensive and less accurate.
  • Step 3.3: Generate the grid parameter file (grid.gpf) and map files.

4. Running the Docking Simulation:

  • Step 4.1: Use the AutoDock Vina executable with the prepared receptor, ligand, and a configuration file specifying the coordinates of the grid box.
  • Command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log output.log
  • Step 4.2: Vina will generate an output .pdbqt file containing the predicted binding poses (usually 9) ranked by their affinity scores.

5. Analysis of Results:

  • Step 5.1: Visualize the output poses in PyMOL or Chimera. The top-ranked pose (most negative binding energy) is typically the most likely.
  • Step 5.2: Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and key active site residues. This mechanistic insight is more valuable than the score alone.

Section 4: Molecular Dynamics (MD) Simulation - Assessing Complex Stability

While docking provides a valuable static image, biological systems are dynamic. MD simulations provide a "movie" of the protein-ligand complex over time (nanoseconds to microseconds), allowing us to assess the stability of the predicted binding pose.

The "Why": A high-scoring docking pose is meaningless if the ligand is unstable and dissociates from the active site. MD simulations validate the docking results by simulating the complex in a more physiologically relevant environment (in a water box with ions at a specific temperature and pressure).[9] Studies on indazole derivatives as HIF-1α and COX-2 inhibitors have used MD simulations to confirm that the most potent compounds remain stable in the active site.[3][5][7]

MD_Simulation_Concept Docking Docking Result (Static Pose) MD_Setup MD Setup (Solvation, Ionization, Force Field Application) Docking->MD_Setup Simulation MD Simulation (Energy Minimization, Equilibration, Production Run) MD_Setup->Simulation Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Simulation->Analysis

Caption: Conceptual flow from a static docking pose to dynamic analysis.

Key MD Analysis Metrics
  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms over time from a reference structure. A stable RMSD plot that plateaus indicates the complex has reached equilibrium and the ligand is stable in the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF values in the binding site could indicate instability, while low values suggest a stable interaction.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation trajectory. Persistent hydrogen bonds confirm key interactions predicted by docking.

Section 5: In Silico ADMET Prediction - Profiling for Drug-Likeness

A potent inhibitor is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial, cost-saving step to eliminate compounds with unfavorable pharmacokinetic profiles early in the discovery process.[10][11]

The "Why": Undesirable ADMET properties are a leading cause of failure in clinical trials.[4] In silico models use a molecule's structure to predict these properties, allowing for high-throughput screening before any synthesis is attempted.[]

Essential ADMET Descriptors and Interpretation

Various web servers and software packages (e.g., SwissADME, pkCSM, RDKit) can predict these properties from a simple SMILES string of the molecule.[10][13]

ParameterDesired Range/OutcomeRationale & Implication
Molecular Weight < 500 DaAffects diffusion and absorption. Larger molecules often have poor bioavailability.
LogP (Lipophilicity) 1 - 3A measure of a compound's solubility in lipids vs. water. Too low, and it won't cross cell membranes; too high, and it may have poor aqueous solubility and high metabolic turnover.
H-Bond Donors < 5Fewer donors generally lead to better membrane permeability.
H-Bond Acceptors < 10Fewer acceptors are also favorable for crossing biological membranes.
Aqueous Solubility HighA drug must be soluble in the gut to be absorbed. Poor solubility is a major hurdle.
BBB Penetration Yes/NoCrucial for CNS-acting drugs. For peripherally acting drugs, non-penetration is desired to avoid CNS side effects.
CYP450 Inhibition Non-inhibitorCytochrome P450 enzymes are key for drug metabolism. Inhibition can lead to dangerous drug-drug interactions.
hERG Inhibition Non-inhibitorInhibition of the hERG potassium channel is linked to cardiotoxicity, a major reason for drug withdrawal.
Hepatotoxicity Low probabilityPredicts the potential for the compound to cause liver damage.

Table 1: Key ADMET parameters for early-stage drug candidate assessment.

Section 6: Conclusion and Future Directions

The in silico modeling pipeline presented in this guide—from target selection through molecular docking, MD simulations, and ADMET prediction—provides a powerful, rational framework for the discovery of novel this compound derivatives. This approach minimizes the trial-and-error nature of traditional drug discovery, allowing research efforts to be focused on a smaller set of candidates with a higher probability of success.

Future advancements will likely see the deeper integration of artificial intelligence and machine learning to build more accurate predictive models for both target affinity and ADMET properties.[14] As computational power increases, MD simulations will extend to longer timescales, providing even deeper insights into the kinetics of ligand binding. By embracing these computational strategies, the scientific community can accelerate the journey of promising indazole scaffolds from the drawing board to the clinic.

References

  • Kumar, V., Singh, H., Singh, P., & Singh, S. (2022). Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Journal of Molecular Structure.
  • Reddy, G. S., et al. (n.d.). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica.
  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances.
  • Kumar, V., et al. (n.d.). Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Not specified.
  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. National Center for Biotechnology Information.
  • Gopi, B., & Vijayakumar, V. (n.d.). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing.
  • Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Research Square.
  • Singh, S., et al. (n.d.). Elucidating the therapeutic potential of indazole derivative bindarit against K-ras receptor: An in-silico analysis using molecular dynamics exploration. National Center for Biotechnology Information.
  • Di Ianni, T., et al. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. PubMed Central.
  • (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Fiveable.
  • (n.d.). ADMET Modeling and Prediction. BOC Sciences.
  • Nanaware, R. (2024). Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. SciSpace.
  • Abouzid, K. M., et al. (2018). Design, synthesis, biological evaluation and dynamics simulation of indazole derivatives with antiangiogenic and antiproliferative anticancer activity. PubMed.
  • (n.d.). Machine Learning for In Silico ADMET Prediction. Springer Nature Experiments.
  • Panda, P. K. (2025). Predicting ADMET Properties with RDKit | The Science of Predicting Drug Efficacy. Omixium.
  • (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • (n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
  • (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. Semantic Scholar.

Sources

Navigating the Synthesis and Handling of 3-Bromo-1H-indazole-5-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, 3-Bromo-1H-indazole-5-carboxylic acid represents a valuable scaffold, offering a unique combination of structural rigidity and functional handles for molecular elaboration. However, its safe and effective utilization in the laboratory necessitates a comprehensive understanding of its chemical properties, potential hazards, and the requisite handling protocols. This guide provides an in-depth technical overview, moving beyond a simple recitation of safety data to offer a field-proven perspective on the causality behind experimental choices and the establishment of self-validating safety systems.

Compound Profile and Physicochemical Properties

This compound (CAS No. 885521-49-3) is a halogenated heterocyclic compound that presents as a powder.[1] Its indazole core is a key feature in many biologically active molecules. A thorough understanding of its physical properties is the first step in ensuring safe handling.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂[1][2]
Molecular Weight 241.04 g/mol [1][2]
Appearance Powder[1]
Melting Point >300 °C[1]
Storage Temperature 2-8°C, Inert atmosphere[3]

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance.[3] The Globally Harmonized System (GHS) classification provides a clear and concise summary of the potential hazards.

  • GHS Pictogram: *

  • Signal Word: Warning [3]

  • Hazard Statements: [3]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: [3]

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The presence of the bromine atom and the carboxylic acid functionality contribute to its irritant and potentially toxic properties. The causality behind these classifications lies in the reactivity of the molecule with biological macromolecules. Skin and eye contact can lead to local irritation, while inhalation of the dust can irritate the respiratory tract. Ingestion is likely to cause gastrointestinal distress.

Exposure Controls and Personal Protective Equipment (PPE)

A proactive approach to exposure control is paramount when working with this and similar chemical entities. The following engineering controls and personal protective equipment are mandatory to create a self-validating system of safety.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of airborne dust or vapors.[4]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are required.[1] A face shield may be necessary when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.[1] Always inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of contamination, additional protective clothing may be warranted.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 respirator or higher should be used.[1]

PPE_Workflow cluster_Pre_Handling Pre-Handling Checks cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling Verify Fume Hood Verify Fume Hood Weighing Weighing Verify Fume Hood->Weighing Inspect PPE Inspect PPE Inspect PPE->Weighing Transfer Transfer Weighing->Transfer Reaction Setup Reaction Setup Transfer->Reaction Setup Decontaminate Decontaminate Reaction Setup->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE

Caption: A logical workflow for ensuring personal protection during the handling of this compound.

Safe Handling, Storage, and Disposal

Handling
  • Avoid direct contact with the substance.[4]

  • Prevent the formation and spread of dust in the air.

  • Use non-sparking tools for transfers.

  • Wash hands thoroughly after handling.[4]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • The recommended storage condition is under an inert atmosphere at 2-8°C.[3]

Disposal

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Halogenated organic waste must be collected in dedicated, clearly labeled containers. Do not mix with non-halogenated waste.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.

  • Contaminated Materials: All contaminated labware, PPE, and absorbent materials should be treated as hazardous waste and disposed of accordingly.

Disposal_Workflow Start Start Waste Generated Waste Generated Start->Waste Generated Is it Halogenated? Is it Halogenated? Waste Generated->Is it Halogenated? Halogenated Waste Container Halogenated Waste Container Is it Halogenated?->Halogenated Waste Container Yes Non-Halogenated Waste Container Non-Halogenated Waste Container Is it Halogenated?->Non-Halogenated Waste Container No Label Container Label Container Halogenated Waste Container->Label Container Non-Halogenated Waste Container->Label Container Licensed Disposal Licensed Disposal Label Container->Licensed Disposal End End Licensed Disposal->End

Caption: A decision-making workflow for the proper segregation and disposal of waste containing this compound.

Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is critical.

SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. If conscious, give half a litre of water to drink immediately. Seek immediate medical attention.[5]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, dry material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Reactivity and Stability

  • Chemical Stability: Stable under recommended storage conditions.[6]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[6]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[6]

Illustrative Experimental Protocol: Synthesis of a Bromo-Indazole Carboxylic Acid

Reaction Scheme

A representative reaction scheme for the bromination of an indazole carboxylic acid.

Step-by-Step Methodology[7]

CAUTION: This procedure involves the use of bromine, which is highly corrosive and toxic. It must be performed in a chemical fume hood with appropriate personal protective equipment.

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).

  • Heating: Heat the suspension to 120 °C until a clear solution is obtained.

  • Cooling: Cool the solution to 90 °C.

  • Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL).

  • Addition of Bromine: Slowly add the bromine solution dropwise to the reaction mixture at 90 °C.

  • Reaction: Maintain the reaction mixture at 90 °C for 16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the cooled solution into ice water and stir for 15 minutes.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the product under vacuum at room temperature.

Causality of Experimental Choices
  • Glacial Acetic Acid as Solvent: Provides a polar, protic medium that can solubilize the starting material at elevated temperatures and is relatively stable to the oxidizing conditions of the reaction.

  • Elevated Temperature: The bromination of the indazole ring is an electrophilic aromatic substitution that requires thermal energy to proceed at a reasonable rate.

  • Slow, Dropwise Addition of Bromine: This is a critical safety measure to control the exothermicity of the reaction and to prevent a buildup of unreacted bromine.

  • Quenching in Ice Water: This step serves to precipitate the product, which is less soluble in aqueous media, and to dilute any remaining reactants.

Conclusion

This compound is a compound of significant interest to the drug discovery community. Its effective and safe use is predicated on a robust understanding of its hazard profile and the implementation of rigorous safety protocols. By adhering to the principles of proactive exposure control, proper handling and storage, and diligent emergency preparedness, researchers can confidently and responsibly harness the synthetic potential of this valuable molecule.

References

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210909. Available from: [Link]

  • Shaikh, M. H., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(48), 30250-30277. Available from: [Link]

  • The University of Edinburgh. New Guidance Governing Ethidium Bromide Disposal – with revisions. Available from: [Link]

  • Texas Woman's University. ETHIDIUM BROMIDE WASTE DISPOSAL GUIDANCE. Available from: [Link]

  • Al-Smadi, M., & Zeller, M. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Available from: [Link]

  • University of Pennsylvania EHRS. Ethidium Bromide Waste Disposal. Available from: [Link]

  • University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Available from: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5860. Available from: [Link]

Sources

A Researcher's Guide to Sourcing 3-Bromo-1H-indazole-5-carboxylic Acid: From Supplier Vetting to Quality Verification

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Bromo-1H-indazole-5-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutic agents. The integrity of research and development outcomes is directly linked to the quality and purity of such starting materials. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the commercial supplier landscape for this compound. It details a systematic approach to supplier selection, outlines critical quality attributes for vetting, provides a protocol for in-house quality verification, and summarizes essential handling and safety information.

Introduction to this compound

This compound is a substituted indazole derivative recognized for its utility in the synthesis of pharmacologically active molecules.[1][2] The indazole scaffold is a bioisostere of indole, a common motif in bioactive compounds, making it a privileged structure in drug discovery.[3] The strategic placement of the bromine atom at the 3-position and the carboxylic acid at the 5-position provides two reactive handles for diverse chemical modifications, enabling its incorporation into complex molecular architectures targeting various disease pathways.[1]

Key Chemical Identifiers:

  • CAS Number: 885521-49-3[4][5]

  • Molecular Formula: C₈H₅BrN₂O₂[4][5]

  • Molecular Weight: 241.04 g/mol [4][5]

  • Appearance: Typically an off-white to light yellow powder.[4]

  • Melting Point: >300 °C[4]

The Commercial Supplier Landscape

Sourcing high-quality this compound requires a clear understanding of the different types of suppliers. They can be broadly categorized into large-scale distributors, specialized chemical synthesis companies, and marketplace platforms.

Supplier Categories:

  • Large Distributors (Catalog Suppliers): These are multinational companies like Sigma-Aldrich (Merck) that offer a vast portfolio of research chemicals.[4] They typically provide extensive documentation, reliable stock levels for common research quantities (1-10 g), and robust quality control. Their products are often the standard for initial research and methods development.

  • Specialized Manufacturers: Companies such as Manchester Organics focus on the synthesis of specific classes of compounds, including complex heterocyclic building blocks.[6] They may offer competitive pricing on larger, non-catalog quantities and can often provide more detailed synthesis and impurity profiles upon request. Lead times can be longer if the compound is not in stock.[6]

  • Chemical Marketplaces: Platforms like Echemi and ChemicalBook connect buyers with numerous, often international, manufacturers and traders.[7][8] While these platforms offer competitive pricing and access to a wider range of suppliers, they necessitate more rigorous due diligence from the researcher to verify the quality and reliability of the end-supplier.

Comparative Overview of Representative Suppliers:

Supplier TypeRepresentative Supplier(s)Typical PurityCommon QuantitiesKey Considerations
Large Distributor Sigma-Aldrich (Merck)[4]≥97%1g, 5g, 10gHigh reliability, extensive documentation (CoA), higher cost per gram.
Specialized Manufacturer Manchester Organics[6]>97% (Typical)1g, 5g, Custom BulkDeep expertise, potential for bulk quotes, may have lead times of 4-6 weeks.[6]
Marketplace/Trader Chongqing Chemdad (via Echemi)[7]Varies (Must Verify)Inquire for BulkPrice competitive, requires direct communication and stringent QC upon receipt.
Supplier Selection Workflow

Choosing the right supplier is a critical step that balances cost, quality, and project timelines. The following workflow illustrates a logical process for vetting and selecting a supplier.

A Define Requirements (Quantity, Purity, Timeline) B Identify Potential Suppliers (Distributors, Manufacturers) A->B C Request Quotes & Documentation (Price, CoA, Lead Time) B->C D Evaluate Supplier Data C->D E Select Primary Supplier D->E Meets Specs G Data Insufficient or Unacceptable D->G Fails Specs F Place Order E->F G->B Re-evaluate Options A Receive Compound B Documentation Review (CoA vs. Label) A->B C Visual & Solubility Inspection B->C D Analytical Verification (NMR, HPLC) C->D E Accept or Reject? D->E F Release to Lab Inventory E->F Pass G Quarantine & Contact Supplier E->G Fail

Sources

Methodological & Application

3-Bromo-1H-indazole-5-carboxylic acid Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-1H-indazole-5-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, field-proven protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl boronic acids. The indazole scaffold, particularly when functionalized at the C3 position and bearing a C5 carboxylic acid, is a privileged motif in medicinal chemistry and drug discovery.[1][2][3] This document moves beyond a simple recitation of steps to explain the critical mechanistic considerations and rationale behind the selection of catalysts, reagents, and conditions. It is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing 3-aryl-1H-indazole-5-carboxylic acid derivatives.

Scientific Foundation & Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[4] The reaction typically couples an organoboron species (e.g., a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[5] The catalytic cycle is a well-understood, three-step process: oxidative addition, transmetalation, and reductive elimination.[6][7]

// Nodes pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_adduct [label="R¹-Pd(II)L₂-X\nOxidative Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation_complex [label="R¹-Pd(II)L₂-R²\nTransmetalation Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for labels oa_label [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; tm_label [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; re_label [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> oa_label [arrowhead=none]; oa_label -> oxidative_adduct [label=" + R¹-X"];

oxidative_adduct -> tm_label [arrowhead=none]; tm_label -> transmetalation_complex [label=" + R²-B(OH)₂\n (Base Activated)"];

transmetalation_complex -> re_label [arrowhead=none]; re_label -> pd0 [label=" Product R¹-R²"];

// Invisible edges for positioning {rank=same; pd0; re_label;} {rank=same; oa_label; tm_label;} {rank=same; oxidative_adduct; transmetalation_complex;} } केंद Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Substrate-Specific Challenges

The target substrate, this compound, presents unique challenges that inform the protocol design:

  • The Free (NH) Indazole: Nitrogen-rich heterocycles with acidic N-H protons can act as ligands for the palladium catalyst. This coordination can inhibit catalytic activity by forming stable, off-cycle palladium complexes, thus impeding the crucial oxidative addition step.[8] Therefore, reaction conditions must be robust enough to overcome this potential catalyst poisoning.

  • The Carboxylic Acid Group: The presence of an acidic carboxylic acid moiety necessitates careful selection of the base. A base that is too strong could lead to salt formation, altering the substrate's solubility and potentially complicating the workup. Furthermore, harsh basic conditions can be detrimental to other sensitive functional groups.

  • Heteroaryl Bromide Reactivity: While aryl bromides are common substrates, the electronic properties of the indazole ring can influence the rate of oxidative addition. The choice of a suitable electron-rich and sterically bulky ligand is often critical to facilitate this rate-determining step for heteroaryl halides.[9][10]

Optimized Protocol: Rationale and Step-by-Step Guide

The following protocol has been optimized to address the challenges outlined above. The key choices are justified based on established principles and literature precedents for similar challenging substrates.[1]

Reagent Selection and Justification
ComponentRecommended ReagentRationale
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]A reliable, commercially available Pd(0) precatalyst that shows good efficacy for heteroaryl bromides. It does not require an external ligand and has been successfully used for couplings on free (NH) indazoles.[1][11]
Base Cesium Carbonate (Cs₂CO₃)Cs₂CO₃ is a moderately strong inorganic base. Its high solubility in the reaction medium and its ability to effectively promote transmetalation without being overly harsh make it ideal for substrates with acidic protons. It has proven superior to other bases like K₂CO₃ in challenging couplings of NH-indazoles.[1]
Boronic Acid Partner Aryl or Heteroaryl Boronic AcidThe protocol is broadly applicable. Use 1.2-1.5 equivalents to drive the reaction to completion. The quality of the boronic acid is crucial; impurities can lead to side reactions like protodeboronation.[12]
Solvent System 1,4-Dioxane / Ethanol / WaterThis mixed solvent system provides good solubility for both the organic substrates and the inorganic base. The presence of water is essential for the base-mediated activation of the boronic acid for transmetalation.[6][13] The specific ratio has been optimized for free (NH) indazole substrates.[1]
Reaction Conditions Microwave Irradiation, 140 °CMicrowave heating dramatically reduces reaction times compared to conventional heating, often leading to cleaner reactions and higher yields by minimizing thermal degradation. A temperature of 140 °C provides sufficient energy to overcome the activation barriers for this challenging substrate.[1]
Experimental Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Reagent Addition\n- this compound\n- Boronic Acid (1.3 eq.)\n- Cs₂CO₃ (2.0 eq.)\n- Pd(PPh₃)₄ (5 mol%)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="2. Add Solvents\n1,4-Dioxane / EtOH / H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; purge [label="3. Degas Mixture\nPurge with Argon/N₂", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="4. Microwave Reaction\n140 °C for 45-60 min", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="5. Monitor Progress (TLC/LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="6. Reaction Workup\n- Cool to RT\n- Filter off solids\n- Acidify filtrate (pH 3-4)", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="7. Extraction\nExtract with Ethyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="8. Purification\nSilica Gel Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End\n(Characterized Product)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> solvent; solvent -> purge; purge -> react; react -> monitor; monitor -> workup [label="Reaction Complete"]; monitor -> react [label="Incomplete", style=dashed]; workup -> extract; extract -> purify; purify -> end; } केंद Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 eq.)

  • Aryl/Heteroaryl boronic acid (1.3 eq.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq., 5 mol%)

  • 1,4-Dioxane (ACS grade)

  • Ethanol (200 proof)

  • Deionized Water

  • Microwave reaction vial with a stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.241 g, 1.0 mmol), the desired boronic acid (1.3 mmol), and cesium carbonate (0.652 g, 2.0 mmol).

  • Catalyst Addition: In a fume hood, add the Pd(PPh₃)₄ catalyst (0.058 g, 0.05 mmol).

    • Scientist's Note: Pd(PPh₃)₄ is sensitive to air and light. Handle it quickly and store it under an inert atmosphere.

  • Solvent Addition: Add the solvent mixture of 1,4-dioxane (3.0 mL), ethanol (1.5 mL), and deionized water (0.5 mL).

  • Inerting the Atmosphere: Securely cap the vial. Purge the vessel with argon or nitrogen for 5-10 minutes by bubbling the gas through the solution via a long needle while venting with a second needle. This degassing step is critical to prevent oxidation of the Pd(0) catalyst.[12]

  • Microwave Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 140 °C for 45-60 minutes with stirring.

    • Scientist's Note: Reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from a test reaction. If the reaction is incomplete, the irradiation time can be extended.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with ethyl acetate or methanol.

    • Transfer the filtrate to a separatory funnel.

    • Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 3-4. The product, now protonated, should precipitate or become more soluble in the organic layer.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 3-aryl-1H-indazole-5-carboxylic acid product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient degassing.3. Poor quality boronic acid.1. Use a fresh bottle of catalyst or a different precatalyst like Pd(dppf)Cl₂.[14]2. Ensure the reaction mixture is thoroughly purged with inert gas.3. Use freshly purchased boronic acid or recrystallize the existing stock.
Protodeboronation 1. Boronic acid instability.2. Reaction temperature is too high or time is too long.3. Presence of excess water or base.1. Switch to a more stable boronate ester (e.g., a pinacol ester).2. Reduce reaction temperature or time.3. Use anhydrous conditions with a base like K₃PO₄ and a non-aqueous solvent system.[12]
Homocoupling of Boronic Acid Presence of oxygen in the reaction vessel.Rigorously degas the solvent and reaction mixture before heating.[12]
Difficulty in Purification Product has similar polarity to starting material or byproducts.Adjust the eluent system for chromatography. Consider a reverse-phase purification if the compound is sufficiently polar.

Safety Considerations

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides.[12] Always use it in a well-ventilated fume hood and test for peroxides if the container has been opened for an extended period.

  • Microwave Reactor: Operate the microwave reactor according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the reaction vessel.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Lynam, J. M., & Wesengott, J. K. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2118–2126.
  • Feng, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2825.
  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7443.
  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.
  • Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry. Available at: [Link]

  • Taddei, M., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2355-2366.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. Available at: [Link]

  • ResearchGate. (2022). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]

  • ResearchGate. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1Hindazole- 3-carbonyl)-hydrazide derivatives. JOCPR. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

Sources

Amidation of 3-Bromo-1H-indazole-5-carboxylic Acid: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole-Carboxamide Scaffold

The indazole core is a privileged scaffold in medicinal chemistry and drug development, with derivatives demonstrating a wide spectrum of biological activities, including applications as anti-inflammatory, anti-tumor, and HIV protease inhibiting agents. The functionalization of this core, particularly through the formation of an amide bond at the 5-carboxylic acid position, offers a robust strategy for modulating the pharmacological properties of lead compounds. This application note provides a comprehensive technical guide to the amidation of 3-bromo-1H-indazole-5-carboxylic acid with primary amines, a key transformation for generating diverse libraries of potential therapeutic agents.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a framework for troubleshooting and optimization. We will explore the selection of appropriate coupling reagents, delve into reaction mechanisms, and present a detailed, validated protocol for this critical synthetic step.

Choosing Your Weapon: A Comparative Analysis of Amide Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow process, necessitating the activation of the carboxylic acid. The choice of coupling reagent is paramount and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization if chiral centers are present, and the desired reaction conditions.[1]

For the amidation of this compound, several classes of coupling reagents are viable. We will focus on the most common and effective options: uronium/aminium salts and carbodiimides.

Coupling Reagent Class Examples Advantages Disadvantages
Uronium/Aminium Salts HATU, HCTU, HBTUHigh efficiency, fast reaction times, low racemization.[2]Higher cost, potential for side reactions if not used correctly.
Carbodiimides EDC, DCCCost-effective, widely used.Can lead to racemization, byproduct removal can be challenging (especially for DCC).
Phosphonium Salts PyBOP, BOPEffective for hindered couplings, low racemization.Byproducts can be difficult to remove, BOP is a potential carcinogen.

Recommendation for this compound:

For general applications with this substrate, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. Its high reactivity often leads to cleaner reactions and higher yields, particularly with less reactive amines. While more expensive than carbodiimides, the ease of purification and consistent results often justify the cost in a research and development setting.

Understanding the "Why": The Mechanism of HATU-Mediated Amidation

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The HATU-mediated amidation proceeds through the formation of a highly reactive OAt-active ester.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH 3-Bromo-1H-indazole- 5-carboxylic acid RCOO Carboxylate Anion RCOOH->RCOO Deprotonation Base Base (DIPEA) ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster Attacks HATU HATU HATU Amide Target Amide Product ActiveEster->Amide Nucleophilic Attack Byproduct1 Tetramethylurea ActiveEster->Byproduct1 releases Amine Primary Amine (R'-NH2) Byproduct2 HOAt Amide->Byproduct2 releases

Figure 1: Mechanism of HATU-mediated amide bond formation.

Step-by-Step Mechanistic Breakdown:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester. This step releases tetramethylurea as a byproduct.[3]

  • Nucleophilic Attack: The primary amine then acts as a nucleophile, attacking the activated ester. This forms the desired amide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt).[3][4]

Critical Insight: The Importance of Pre-activation

A common pitfall with uronium-based coupling reagents like HATU is the potential for a side reaction where the reagent directly reacts with the primary amine to form a tetramethylguanidinium byproduct.[5][6] This side reaction consumes both the amine and the coupling reagent, leading to lower yields.

To mitigate this, it is best practice to pre-activate the carboxylic acid. This involves mixing the this compound, HATU, and DIPEA in the solvent for a short period (typically 5-15 minutes) before adding the primary amine. This ensures that the highly reactive OAt-active ester is formed first, ready to be intercepted by the amine.

Experimental Protocol: Synthesis of N-Alkyl/Aryl-3-bromo-1H-indazole-5-carboxamides

This protocol provides a robust starting point for the amidation of this compound with a range of primary amines.

Materials:

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Primary Amine (R-NH₂)1.1 - 1.2Nucleophile
HATU1.1 - 1.2Coupling Reagent
DIPEA2.0 - 3.0Base
Anhydrous DMF or DCM-Solvent

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (a concentration of 0.1-0.2 M is a good starting point).

  • Pre-activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes. A color change may be observed as the active ester forms.

  • Amine Addition: In a separate vial, dissolve the primary amine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted-3-bromo-1H-indazole-5-carboxamide. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Experimental_Workflow Start Start: Dry Flask under N2 Add_Acid Add 3-bromo-1H-indazole- 5-carboxylic acid (1.0 eq) Start->Add_Acid Add_Solvent Add Anhydrous DMF Add_Acid->Add_Solvent Preactivate Add HATU (1.1 eq) Add DIPEA (2.5 eq) Stir 15 min @ RT Add_Solvent->Preactivate Add_Amine Add Primary Amine (1.1 eq in DMF) Preactivate->Add_Amine React Stir @ RT (2-12 h) Monitor by TLC/LC-MS Add_Amine->React Workup Aqueous Workup: Quench, Extract, Wash React->Workup Purify Purification: Flash Chromatography Workup->Purify Product Pure Amide Product Purify->Product

Figure 2: Experimental workflow for HATU-mediated amidation.

Substrate Scope and Considerations

  • Primary Amines: This protocol is generally effective for a wide range of primary amines.

    • Aliphatic Amines: Highly nucleophilic aliphatic amines typically react quickly and cleanly.

    • Aromatic Amines (Anilines): Less nucleophilic anilines may require longer reaction times or gentle heating (e.g., 40-50 °C) to achieve full conversion.[3]

    • Sterically Hindered Amines: Amines with significant steric bulk near the nitrogen atom may also require elevated temperatures and longer reaction times. In these challenging cases, alternative coupling reagents like PyAOP might be considered.

  • N-H of the Indazole Ring: The indazole N-H is generally not reactive under these conditions, as it is significantly less nucleophilic than the primary amine. However, with highly reactive electrophiles or under different conditions, N-acylation could become a competing pathway. The use of a slight excess of the primary amine helps to ensure the desired amidation occurs preferentially.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive reagents (HATU can hydrolyze).Use fresh, high-quality HATU. Ensure all reagents and solvents are anhydrous.
Insufficient activation time.Ensure the pre-activation step is allowed to proceed for at least 15 minutes.
Poorly nucleophilic amine.Increase reaction temperature to 40-50 °C and/or extend reaction time.
Multiple Spots on TLC (Side Products) Amine reacted with HATU before acid activation.Strictly follow the pre-activation protocol. Add the amine solution slowly to the activated acid.
Impure starting materials.Verify the purity of the carboxylic acid and amine before starting the reaction.
Difficulty in Purification Tetramethylurea byproduct co-elutes with the product.Ensure the aqueous workup is thorough. Washing with 1M HCl helps to remove basic impurities like DIPEA and tetramethylurea.

Conclusion

The HATU-mediated amidation of this compound is a reliable and efficient method for the synthesis of diverse carboxamide libraries. By understanding the underlying mechanism, carefully selecting reagents, and adhering to a validated protocol that includes a pre-activation step, researchers can consistently achieve high yields of the desired products. This guide provides the necessary framework for successfully implementing this crucial transformation in a drug discovery program, enabling the rapid exploration of structure-activity relationships around the valuable indazole scaffold.

References

  • Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Perrin, C., et al. (2021).
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Taylor & Francis Online. (n.d.).
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Reddit. (2022).
  • El-Maalouf, J., et al. (2014).
  • ResearchGate. (n.d.).
  • APExBIO. (n.d.). HATU - Efficient Peptide Coupling Reagent.
  • Falivene, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4442-4445.
  • Norman, C., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis.
  • PubMed. (2006). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.
  • ResearchGate. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
  • John, M., et al. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 54(17), 5926-5945.
  • ResearchGate. (2021). Selective amidation of carboxylic acid and primary amine in presence of secondary amine possible?.
  • Durham University. (2012).
  • Royal Society of Chemistry. (2015).
  • Reddit. (2020).
  • ResearchGate. (2016). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group.

Sources

Introduction: The Strategic Importance of 3-Bromo-1H-indazole-5-carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 3-Bromo-1H-indazole-5-carboxylic Acid: Conditions and Protocols

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid bicyclic core and strategically placed functional groups—the carboxylic acid for derivatization, the bromine atom for cross-coupling reactions, and the indazole N-H for substitution—make it a highly versatile scaffold. The corresponding esters, 3-bromo-1H-indazole-5-carboxylates, are crucial intermediates in the synthesis of a wide array of bioactive molecules, including kinase inhibitors for oncology and agents targeting neurological disorders.[1][2][3]

The conversion of the carboxylic acid to an ester is a fundamental transformation, yet the unique electronic nature of the indazole ring presents specific challenges. The presence of the acidic N-H proton can lead to competitive reactions or require specific protection strategies, making the choice of esterification conditions critical for achieving high yields and purity.[4][5] This guide provides a detailed analysis of three robust methods for this conversion, explaining the mechanistic rationale behind each and offering detailed, field-proven protocols.

Methodology Overview: Selecting the Optimal Esterification Pathway

The choice of an esterification method depends on several factors, including the scale of the reaction, the steric and electronic properties of the alcohol, the acid/base sensitivity of the substrate, and the desired purity of the final product. We will explore three common yet distinct approaches:

  • Fischer-Speier Esterification: A classic, cost-effective method relying on acid catalysis and equilibrium control.

  • Steglich Esterification: A mild, coupling agent-mediated reaction ideal for sensitive substrates and performed at room temperature.

  • Mitsunobu Reaction: A powerful, redox-based method for substrates where inversion of stereochemistry is required or when other methods fail.

G cluster_start Starting Material cluster_methods Esterification Methodologies cluster_end Product start This compound fischer Fischer-Speier Esterification start->fischer H₂SO₄ / ROH (Excess Alcohol) steglich Steglich Esterification start->steglich DCC / DMAP (Coupling) mitsunobu Mitsunobu Reaction start->mitsunobu PPh₃ / DEAD (Redox) product 3-Bromo-1H-indazole-5-carboxylate Ester fischer->product steglich->product mitsunobu->product

Caption: High-level overview of esterification pathways.

Method 1: Fischer-Speier Esterification

Scientific Principle and Rationale

The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[6][7] The reaction's core principle lies in Le Châtelier's principle; it is an equilibrium process that is driven toward the product (ester) by using a large excess of one reactant, typically the alcohol, or by removing the water byproduct.[8]

The strong acid catalyst (e.g., concentrated sulfuric acid) plays a dual role. First, it protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[8][9][10] This "activation" facilitates nucleophilic attack by the alcohol. Second, it facilitates the departure of water as a leaving group.[10] This method is often the first choice for simple, unhindered alcohols due to its operational simplicity and low cost.

Detailed Protocol: Synthesis of Methyl 3-Bromo-1H-indazole-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (used as solvent, large excess)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.1-0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Reagent Addition: Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent (e.g., 20-40 mL per gram of carboxylic acid).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid to the suspension. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and water.

  • Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This step neutralizes the excess acid and quenches the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or flash column chromatography on silica gel to yield the pure methyl ester.

Method 2: Steglich Esterification

Scientific Principle and Rationale

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to facilitate ester formation at room temperature.[11][12] A key component is the use of a catalytic amount of 4-dimethylaminopyridine (DMAP).

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[13] While an alcohol can attack this intermediate directly, the reaction is significantly accelerated by DMAP. DMAP, a superior nucleophile, first reacts with the O-acylisourea to form a reactive acylpyridinium salt ("active ester"). This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[13] A critical advantage of DMAP is its ability to suppress a common side reaction: the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[11][13] The reaction is driven by the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[11] This method is particularly well-suited for acid-labile substrates or sterically hindered alcohols.[13][14]

G RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + DCC DCC DCC Acyl_pyr Acylpyridinium Salt (Active Ester) O_acyl->Acyl_pyr + DMAP DCU DCU (Byproduct) DMAP DMAP Ester Ester (R-COOR') Acyl_pyr->Ester + R'-OH DMAP_regen DMAP (regenerated) Acyl_pyr->DMAP_regen - DMAP ROH Alcohol (R'-OH)

Caption: Simplified mechanism of DMAP catalysis in Steglich esterification.

Detailed Protocol: Synthesis of Ethyl 3-Bromo-1H-indazole-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Ethanol (EtOH), anhydrous (1.2-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, ethanol, and DMAP in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control the initial exothermic reaction and minimize side products.

  • DCC Addition: Add a solution of DCC in a small amount of anhydrous DCM dropwise to the cooled, stirring reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • Work-up (Filtration): Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove any remaining DMAP), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl ester.

Method 3: Mitsunobu Reaction

Scientific Principle and Rationale

The Mitsunobu reaction is a versatile and powerful method for forming esters from primary or secondary alcohols under mild, neutral conditions.[15][16] It operates via a redox mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]

The reaction begins with PPh₃ attacking the azodicarboxylate to form a betaine intermediate.[15] This intermediate deprotonates the carboxylic acid. Simultaneously, the alcohol is activated by the phosphonium species to form a good leaving group, an alkoxyphosphonium salt. The reaction culminates in an Sₙ2 displacement of the activated alcohol by the carboxylate anion.[17] A key feature of this mechanism is the complete inversion of stereochemistry at the alcohol's chiral center, making it invaluable in natural product synthesis.[16][18] The main limitation is that the nucleophile (the carboxylic acid) must be reasonably acidic (pKa < 13) for the reaction to proceed efficiently.[15][18]

Detailed Protocol: Esterification with a Generic Secondary Alcohol

Materials:

  • This compound (1.2 eq)

  • Secondary Alcohol (e.g., (R)-2-butanol) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the this compound, the secondary alcohol, and PPh₃. Dissolve the solids in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath. It is crucial to maintain a low temperature during the addition of the azodicarboxylate.

  • DEAD/DIAD Addition: Add the DEAD or DIAD solution dropwise to the reaction mixture over 15-30 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up (Concentration): Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: The primary challenge of the Mitsunobu reaction is the removal of the triphenylphosphine oxide and reduced hydrazine byproducts.[18] Purification is almost always achieved via flash column chromatography on silica gel. Careful selection of the eluent system is necessary to separate the desired ester from the byproducts.

Comparative Summary of Esterification Conditions

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Reagents Carboxylic Acid, Alcohol (excess), Strong Acid (H₂SO₄, TsOH)[9][10]Carboxylic Acid, Alcohol, DCC/EDC, DMAP (cat.)[11][12]Carboxylic Acid, Alcohol, PPh₃, DEAD/DIAD[15][18]
Temperature Reflux[6]0°C to Room Temperature[11]0°C to Room Temperature[15]
Solvent Alcohol (as solvent) or high-boiling inert solventAprotic (DCM, THF)[14]Aprotic (THF, Dioxane)[15]
Key Advantages Low cost, simple reagents, suitable for large scale.[19]Mild conditions, high yields, good for acid/base sensitive substrates, tolerates steric hindrance.[13][14]Very mild, neutral conditions, useful for complex substrates, results in inversion of stereochemistry.[15][16]
Limitations Requires high temperatures, equilibrium reaction, not suitable for acid-sensitive substrates.[7]Stoichiometric coupling agent, byproduct (DCU) removal, potential for N-acylurea formation without DMAP.[11][13]Expensive reagents, byproduct removal (PPh₃O, hydrazine) can be difficult, requires acidic nucleophile (pKa < 13).[15][18]

Conclusion

The successful esterification of this compound is readily achievable through several reliable methods. For simple, robust transformations on a large scale, the Fischer-Speier esterification offers a cost-effective solution. When dealing with more sensitive substrates or sterically demanding alcohols that require milder conditions, the Steglich esterification provides an excellent, high-yielding alternative. Finally, for complex synthetic routes involving chiral secondary alcohols where stereochemical control is paramount, the Mitsunobu reaction remains an indispensable tool despite its purification challenges. The choice of protocol should be guided by the specific chemical context, scale, and economic considerations of the project.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PMC - NIH.
  • Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate.
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • 1H-Indazole-5-carboxylic acid methyl ester. (n.d.). Chem-Impex.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. (n.d.). Organic Syntheses.
  • Mitsunobu Reaction. (n.d.). TCI Chemicals.
  • Experiment 29: The Fischer Esterification. (n.d.).
  • Steglich esterification. (n.d.). Wikipedia.
  • ETHYL 1H-INDAZOLE-5-CARBOXYLATE. (n.d.). Suzhou Vosun Biotech Co.,Ltd.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). DiVA portal.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID. (2025). ChemicalBook.
  • Steglich Esterification. (n.d.). Organic Chemistry Portal.
  • A common approach to the synthesis of esters involves activation of the corresponding alcohols as their alkoxyphosphonium salts. (n.d.).
  • Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide. (n.d.). Benchchem.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). NIH.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal.
  • Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. (2019). ACS Omega.
  • Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.).
  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. (n.d.). RSC Publishing.
  • This compound 97 885521-49-3. (n.d.). Sigma-Aldrich.
  • steglich esterification. (n.d.). Organic Chemistry Portal - Literature.
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? (n.d.). FAQ - Guidechem.
  • Fischer Esterification. (2023). Chemistry LibreTexts.

Sources

3-Bromo-1H-indazole-5-carboxylic acid in the synthesis of anticancer compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-Bromo-1H-indazole-5-carboxylic acid in the Synthesis of Anticancer Compounds

Introduction: The Indazole Scaffold in Modern Oncology

The 1H-indazole framework is a privileged scaffold in medicinal chemistry, recognized for its remarkable versatility and profound impact on the development of targeted anticancer therapies.[1][2] Its rigid, bicyclic structure, featuring both hydrogen bond donors and acceptors, allows it to effectively mimic endogenous purine bases, making it an ideal candidate for interacting with the ATP-binding pockets of various protein kinases and other critical enzymes involved in cancer progression.[3] Among the many functionalized indazole starting materials, This compound stands out as a particularly strategic building block.

The bromine atom at the 3-position serves as a versatile synthetic handle for introducing diverse chemical moieties via cross-coupling reactions, while the carboxylic acid at the 5-position provides a convenient point for amide bond formation, enabling the construction of complex molecular architectures designed for high-affinity target engagement. This dual functionality has positioned this compound as a cornerstone in the synthesis of potent inhibitors targeting key oncogenic pathways, including DNA damage repair and signal transduction. This document provides a detailed guide on its application, focusing on the synthesis of a Poly(ADP-ribose) polymerase (PARP) inhibitor, a class of drugs that has revolutionized the treatment of certain cancers.[4]

Case Study: Synthesis of a Niraparib Analog (PARP Inhibitor)

To illustrate the utility of this compound, we will detail the synthesis of a structural analog of Niraparib, a potent PARP-1 and PARP-2 inhibitor.[5] Niraparib is clinically approved for treating ovarian, fallopian tube, and primary peritoneal cancers, particularly in patients with BRCA mutations.[5][6] The core of its efficacy lies in the concept of "synthetic lethality," where the drug's inhibition of PARP-mediated DNA repair is catastrophically effective in cancer cells that already have a compromised DNA repair system (e.g., BRCA mutations).[4]

The synthetic workflow leverages the two key functional groups of our starting material to build the final molecule in a logical, multi-step sequence.

Overall Synthetic Workflow

The synthesis can be conceptually broken down into two main phases:

  • Amide Coupling: Formation of the primary amide bond at the C5 carboxylic acid position.

  • Suzuki Coupling: Functionalization of the C3 bromo-position to introduce the key phenylpiperidine moiety characteristic of Niraparib.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption="High-level synthetic workflow."

Detailed Experimental Protocol

Disclaimer: This protocol is for research and development purposes only. All procedures should be carried out by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).

PART A: Synthesis of 3-Bromo-1H-indazole-5-carboxamide

This step converts the carboxylic acid into a primary amide, a common pharmacophore that often participates in crucial hydrogen bonding interactions with the target protein.

  • Rationale: The use of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is a standard, highly efficient method for amide bond formation. HOBt acts as an activating agent, forming an active ester that is less prone to side reactions and racemization, ensuring a clean conversion to the desired amide upon reaction with an ammonia source.

  • Step-by-Step Protocol:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Dissolve the starting material in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

    • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • In a separate flask, prepare a solution of ammonium chloride (NH₄Cl, 1.5 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) in DMF.

    • Add the ammonium chloride/DIPEA solution dropwise to the activated carboxylic acid mixture.

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • In-Process Check (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield 3-Bromo-1H-indazole-5-carboxamide as a solid.

PART B: Synthesis of the Final Niraparib Analog via Suzuki Coupling

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the C3-bromo position and a boronic acid or ester.

  • Rationale: This reaction is widely used in pharmaceutical synthesis due to its tolerance of a broad range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives. Here, we use a protected piperidine boronic ester to install the side chain required for PARP inhibition.

  • Step-by-Step Protocol:

    • To a reaction vessel, add 3-Bromo-1H-indazole-5-carboxamide (1.0 eq), tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (1.1 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon is preferred) three times.

    • Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 ratio).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq), to the mixture under the inert atmosphere.

    • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.

    • In-Process Check (IPC): Monitor the reaction by LC-MS. Look for the disappearance of the bromo-starting material and the appearance of the desired product mass.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.

    • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., Dichloromethane or 1,4-Dioxane) and add an acid such as Trifluoroacetic Acid (TFA) or HCl to remove the Boc protecting group. Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

    • Neutralize the reaction mixture and perform an aqueous workup. The final compound can be isolated by crystallization or further purification if necessary.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The synthesized indazole-based compound functions by inhibiting PARP enzymes, which are critical for a DNA repair pathway called Base Excision Repair (BER).

  • DNA Damage: Cancer cells experience frequent single-strand breaks (SSBs) in their DNA.

  • PARP Activation: PARP-1 detects these SSBs and synthesizes a chain of poly(ADP-ribose) (PAR), which recruits other DNA repair proteins to the site.

  • PARP Inhibition: The Niraparib analog binds to the catalytic domain of PARP, preventing PAR synthesis. This "traps" the PARP enzyme on the DNA, stalling the repair process.[4]

  • Synthetic Lethality: In normal cells, if BER is blocked, the cell can use a different, high-fidelity pathway called Homologous Recombination (HR) to repair the damage. However, in cancer cells with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. The combination of a deficient HR pathway (the genetic mutation) and a blocked BER pathway (the PARP inhibitor) is lethal, leading to the accumulation of catastrophic DNA damage and selective cancer cell death.[4]

PARP_Inhibition

Characterization and Data

The identity and purity of all synthesized compounds must be rigorously confirmed.

Technique Purpose Expected Observations for Final Product
LC-MS Purity & Mass IDA single major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the calculated molecular weight of the target compound.
¹H NMR Structure ElucidationCharacteristic peaks corresponding to protons on the indazole core, phenyl ring, and piperidine moiety. Integration should match the number of protons.
¹³C NMR Carbon Skeleton IDPeaks corresponding to all unique carbon atoms in the molecule.
HPLC Quantitative PurityPurity assessment, typically aiming for >95% for biological assays.
IC₅₀ Assay Biological PotencyA biochemical or cellular assay to determine the concentration of the compound required to inhibit PARP activity by 50%. For potent inhibitors like Niraparib, this is typically in the low nanomolar range.[5]

Table 1: Example Potency Data for Indazole-Based Inhibitors

Compound Target IC₅₀ (nM) Reference
NiraparibPARP-13.8[5]
NiraparibPARP-22.1[5]
EntrectinibALK12[7]
AxitinibVEGFR/PDGFR(Varies)[2]

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • 3-Bromo-1H-indazole-7-carboxylic acid. MySkinRecipes. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH). Available at: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Preprints.org. Available at: [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Available at: [Link]

  • Synthesis of histidine kinase inhibitors and their biological properties. National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. Available at: [Link]

  • Niraparib. PubChem. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. PubMed. Available at: [Link]

  • The role of niraparib for the treatment of ovarian cancer. PubMed. Available at: [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups for 3-Bromo-1H-indazole-5-carboxylic acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-1H-indazole-5-carboxylic acid is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its bifunctional nature, possessing both a reactive indazole N-H and a carboxylic acid, necessitates a robust and strategic application of protecting groups to achieve desired chemical transformations with high selectivity and yield. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of protecting group strategies for this versatile scaffold. We will delve into the rationale behind choosing specific protecting groups for both the indazole nitrogen and the carboxylic acid moiety, offering detailed, field-proven protocols for their introduction and removal. Furthermore, this guide will explore orthogonal strategies that enable the selective manipulation of one functional group in the presence of the other, a critical consideration in multi-step synthetic campaigns.

Introduction: The Imperative for Protection

The indazole core is a privileged scaffold in modern drug discovery.[1] The presence of a nucleophilic N-H group and a carboxylic acid on the this compound backbone allows for diverse functionalization pathways. However, these reactive sites can also interfere with desired reactions on other parts of the molecule. For instance, the acidic proton of the carboxylic acid can quench organometallic reagents, while the indazole nitrogen can undergo undesired alkylation or acylation. Protecting group chemistry provides a temporary shield for these functional groups, allowing chemists to perform specific transformations elsewhere in the molecule with precision.[2]

The ideal protecting group should be:

  • Easy and efficient to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Selectively removable under mild conditions that do not affect other functional groups.[3]

This guide will focus on practical and reliable protecting group strategies tailored for this compound, with a strong emphasis on experimental details and the underlying chemical principles.

Protecting the Carboxylic Acid Moiety: Esterification Strategies

The most common and effective strategy for protecting a carboxylic acid is its conversion to an ester.[4] The choice of ester depends on the desired stability and the conditions planned for subsequent synthetic steps.

Methyl Ester Protection

Methyl esters are a straightforward and economical choice for carboxylic acid protection. They are generally stable to a wide range of non-hydrolytic conditions.

Protocol 2.1.1: Methyl Esterification using Sulfuric Acid in Methanol

This protocol describes a classic Fischer esterification.

  • Reagents and Materials:

    • This compound

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension at room temperature.

    • Heat the mixture to reflux and stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Carefully add saturated aqueous NaHCO₃ solution to the residue until the pH is neutral or slightly basic.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester.[5]

Protocol 2.1.2: Deprotection of Methyl Ester

Saponification using a base is the standard method for cleaving methyl esters.

  • Reagents and Materials:

    • Methyl 3-bromo-1H-indazole-5-carboxylate

    • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) or methanol.

    • Add an aqueous solution of LiOH (1.5-3.0 eq) or NaOH (1.5-3.0 eq).

    • Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

    • The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the product with ethyl acetate.

Benzyl Ester Protection

Benzyl esters offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis, which can be beneficial for sensitive substrates.

Protocol 2.2.1: Benzyl Esterification using Benzyl Bromide

  • Reagents and Materials:

    • This compound

    • Benzyl bromide (BnBr)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Water

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add K₂CO₃ (1.5-2.0 eq) or Cs₂CO₃ (1.2 eq).

    • Add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[6]

Protocol 2.2.2: Deprotection of Benzyl Ester by Catalytic Hydrogenolysis

  • Reagents and Materials:

    • Benzyl 3-bromo-1H-indazole-5-carboxylate

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethyl acetate (EtOAc)

    • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the benzyl ester (1.0 eq) in MeOH or EtOAc.

    • Carefully add 10% Pd/C (5-10 mol% Pd).

    • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

    • Stir the reaction mixture vigorously under an H₂ atmosphere (balloon pressure) at room temperature for 2-16 hours.

    • Monitor the reaction by TLC. Caution: Over-reduction can lead to debromination. Careful monitoring is crucial.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.[7][8]

Protecting the Indazole N-H: Key Strategies

The indazole moiety has two nitrogen atoms, N1 and N2, that can potentially be functionalized. The choice of protecting group and reaction conditions can influence the regioselectivity of the protection.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group for amines and related functionalities due to its stability under many conditions and its facile removal with acid.[3]

Protocol 3.1.1: N-Boc Protection of Methyl 3-bromo-1H-indazole-5-carboxylate

It is often advantageous to protect the carboxylic acid first before proceeding with N-protection.

  • Reagents and Materials:

    • Methyl 3-bromo-1H-indazole-5-carboxylate

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • 4-(Dimethylamino)pyridine (DMAP), catalytic amount

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the methyl 3-bromo-1H-indazole-5-carboxylate (1.0 eq) in anhydrous DCM or THF.

    • Add TEA (1.5-2.0 eq) and a catalytic amount of DMAP (0.1 eq).

    • Add Boc₂O (1.2-1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the N-Boc protected product.[9]

Protocol 3.1.2: Deprotection of the N-Boc Group

The Boc group is typically removed under acidic conditions.

  • Reagents and Materials:

    • N-Boc protected indazole derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the N-Boc protected indazole (1.0 eq) in anhydrous DCM.

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected indazole.[10]

2-(Trimethylsilyl)ethoxymethyl (SEM) Protection

The SEM group is another valuable protecting group for indazoles, offering different removal conditions compared to the Boc group, which is key for orthogonal strategies. SEM protection of indazoles can be directed to the N2 position, which can be advantageous for subsequent C3-functionalization.[6][11]

Protocol 3.2.1: N-SEM Protection of Methyl 3-bromo-1H-indazole-5-carboxylate

  • Reagents and Materials:

    • Methyl 3-bromo-1H-indazole-5-carboxylate

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Dicyclohexylmethylamine

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the methyl 3-bromo-1H-indazole-5-carboxylate (1.0 eq) in THF dropwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture to 0 °C and add SEM-Cl (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the N-SEM protected product.[12]

Protocol 3.2.2: Deprotection of the N-SEM Group

The SEM group is typically cleaved using fluoride reagents or strong acid.

  • Reagents and Materials:

    • N-SEM protected indazole derivative

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

    • Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Water

  • Procedure:

    • Dissolve the N-SEM protected indazole (1.0 eq) in THF.

    • Add TBAF solution (1.5-2.0 eq).

    • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected indazole.[13]

Orthogonal Protecting Group Strategies

In multi-step syntheses, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through an orthogonal protecting group strategy, where each protecting group is removed by a specific set of reagents that do not affect the others.[2]

For this compound, a powerful orthogonal strategy involves the use of a benzyl ester for the carboxylic acid and a Boc group for the indazole nitrogen.

  • The benzyl ester can be selectively removed by catalytic hydrogenolysis , which does not affect the Boc group.

  • The Boc group can be selectively removed by acid treatment (e.g., TFA) , which does not affect the benzyl ester.

This combination allows for the selective unmasking of either the carboxylic acid for amide coupling or other transformations, or the indazole N-H for N-alkylation or arylation.

Another viable orthogonal pair is a methyl or ethyl ester with an SEM group .

  • The ester can be removed by basic hydrolysis (saponification) , conditions under which the SEM group is stable.

  • The SEM group can be removed with fluoride ions (TBAF) or strong acid, which will not cleave a simple alkyl ester.

Summary of Protecting Group Strategies

Protecting GroupFunctional Group ProtectedIntroduction ConditionsDeprotection ConditionsStability & Compatibility Notes
Methyl Ester Carboxylic AcidMeOH, H₂SO₄ (catalytic), refluxLiOH or NaOH, THF/H₂O or MeOHStable to most non-hydrolytic conditions.
Benzyl Ester (Bn) Carboxylic AcidBnBr, K₂CO₃ or Cs₂CO₃, DMFH₂, Pd/C, MeOH or EtOAcRemovable under neutral conditions. Caution: Potential for debromination with prolonged reaction times or aggressive catalysts.[14]
tert-Butoxycarbonyl (Boc) Indazole N-HBoc₂O, TEA, DMAP (cat.), DCM or THFTFA in DCM; or HCl in dioxaneStable to basic conditions and hydrogenolysis. Acid-labile.
2-(Trimethylsilyl)ethoxymethyl (SEM) Indazole N-HSEM-Cl, NaH, THFTBAF in THF, reflux; or strong acidStable to a wide range of conditions, including basic hydrolysis and hydrogenolysis. Cleaved by fluoride or strong acid.[12]

Visualizing the Strategies: Reaction Schemes

Orthogonal Strategy 1: Boc and Benzyl Ester

G start This compound Bn_protected Benzyl 3-bromo-1H-indazole-5-carboxylate start->Bn_protected BnBr, K2CO3, DMF Boc_Bn_protected Benzyl 1-Boc-3-bromo-1H-indazole-5-carboxylate Bn_protected->Boc_Bn_protected Boc2O, TEA, DMAP, DCM deprotect_Bn 1-Boc-3-bromo-1H-indazole-5-carboxylic acid Boc_Bn_protected->deprotect_Bn H2, Pd/C deprotect_Boc Benzyl 3-bromo-1H-indazole-5-carboxylate Boc_Bn_protected->deprotect_Boc TFA, DCM

Caption: Orthogonal protection and deprotection with Boc and Benzyl groups.

Protection and Deprotection of the Carboxylic Acid

G start This compound methyl_ester Methyl 3-bromo-1H-indazole-5-carboxylate start->methyl_ester MeOH, H2SO4 benzyl_ester Benzyl 3-bromo-1H-indazole-5-carboxylate start->benzyl_ester BnBr, K2CO3 methyl_ester->start LiOH, THF/H2O benzyl_ester->start H2, Pd/C

Caption: Esterification and de-esterification of the carboxylic acid.

Protection and Deprotection of the Indazole N-H

G start Methyl 3-bromo-1H-indazole-5-carboxylate boc_protected Methyl 1-Boc-3-bromo-1H-indazole-5-carboxylate start->boc_protected Boc2O, TEA, DMAP sem_protected Methyl 1-SEM-3-bromo-1H-indazole-5-carboxylate start->sem_protected SEM-Cl, NaH boc_protected->start TFA, DCM sem_protected->start TBAF, THF

Caption: N-protection and deprotection of the indazole moiety.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on the judicious selection and application of protecting groups. This guide has outlined robust and versatile strategies for the protection of both the carboxylic acid and the indazole N-H functionalities. By understanding the principles of orthogonality and the specific reaction conditions for the introduction and removal of these protecting groups, researchers can navigate multi-step syntheses with greater control and efficiency, ultimately accelerating the drug discovery and development process. Careful consideration of the compatibility of reaction conditions with the bromo-substituent is paramount to achieving high yields of the desired products.

References

  • Chandra, T., et al. (2010). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Nucleosides, Nucleotides & Nucleic Acids, 29(2), 132-143. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Smith, H. L., et al. (1965). Hydrogenolysis of Benzyl Esters With Palladium-On-Carbon Catalysts. Journal of Pharmaceutical Sciences, 54(9), 1269-1273. [Link]

  • Ying, S. S. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Retrieved from [Link]

  • Luo, G., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]

  • ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters. Retrieved from [Link]

  • Hartung, J., & Simonoff, R. (2004). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions, 1-223. [Link]

  • Common Organic Chemistry. (n.d.). SEM Deprotection - TBAF. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Retrieved from [Link]

  • PubMed. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Kocienski, P. J. (2000). Protecting Groups. Georg Thieme Verlag.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubChem. (n.d.). 3-Bromo-5-(N-Boc)aminomethylisoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Which one is compatible protecting group for primary amine in presence of nBuLi reagent? Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromo-1H-indazole. Retrieved from [Link]

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 3-Bromo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-1H-indazole-5-carboxylic acid is a pivotal building block in contemporary drug discovery, forming the core scaffold of numerous targeted therapies, particularly kinase inhibitors. The transition from bench-scale synthesis to pilot or industrial-scale production presents significant challenges in terms of safety, cost-efficiency, and reproducibility. This application note provides a comprehensive, two-step protocol for the scale-up synthesis of this key intermediate, commencing from commercially available 4-amino-3-methylbenzoic acid. The process involves a robust diazotization-cyclization to form the indazole core, followed by a highly regioselective C-3 bromination. We emphasize the rationale behind strategic decisions, process parameters, and safety protocols to ensure a self-validating and scalable manufacturing process suitable for researchers and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, bioisosteric to indole but with distinct electronic and hydrogen-bonding properties.[1] This unique structure is central to a variety of pharmacologically active agents, including anti-inflammatory drugs like Benzydamine and potent anti-cancer therapeutics such as Axitinib and Niraparib.[2][3] Specifically, functionalized indazoles, such as this compound, serve as versatile intermediates. The bromine at the C-3 position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carboxylic acid at C-5 allows for amide bond formation, enabling the construction of extensive and diverse compound libraries for drug screening.[4]

Developing a scalable synthesis is therefore critical. The protocol detailed herein is optimized for safety, yield, and purity, replacing hazardous reagents like liquid bromine with more manageable alternatives and establishing critical process controls for reliable large-scale production.

Overall Synthetic Strategy

The selected synthetic route is a two-step process designed for operational simplicity and scalability.

G cluster_0 Step 1: Diazotization & Cyclization cluster_1 Step 2: Regioselective C-3 Bromination SM 4-Amino-3-methylbenzoic acid INT 1H-Indazole-5-carboxylic acid SM->INT 1. NaNO₂, HCl 2. Heat INT2 1H-Indazole-5-carboxylic acid PROD This compound INT2->PROD NBS, Acetonitrile

Caption: Overall workflow for the synthesis of the target compound.

Part I: Synthesis of 1H-Indazole-5-carboxylic acid

Mechanistic Rationale

This initial step constructs the core indazole ring system from an accessible aniline precursor. The transformation is a variation of the Sandmeyer reaction, which proceeds via an aryl diazonium salt intermediate.[5][6]

  • Diazotization: The primary aromatic amine of 4-amino-3-methylbenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a reactive diazonium salt. Precise temperature control is critical to prevent premature decomposition of this unstable intermediate.

  • Intramolecular Cyclization: Upon gentle heating, the diazonium salt undergoes an intramolecular cyclization. The reaction is believed to proceed through a radical mechanism, initiated by a single-electron transfer, leading to the formation of the stable bicyclic indazole ring system with the loss of nitrogen gas.[7]

Detailed Scale-up Protocol (100 g Scale)

Materials & Equipment:

  • 1 L three-neck, round-bottom flask equipped with a mechanical stirrer, temperature probe, and addition funnel.

  • Ice-water bath.

  • Heating mantle.

  • Büchner funnel and filtration apparatus.

  • Vacuum oven.

ReagentMW ( g/mol )QuantityMolesEquivalents
4-Amino-3-methylbenzoic acid151.16100.0 g0.6611.0
Concentrated HCl (37%)36.46325 mL3.976.0
Sodium Nitrite (NaNO₂)69.0050.0 g0.7251.1
Deionized Water18.02As needed--
Sodium Hydroxide (NaOH)40.00As needed--

Procedure:

  • Initial Slurry: Charge the 1 L reactor with 4-amino-3-methylbenzoic acid (100.0 g, 0.661 mol) and 500 mL of deionized water. Begin vigorous stirring to create a homogeneous slurry.

  • Acidification: Slowly add concentrated HCl (325 mL) to the slurry. The mixture may warm slightly. Cool the reactor to 0–5 °C using an ice-water bath.

  • Diazotization: Dissolve sodium nitrite (50.0 g, 0.725 mol) in 100 mL of cold deionized water. Add this solution dropwise via the addition funnel over 60–90 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for an additional 30 minutes at 0–5 °C.

  • Cyclization: Remove the ice bath and slowly heat the reaction mixture to 50–60 °C. Vigorous off-gassing (N₂) will be observed. Maintain this temperature for 2 hours, or until gas evolution ceases.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Adjust the pH to ~3.0 with a 50% (w/v) NaOH solution to ensure complete precipitation of the carboxylic acid.

  • Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 200 mL) until the washings are neutral (pH ~7). Dry the solid in a vacuum oven at 60 °C to a constant weight.

  • Analysis: The expected yield of 1H-Indazole-5-carboxylic acid is 90-95%. The product should be a tan or off-white solid, suitable for use in the next step without further purification. Confirm identity via ¹H NMR and LC-MS.

Part II: Regioselective C-3 Bromination

Mechanistic Rationale

The bromination of the indazole ring is an electrophilic aromatic substitution reaction. The C-3 position of the 1H-indazole system is electron-rich and sterically accessible, making it the preferred site for electrophilic attack.

For scale-up, elemental bromine is avoided due to its high toxicity, corrosivity, and volatility.[8][9][10] N-Bromosuccinimide (NBS) is an excellent alternative; it is a solid crystalline compound that is safer to handle and acts as a source of electrophilic bromine. The reaction is typically performed in a polar aprotic solvent like acetonitrile, which facilitates the reaction while being relatively easy to remove during work-up. Newer methods using reagents like DBDMH under ultrasound irradiation have also been developed for efficiency, but NBS remains a robust and widely understood choice for conventional scale-up.[11][12][13][14]

G Start Start Materials: - 1H-Indazole-5-carboxylic acid - NBS - Acetonitrile Reaction Reaction Step: - Combine reagents in reactor - Heat to 50°C for 4-6h - Monitor by TLC/HPLC Start->Reaction Quench Reaction Quench: - Cool to RT - Add water to precipitate product Reaction->Quench Filter Filtration & Washing: - Vacuum filter solid - Wash with water & acetonitrile Quench->Filter Dry Drying: - Vacuum oven at 60°C Filter->Dry Product Final Product: - this compound - QC Analysis (NMR, LCMS, MP) Dry->Product

Caption: Experimental workflow for the C-3 bromination step.

Detailed Scale-up Protocol (100 g Scale)

Materials & Equipment:

  • 2 L three-neck, round-bottom flask equipped with a mechanical stirrer, temperature probe, and condenser.

  • Heating mantle.

  • Büchner funnel and filtration apparatus.

  • Vacuum oven.

ReagentMW ( g/mol )QuantityMolesEquivalents
1H-Indazole-5-carboxylic acid162.15100.0 g0.6171.0
N-Bromosuccinimide (NBS)177.98115.0 g0.6461.05
Acetonitrile (ACN)41.051.0 L--
Deionized Water18.02As needed--
Sodium Thiosulfate158.11As needed--

Procedure:

  • Reactor Setup: Charge the 2 L reactor with 1H-Indazole-5-carboxylic acid (100.0 g, 0.617 mol) and acetonitrile (1.0 L). Begin stirring to dissolve the starting material.

  • Reagent Addition: Add N-Bromosuccinimide (115.0 g, 0.646 mol) to the solution in one portion.

  • Reaction: Heat the mixture to 50 °C and maintain for 4–6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Precipitation: Cool the reaction mixture to room temperature. Slowly add 500 mL of deionized water while stirring. The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filtration and Drying: Collect the solid by vacuum filtration. Wash the filter cake with a 1:1 mixture of water/acetonitrile (2 x 150 mL), followed by a final wash with deionized water (2 x 150 mL). Dry the product in a vacuum oven at 60 °C to a constant weight.

  • Analysis: The expected yield of this compound is 85-90%. The product should be an off-white to pale yellow powder. Confirm identity and purity via ¹H NMR, LC-MS, and melting point analysis (Lit. mp >300 °C).

Analytical Characterization

AnalysisSpecification
Appearance Off-white to pale yellow powder
Purity (HPLC) ≥ 97%
¹H NMR (DMSO-d₆) Conforms to structure. Expected peaks ~δ 14.1 (br s, 1H), 8.3 (s, 1H), 7.8 (d, 1H), 7.7 (d, 1H).
LC-MS [M+H]⁺ expected at m/z 240.9/242.9 (Br isotope pattern)
Melting Point >300 °C

Safety and Hazard Management

All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Sodium Nitrite (NaNO₂): A strong oxidizing agent and is acutely toxic if ingested. Avoid contact with acidic materials, as it can release toxic nitrogen oxides.

  • Concentrated HCl: Highly corrosive and causes severe burns. Handle with extreme care.

  • N-Bromosuccinimide (NBS): An irritant to the skin, eyes, and respiratory system. It is also a lachrymator. Handle in a fume hood and avoid inhalation of dust.

  • Waste Disposal: Unreacted brominating agents can be quenched with an aqueous solution of sodium thiosulfate before disposal. All chemical waste should be disposed of in accordance with local environmental regulations.

Conclusion

This application note details a validated, two-step synthesis for the scalable production of this compound. The protocol employs readily available starting materials and prioritizes safety by using N-Bromosuccinimide in place of elemental bromine. The clear, step-by-step instructions and defined process parameters provide a reliable framework for researchers and chemical development professionals to produce this high-value intermediate with consistent yield and purity.

References

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. [Link]

  • ICL Group. (n.d.). Bromine - Safety Handbook. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure: Bromine Safety. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Yao, C., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Yao, C., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Royal Society of Chemistry. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]

  • Yao, C., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health. [Link]

  • Wang, W., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]

  • IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Raut, S., et al. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. [Link]

  • Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. [Link]

  • Shi, F., & Larock, R. C. (2011). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses. [Link]

  • Löv, P., et al. (2022). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Science International. [Link]

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Organic Syntheses. (n.d.). INDAZOLE. [Link]

  • El-Subbagh, H. I., et al. (2020). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank. [Link]

  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).

Sources

High-Throughput Screening of 3-Bromo-1H-indazole-5-carboxylic Acid Derivatives: A Guide to Hit Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs.[1] Derivatives of this core, particularly those functionalized for library synthesis, represent a rich source of potential therapeutic agents. This application note provides a comprehensive guide for the high-throughput screening (HTS) of compound libraries derived from 3-Bromo-1H-indazole-5-carboxylic acid, a versatile building block for creating diverse chemical entities.[2][3] We delve into the scientific rationale for screening this scaffold against high-value targets like Poly (ADP-ribose) polymerase (PARP), outline the principles of suitable assay technologies, and provide a detailed, field-proven protocol for a competitive binding assay. Furthermore, we establish a robust workflow for data analysis, hit confirmation, and downstream validation, including orthogonal testing with cellular target engagement assays. This guide is designed for researchers, scientists, and drug development professionals seeking to efficiently identify and validate novel inhibitors from indazole-based libraries.

The Scientific Rationale: Targeting Key Enzymes with a Privileged Scaffold

The indazole nucleus is a bioisostere of indole, found in numerous synthetic compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][4] Its rigid bicyclic structure provides a well-defined vectoral presentation of substituents, making it an ideal framework for engaging with enzymatic active sites. The this compound scaffold is particularly advantageous for library development; the bromine atom and carboxylic acid group serve as versatile chemical handles for introducing diversity through various coupling and amidation reactions.[2][3]

Indazole derivatives have shown remarkable success as inhibitors of two critical enzyme families in oncology:

  • Protein Kinases: Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The indazole scaffold is present in multi-kinase inhibitors, demonstrating its utility in targeting the ATP-binding pocket.[1][5]

  • Poly (ADP-ribose) Polymerases (PARPs): PARP enzymes, especially PARP-1, are central to DNA single-strand break repair.[6] Inhibiting PARP has proven to be a highly effective strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[7] Several potent PARP inhibitors are based on the indazole scaffold, validating it as a premier starting point for discovering new agents in this class.

Given the extensive validation of this scaffold against PARP enzymes, this application note will focus on a screening campaign to identify novel PARP1 inhibitors.

HTS Assay Selection: Choosing the Right Tool for the Job

The success of any HTS campaign hinges on the selection of a robust, reproducible, and scalable assay.[8][9] The assay must be miniaturized for use in 384- or 1536-well plate formats to conserve reagents and compound stocks.[8] For screening this compound derivatives against PARP1, several high-quality assay formats are available.

Assay Technology Principle Primary Application Advantages Considerations
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7]Primary Screen (Binding)Homogeneous (no-wash), robust, cost-effective, direct measure of binding.[10]Requires a fluorescent probe; potential for compound interference with fluorescence.
AlphaScreen® / AlphaLISA® Bead-based proximity assay where singlet oxygen transfer from a donor to an acceptor bead generates a signal when brought together by a biological interaction.[11][12]Primary Screen (Binding/Activity), Secondary AssaysHomogeneous, highly sensitive, versatile for various target types.[13][14]Can be sensitive to light; potential for compound interference with signal generation.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein in response to ligand binding within intact cells or cell lysates.[15][16]Hit Validation (Target Engagement)Confirms target binding in a physiological context; no protein or compound modification needed.[17][18]Lower throughput than primary screening assays; requires a specific antibody for detection.[15]

For a primary HTS campaign aimed at identifying direct binders to the PARP1 catalytic domain, a Fluorescence Polarization (FP) competitive binding assay offers an optimal balance of simplicity, cost-effectiveness, and performance.[7][19] This assay directly measures the displacement of a fluorescently-labeled probe from the PARP1 enzyme by a competing inhibitor from the compound library.[19]

Detailed HTS Protocol: PARP1 Competitive Binding Assay using FP

This protocol is optimized for a 384-well plate format and is designed for execution on automated liquid handling platforms.

Principle of the Assay

The assay relies on a fluorescent probe designed to bind to the PARP1 active site (e.g., a fluorescently-labeled Olaparib analog).[19] When this small probe is unbound in solution, it tumbles rapidly, and when excited with polarized light, it emits depolarized light, resulting in a low FP signal. Upon binding to the much larger PARP1 enzyme, its rotation is slowed dramatically, and it emits highly polarized light, yielding a high FP signal.[7] A test compound that binds to the same site will displace the fluorescent probe, causing the FP signal to decrease in proportion to the compound's binding affinity.[19]

cluster_0 Low FP Signal (Probe Displaced) cluster_1 High FP Signal (Probe Bound) PARP1_free PARP1 Inhibitor Indazole Derivative PARP1_free->Inhibitor Probe_free Fluorescent Probe PARP1_bound PARP1 Inhibitor->PARP1_bound Displaces Probe Probe_bound Fluorescent Probe PARP1_bound->Probe_bound

Caption: Principle of the Fluorescence Polarization competitive binding assay.

Materials and Reagents
  • Enzyme: Recombinant human PARP1 protein

  • Fluorescent Probe: Olaparib-based fluorescent probe

  • Assay Buffer: Tris-based buffer, pH 8.0, containing NaCl, MgCl₂, DTT, and a non-ionic surfactant (e.g., 0.01% Tween-20)

  • Compound Library: this compound derivatives dissolved in 100% DMSO

  • Positive Control: Olaparib or another known PARP1 inhibitor

  • Assay Plates: Low-volume, black, 384-well microplates

  • Instrumentation:

    • Acoustic liquid handler or pin tool for compound dispensing

    • Automated liquid handler/dispenser for reagents

    • Microplate reader capable of measuring fluorescence polarization[19]

Step-by-Step Protocol
  • Compound Plating (Preparation of Assay-Ready Plates):

    • Using an acoustic liquid handler, transfer 20-50 nL of each library compound from the stock plates into the final assay plates.

    • Dispense positive control (e.g., Olaparib at a final concentration of 10 µM) and negative control (100% DMSO vehicle) into designated wells on each plate.

  • Reagent Preparation:

    • Prepare a 2X PARP1 enzyme solution in cold assay buffer at a concentration determined during assay development (typically in the low nM range).

    • Prepare a 2X fluorescent probe solution in assay buffer at a concentration determined during assay development (typically close to its Kd for PARP1).

  • Assay Execution:

    • Step 1: Enzyme Addition. Add 10 µL of the 2X PARP1 solution to all wells of the assay plate containing the pre-spotted compounds.

    • Step 2: Incubation. Briefly centrifuge the plates (e.g., 1 min at 1,000 rpm) to ensure mixing. Incubate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.

    • Step 3: Probe Addition. Add 10 µL of the 2X fluorescent probe solution to all wells. The final assay volume is now 20 µL.

    • Step 4: Final Incubation. Centrifuge the plates again. Incubate for 60-120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plates on a microplate reader equipped for FP.

    • Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

    • Record the millipolarization (mP) values for each well.

Data Analysis and Hit Progression Workflow

A systematic approach to data analysis and hit triage is essential to identify high-quality lead compounds and eliminate artifacts.[20][21]

Quality Control and Primary Analysis
  • Z'-Factor Calculation: For each plate, calculate the Z'-factor using the high (DMSO) and low (positive control) signal wells to assess assay quality. A Z'-factor > 0.5 indicates an excellent and robust assay.

    • Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

  • Percent Inhibition Calculation: Normalize the data for each compound well relative to the controls:

    • % Inhibition = 100 * (1 - (mP_compound - mP_low) / (mP_high - mP_low))

Hit Identification and Validation Workflow

The progression from a primary hit to a validated lead follows a multi-step funneling process.

cluster_workflow Hit Triage and Validation Workflow Lib Compound Library (~10,000s of derivatives) HTS Primary HTS (Single Concentration, e.g., 10 µM) Lib->HTS Hits Primary Hits (~1-2% Hit Rate) HTS->Hits Confirm Hit Confirmation (Re-test from fresh stock) Hits->Confirm Confirmed Confirmed Hits Confirm->Confirmed Dose Dose-Response (IC50 Determination) (10-point titration) Confirmed->Dose Potent Potent Hits (IC50 < 1 µM) Dose->Potent Ortho Orthogonal & Cellular Assays (e.g., Enzymatic Assay, CETSA) Potent->Ortho Validated Validated Leads for SAR Ortho->Validated

Caption: A typical workflow for progressing from primary HTS to validated leads.

  • Primary Hit Selection: Identify compounds that exhibit an inhibition level above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO control wells).[20]

  • Hit Confirmation: Re-test the selected primary hits from freshly prepared solutions to eliminate false positives resulting from compound aggregation or handling errors.

  • Dose-Response Analysis: Perform 10-point serial dilutions for all confirmed hits to determine their half-maximal inhibitory concentration (IC₅₀). This step confirms potency and provides a quantitative measure for structure-activity relationship (SAR) studies.

  • Orthogonal Assay Validation: To ensure that the observed activity is not an artifact of the assay technology (e.g., fluorescence interference), hits should be validated in an orthogonal, non-FP based assay. A chemiluminescent PARP enzymatic activity assay is an excellent choice.[22]

  • Cellular Target Engagement: The ultimate proof of a compound's utility is its ability to engage the target in a cellular environment. A Cellular Thermal Shift Assay (CETSA) can be employed to confirm that potent compounds bind to and stabilize PARP1 in intact cells, providing crucial evidence of on-target activity.[15][23]

Conclusion

The this compound scaffold provides a fertile ground for the discovery of novel enzyme inhibitors. By employing a robust and well-validated HTS assay, such as the Fluorescence Polarization competitive binding assay described herein, researchers can efficiently screen large derivative libraries to identify potent hits. A rigorous, multi-step hit validation cascade, culminating in the confirmation of cellular target engagement, is critical for triaging initial hits and focusing medicinal chemistry efforts on the most promising chemical series. This systematic approach maximizes the probability of success in discovering next-generation therapeutics.

References

  • Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. PubMed.
  • PARP Assays. BPS Bioscience.
  • Establishing assays and small molecule screening facilities for Drug Discovery programs. Drug Discovery Today.
  • AlphaScreen. BMG LABTECH.
  • AlphaLISA and AlphaScreen No-wash Assays. Revvity.
  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience.
  • In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • AlphaScreen assays. (A) Principles of AlphaScreen technology.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • AlphaScreenTM cAMP User Manual and Assay Development Guide. Revvity.
  • Analysis of HTS d
  • Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with PI5P4K-A-IN-2. Benchchem.
  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology.
  • PARP assay for inhibitors. BMG LABTECH.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characteriz
  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Molecules.
  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
  • 5-Bromo-1H-indazole-3-carboxylic acid. Chem-Impex.
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Guidechem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • This compound 97. Sigma-Aldrich.
  • The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests.
  • High Throughput Screening. Target Discovery Institute.
  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands.
  • High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry.

Sources

Application Note: A Multi-Modal Analytical Framework for Purity Assessment of 3-Bromo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

3-Bromo-1H-indazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Indazole scaffolds are central to numerous pharmacologically active molecules, including kinase inhibitors used in oncology.[1][2] Given its role as an active pharmaceutical ingredient (API) precursor, the stringent assessment of its purity is a non-negotiable prerequisite for ensuring the safety, efficacy, and quality of the final drug product.

This application note provides a comprehensive, multi-modal analytical strategy for the purity and identity assessment of this compound. We move beyond a single-technique approach to present an integrated framework that combines chromatographic and spectroscopic methods to build a complete purity profile. This includes quantification of the principal component (assay), identification and quantification of organic impurities, determination of residual solvents, and measurement of water content.

The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Each method is presented with a detailed, step-by-step protocol, the scientific rationale behind key experimental choices, and guidance on system validation, aligning with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Name This compound-
CAS Number 885521-49-3
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Powder
Melting Point >300 °C
Structure -

Integrated Strategy for Purity Assessment

A definitive purity value cannot be determined by a single analysis. True purity assessment is a composite measure derived from multiple orthogonal analytical techniques. The overall workflow is designed to identify and quantify all potential extraneous components, whether they are structurally related impurities, residual manufacturing materials, or adsorbed water.

Purity_Assessment_Workflow cluster_0 Purity Profile Compilation Analyte This compound Lot HPLC Assay & Related Substances (HPLC-UV) Analyte->HPLC GC Residual Solvents (HS-GC-FID) Analyte->GC KF Water Content (Karl Fischer) Analyte->KF Identity Identity Confirmation (NMR, MS) Analyte->Identity FinalPurity Final Purity Calculation (Mass Balance) HPLC->FinalPurity GC->FinalPurity KF->FinalPurity

Figure 1: Overall analytical workflow for purity assessment.

Primary Assay and Organic Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the assay (potency) and profiling related organic impurities. A reversed-phase method is optimal, providing excellent separation for moderately polar, aromatic compounds like the target analyte.

Principle and Rationale

The method employs a C18 stationary phase, which retains analytes based on their hydrophobicity. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. For a carboxylic acid, maintaining a low pH (e.g., pH 2.5-3.0) is critical.[5][6] At this pH, the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and ensuring symmetric peak shapes and consistent retention. UV detection is selected based on the strong chromophore of the indazole ring system.

HPLC Experimental Workflow

HPLC_Workflow cluster_hplc HPLC Analysis Protocol prep_mobile 1. Prepare Mobile Phase (ACN/Acidified Water) equilibration 4. Equilibrate HPLC System prep_mobile->equilibration prep_std 2. Prepare Standard Solution (Known Concentration) sst 5. Perform System Suitability Test (SST) (Inject Standard 5x) prep_std->sst prep_sample 3. Prepare Sample Solution (e.g., 0.5 mg/mL) prep_sample->sst equilibration->sst inject_sample 6. Inject Sample Solution sst->inject_sample SST Passes data_acq 7. Acquire Chromatogram inject_sample->data_acq integration 8. Integrate Peaks data_acq->integration calculation 9. Calculate Assay (% Area) and Impurities integration->calculation

Figure 2: Step-by-step workflow for HPLC purity analysis.

Detailed HPLC Protocol

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the same diluent as the standard.

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimized via PDA scan)
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.[7]
  • Data Analysis:

    • Calculate the assay of this compound using the area of the main peak in the sample chromatogram relative to the standard.

    • Calculate the percentage of each impurity by area percent normalization.

Identity Confirmation by Spectroscopic Methods

While HPLC provides quantitative data on purity, it does not confirm the absolute identity of the main peak. Spectroscopic methods are essential for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, offering a definitive fingerprint of the molecule's structure.

  • Expected ¹H NMR Signals: The spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons on the indazole ring, a broad singlet for the N-H proton, and a highly deshielded, broad singlet for the carboxylic acid proton (typically >10 ppm).[8]

  • Expected ¹³C NMR Signals: The spectrum will show signals for the eight distinct carbon atoms, with the carbonyl carbon appearing significantly downfield (160-180 ppm).[8]

Mass Spectrometry (MS)
  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound.

  • Protocol: A dilute solution of the sample is analyzed by Electrospray Ionization (ESI) Mass Spectrometry.

  • Expected Result: The analysis should reveal a molecular ion peak corresponding to the analyte's molecular weight (241.04). A critical confirmation is the presence of a characteristic isotopic pattern [M+H]⁺ and [M+H+2]⁺ at approximately a 1:1 ratio, which is the definitive signature of a single bromine atom in the molecule.[9]

Determination of Volatile Impurities by Headspace GC (HS-GC)

Residual solvents from the synthesis and purification processes are common impurities in APIs and must be controlled according to ICH Q3C guidelines.[10] HS-GC is the industry-standard technique for this analysis.

Principle and Rationale

The solid API sample is dissolved in a high-boiling point solvent (e.g., DMSO) in a sealed vial and heated.[11] Volatile residual solvents partition into the gas phase (headspace) above the liquid. A sample of this gas is then injected into the GC. This technique prevents the non-volatile API from contaminating the GC system and allows for sensitive detection of volatile compounds.[11][12]

HS-GC Experimental Workflow

GC_Workflow cluster_gc HS-GC Analysis Protocol prep_std_gc 1. Prepare Solvent Standard Mix (in DMSO) seal_vials 3. Seal Vials prep_std_gc->seal_vials prep_sample_gc 2. Prepare Sample Solution (Weigh sample, add DMSO) prep_sample_gc->seal_vials incubate 4. Incubate Vials in Headspace Autosampler seal_vials->incubate inject_headspace 5. Inject Headspace Vapor incubate->inject_headspace run_gc 6. Run GC Program inject_headspace->run_gc integrate_gc 7. Integrate & Identify Peaks run_gc->integrate_gc calculate_gc 8. Quantify Solvents (ppm) integrate_gc->calculate_gc

Sources

Application Notes & Protocols: 3-Bromo-1H-indazole-5-carboxylic acid as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active agents.[1][2] This application note provides an in-depth guide for researchers on the strategic utilization of 3-Bromo-1H-indazole-5-carboxylic acid , a highly versatile building block for drug discovery. We will explore the scaffold's intrinsic value, detailing its key reactive handles and their application in constructing diverse molecular libraries, with a particular focus on the development of kinase inhibitors. This guide furnishes field-proven, step-by-step protocols for key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation, enabling scientists to effectively leverage this scaffold in their research endeavors.

The Strategic Value of the this compound Scaffold

Indazole and its derivatives are bicyclic aromatic heterocycles that have garnered immense interest due to their wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3][4] Several FDA-approved drugs, such as the anticancer agents Niraparib and Axitinib, feature the indazole core, cementing its status as a validated pharmacophore.[1][4] The specific architecture of this compound offers a trifecta of chemical functionality that makes it an exceptionally powerful tool for library synthesis and lead optimization.

  • The 1H-Indazole Core: Functioning as a bioisostere of indole, the 1H-indazole core provides a rigid, aromatic framework.[2] The N1-H proton is a crucial hydrogen bond donor, famously enabling interaction with the "hinge region" of kinase ATP-binding pockets, a common strategy in designing kinase inhibitors.

  • The C3-Bromo Handle: The bromine atom at the 3-position is a versatile synthetic handle. It is primed for a variety of robust and high-yielding palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl, heteroaryl, and alkyl substituents, enabling chemists to probe deep pockets of target proteins and fine-tune physiochemical properties.

  • The C5-Carboxylic Acid Handle: The carboxylic acid at the 5-position serves a dual purpose.[5] It can act as a key pharmacophoric element, forming critical hydrogen bonds or salt-bridge interactions with basic residues (e.g., lysine) in a protein active site.[5] Alternatively, it can be readily converted into a vast array of amides and esters, providing another critical vector for exploring structure-activity relationships (SAR).[6]

Fig 1. Strategic diversification of the scaffold.

Application Case Study: Design of Kinase Inhibitors

The indazole scaffold is particularly prominent in the design of ATP-competitive kinase inhibitors. The planarity of the bicyclic system and the hydrogen-bonding capacity of the N1-H and N2 atoms allow it to mimic the adenine core of ATP, forming key interactions with the kinase hinge region.

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Indazole Inhibitor Hinge Hinge Region Gatekeeper Gatekeeper Residue BackPocket Back Pocket Inhibitor Indazole Core C3-Aryl Group C5-Amide Inhibitor:core->Hinge H-Bonds Inhibitor:c3->Gatekeeper Steric Fit Inhibitor:c5->BackPocket Hydrophobic/ Polar Interactions

Fig 2. Indazole inhibitor in a kinase ATP pocket.

As illustrated in Figure 2, the diversification points on the this compound scaffold map directly to key interaction zones within the kinase active site:

  • Indazole Core: Forms two or three hydrogen bonds with the backbone amides of the hinge region.

  • C3-Substituent: Projects towards the solvent-exposed region or a hydrophobic pocket near the gatekeeper residue. The Suzuki-Miyaura reaction is ideal for installing aryl or heteroaryl moieties here to optimize these interactions and enhance selectivity.

  • C5-Carboxamide: Extends into the "back pocket" of the ATP binding site, where it can be tailored to form additional hydrogen bonds or hydrophobic contacts, significantly boosting potency.

Systematic optimization using this scaffold has led to the discovery of potent inhibitors for various kinases, such as Tyrosine Threonine Kinase (TTK), where 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have demonstrated significant potential as anticancer agents.[7]

Synthetic Protocols for Scaffold Diversification

The following protocols provide robust, generalized procedures for the three most critical transformations of the this compound scaffold. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position

This protocol describes the palladium-catalyzed C-C bond formation between the C3-bromo position and a boronic acid or ester. This reaction is fundamental for installing aryl and heteroaryl groups.[8]

Reaction Principle: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the bromoindazole to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the C-C coupled product.[8] Microwave irradiation can significantly accelerate this reaction.[9][10]

start Setup Reaction (Inert Atmosphere) reagents Add: 1. This compound (1.0 eq) 2. Arylboronic Acid (1.2 eq) 3. Base (e.g., Cs₂CO₃, 2.0 eq) 4. Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/EtOH/H₂O) reagents->solvent reaction Heat Reaction (e.g., 100-140 °C or Microwave) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Work-up: 1. Cool to RT 2. Dilute with EtOAc/H₂O 3. Separate Layers 4. Extract Aqueous Layer 5. Wash, Dry, Concentrate monitor->workup purify Purification (Flash Chromatography) workup->purify

Fig 3. Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl- or Heteroarylboronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[9][11]

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[8][9]

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/EtOH/H₂O mixture)[9][11]

  • Microwave vial or Schlenk flask

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To an oven-dried microwave vial or Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst (0.05 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 100-140 °C) or using a microwave reactor.[9][10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole-5-carboxylic acid.

Protocol 2: Buchwald-Hartwig Amination at the C3-Position

This protocol facilitates the formation of a C-N bond, coupling a primary or secondary amine to the C3-position. This is a powerful method for introducing key interacting moieties or for linker attachment in applications like PROTACs.[12]

Reaction Principle: Similar to Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[13][14] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[13][15]

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 2-5 mol%)

  • Phosphine Ligand (e.g., XantPhos, SPhos, 4-10 mol%)[16]

  • Base (e.g., NaOtBu or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, Aprotic Solvent (e.g., Toluene or Dioxane)[13]

  • Schlenk flask

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst, phosphine ligand, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the anhydrous solvent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Amide Bond Formation at the C5-Carboxylic Acid

This is a fundamental transformation in medicinal chemistry, converting the C5-carboxylic acid into a carboxamide.[6] Amide bonds are stable and provide key hydrogen bonding interactions.

Reaction Principle: The carboxylic acid is activated by a coupling reagent to form a highly reactive intermediate (e.g., an active ester), which is then susceptible to nucleophilic attack by an amine to form the amide bond.[17]

Materials:

  • Substituted 1H-indazole-5-carboxylic acid (from Protocol 1 or 2)

  • Primary or Secondary Amine (1.1 equiv)

  • Coupling Reagent (e.g., HATU, HBTU, or EDCI/HOBt, 1.2 equiv)

  • Organic Base (e.g., DIPEA or Et₃N, 3.0 equiv)

  • Anhydrous, Aprotic Solvent (e.g., DMF or DCM)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the indazole-5-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and the coupling reagent (1.2 equiv) in the anhydrous solvent.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add the organic base (3.0 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-16 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl (if the product is base-stable), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

Comparative Data for Reaction Conditions

The choice of reaction parameters is crucial for success. The following table summarizes commonly employed conditions for the key transformations discussed.

ReactionCatalyst / ReagentLigandBaseSolvent SystemTemp (°C)Reference
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)-Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)[9][10]
Pd(OAc)₂ (5 mol%)RuPhosK₃PO₄Dioxane/H₂O100 (MW)[9]
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)XantPhosNaOtBuToluene110[13][16]
"XantPhos Pd G3" (5 mol%)-DBUMeCN/PhMe140[16]
Amide Coupling HATU (1.2 eq)-DIPEADMFRT
EDCI (1.2 eq)HOBt (1.2 eq)DIPEADCM/DMFRT

Conclusion

This compound is more than just a chemical building block; it is a strategic platform for efficient drug discovery. Its pre-installed, orthogonally reactive handles at the C3 and C5 positions provide medicinal chemists with rapid access to a vast and diverse chemical space. By employing robust and well-established synthetic protocols such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and standard amide bond formation, researchers can systematically explore structure-activity relationships, leading to the identification of potent and selective therapeutic agents. The principles and protocols outlined in this guide are intended to empower scientists to fully exploit the potential of this privileged scaffold in their quest for novel medicines.

References

  • Jadhav, S. D., & Mishra, B. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(21), 7586. [Link]

  • Pasha, M. A., & Ghorbani-Vaghei, R. (Year). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of the Korean Chemical Society. [Link]

  • Mal, D., & Samanta, S. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1735-1767. [Link]

  • Kumar, A., & Kumar, R. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • El Kazzouli, S., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 12(1), 53-60. [Link]

  • El Kazzouli, S., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-1H-indazole-7-carboxylic acid. MySkinRecipes. [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6885-6892. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry, 26(70), 16818-16823. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]

  • Google P
  • Chemistry Talks. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • C&EN. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Chemical & Engineering News. [Link]

  • Google Patents. (2009).
  • Ketter, J. C., et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry, 58(10), 4365-4384. [Link]

  • Google Patents. (2009).
  • Wu, M., et al. (2015). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 25(22), 5239-5243. [Link]

  • Google Patents. (2003). US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Google Patents. (2020).
  • ResearchGate. (2025). Evolution of amide bond formation. ResearchGate. [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Down, K., et al. (2015). Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease. Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Royal Society of Chemistry. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances. [Link]

Sources

Navigating the Regiochemistry of a Privileged Scaffold: Application Notes and Protocols for the Selective Functionalization of 3-Bromo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Core and the Challenge of Regioselectivity

The indazole motif is a cornerstone in medicinal chemistry and drug development, celebrated as a privileged isostere of indole.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] 3-Bromo-1H-indazole-5-carboxylic acid, in particular, serves as a versatile building block, offering multiple reaction sites for diversification. However, the inherent electronic properties of the indazole ring present a significant challenge: controlling the regioselectivity of its reactions. The presence of two reactive nitrogen atoms (N1 and N2) and a reactive C3 position often leads to mixtures of isomers, complicating synthesis and purification.[3] This guide provides a comprehensive overview of strategies and detailed protocols to achieve regioselective reactions on this compound, empowering researchers to unlock its full synthetic potential.

Part 1: Mastering N-Functionalization - The N1 vs. N2 Dichotomy

The alkylation or arylation of the indazole core is a fundamental transformation, yet it is often plagued by a lack of regioselectivity, yielding both N1 and N2 substituted products.[4] The outcome of these reactions is a delicate interplay of thermodynamics, kinetics, and steric and electronic factors.[1][3] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[2][3][5] Consequently, reactions that allow for thermodynamic equilibration often favor the N1-substituted product.[1]

Key Factors Influencing N1 vs. N2 Regioselectivity:
  • Reaction Conditions: The choice of base and solvent is paramount. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly selective for N1 alkylation.[1][3]

  • Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the N1 position, thereby favoring N2 substitution.[1] Conversely, sterically demanding groups at the C3 position can favor N1 substitution.[3]

  • Electronic Effects: Electron-withdrawing groups at the C7 position can promote N2 selectivity.[1][3]

  • Nature of the Electrophile: The reactivity and structure of the alkylating or arylating agent also play a crucial role in determining the regiochemical outcome.[3]

Protocol 1: Selective N1-Alkylation under Thermodynamic Control

This protocol is optimized for the selective N1-alkylation of this compound, leveraging conditions that favor the formation of the thermodynamically more stable isomer.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N1-alkylated product.

Part 2: Leveraging the C3-Bromo Handle - Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo substituent on the indazole ring is a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These transformations allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

A. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls and vinyl-substituted indazoles by coupling the C3-bromoindazole with an organoboron reagent.[6][7] Microwave-assisted conditions can significantly accelerate these reactions.[6]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • N1-protected this compound derivative

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • RuPhos (0.1 equivalents)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the N1-protected this compound derivative (1.0 equivalent), arylboronic acid, Pd(OAc)₂, RuPhos, and K₃PO₄.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a pre-set temperature (e.g., 140 °C) for a specified time (e.g., 30 minutes), or until TLC analysis indicates complete consumption of the starting material.

  • After cooling, dilute the reaction mixture with EtOAc and filter through a pad of Celite.

  • Wash the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 3-aryl-1H-indazole product.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the synthesis of 3-amino-1H-indazole derivatives by coupling the C3-bromoindazole with a primary or secondary amine.[8][9][10] The choice of palladium catalyst and ligand is critical for achieving high yields.[11][12]

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • N1-protected this compound derivative

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the N1-protected this compound derivative and the amine.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) overnight.

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through Celite.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain the 3-amino-1H-indazole derivative.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the C3-bromoindazole and a terminal alkyne, providing access to 3-alkynyl-1H-indazole derivatives.[13][14][15] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[16][17]

Protocol 4: Sonogashira Coupling

Materials:

  • N1-protected this compound derivative

  • Terminal alkyne (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents)

  • Copper(I) iodide (CuI, 0.1 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube under an argon atmosphere, add the N1-protected this compound derivative, Pd(PPh₃)₄, and CuI.

  • Add anhydrous DMF and Et₃N.

  • Add the terminal alkyne and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to afford the 3-alkynyl-1H-indazole.

Data Summary

Reaction TypeKey ReagentsTypical ConditionsExpected Outcome
N1-Alkylation NaH, Alkyl halideTHF, 0 °C to rtSelective formation of the N1-alkylated product.
Suzuki-Miyaura Arylboronic acid, Pd(OAc)₂, RuPhosDioxane/H₂O, MicrowaveFormation of 3-aryl-1H-indazole derivatives.
Buchwald-Hartwig Amine, Pd₂(dba)₃, XantphosToluene, 100 °CSynthesis of 3-amino-1H-indazole derivatives.
Sonogashira Terminal alkyne, Pd(PPh₃)₄, CuIDMF, Et₃N, rt to 50 °CFormation of 3-alkynyl-1H-indazole derivatives.

Visualizing Reaction Pathways

Regioselective_Reactions cluster_starting_material Starting Material cluster_n_functionalization N-Functionalization cluster_cross_coupling Palladium Cross-Coupling SM This compound N1_Alk N1-Alkylated Product SM->N1_Alk NaH, R-X (High N1 Selectivity) N2_Alk N2-Alkylated Product SM->N2_Alk Alternative Conditions (e.g., steric hindrance at C7) Suzuki 3-Aryl Product SM->Suzuki Suzuki-Miyaura: Ar-B(OH)₂, Pd catalyst Buchwald 3-Amino Product SM->Buchwald Buchwald-Hartwig: R₂NH, Pd catalyst Sonogashira 3-Alkynyl Product SM->Sonogashira Sonogashira: R-C≡CH, Pd/Cu catalyst

Caption: Regioselective functionalization pathways of this compound.

Conclusion and Future Outlook

The regioselective functionalization of this compound is a critical endeavor for the synthesis of novel compounds with potential therapeutic applications. By carefully selecting reaction conditions and reagents, chemists can steer the reactivity towards the desired N1-alkylation or leverage the C3-bromo position for a variety of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a robust starting point for researchers in this field. Future advancements may lie in the development of more sustainable and efficient catalytic systems, such as those employing photoredox catalysis, to further expand the synthetic toolbox for this valuable heterocyclic scaffold.[18][19][20]

References

  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Li, Y., Ji, Y., & Ding, Q. (2025). Photocatalytic Direct C3-Amidation of 2H-Indazole. The Journal of Organic Chemistry.
  • (2013). Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. PubMed.
  • (n.d.). Visible light-induced functionalization of indazole and pyrazole: a recent update.
  • BenchChem. (2025).
  • (2006).
  • (n.d.). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.
  • (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • (2024).
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • (2015).
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.).
  • (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • (2021).
  • (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • (2024).
  • (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook.
  • (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Guidechem.
  • (n.d.).
  • (2023).
  • (n.d.).
  • (2025). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7. ChemicalBook.
  • (2024).
  • (n.d.). Sonogashira coupling. Wikipedia.
  • (2023).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • (2024).
  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • (2024).
  • (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • (n.d.). This compound 97 885521-49-3. Sigma-Aldrich.
  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • (n.d.). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. PMC - NIH.
  • (2025).
  • (2019). Sonogashira coupling. YouTube.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • (n.d.). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. MDPI.
  • (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
  • (2024). Sonogashira Coupling. Chemistry LibreTexts.

Sources

Title: A One-Pot, Two-Step Tandem Strategy for the Synthesis of Novel 3,5-Disubstituted Indazole Derivatives from 3-Bromo-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved therapeutics.[1][2] This application note details a highly efficient, one-pot, two-step synthetic protocol that utilizes the bifunctional building block, 3-Bromo-1H-indazole-5-carboxylic acid , to generate a library of diverse 3,5-disubstituted indazole derivatives. By sequentially performing an amide coupling at the C5-carboxylic acid position followed by a palladium-catalyzed Suzuki cross-coupling at the C3-bromo position within a single reaction vessel, this methodology circumvents the need for intermediate isolation and purification. This approach significantly improves process efficiency, reduces solvent waste, and accelerates the generation of complex, drug-like molecules, making it an invaluable tool for researchers in drug discovery and development.

Introduction

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design of bioactive molecules.[1] Among them, the indazole ring system has emerged as a "privileged scaffold" due to its presence in numerous compounds with a wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The success of this scaffold is exemplified by several FDA-approved drugs, such as Axitinib (a kinase inhibitor for renal cell carcinoma) and Pazopanib (a multi-target tyrosine kinase inhibitor), which feature the indazole core.[2] The unique electronic properties and steric profile of the indazole ring allow it to engage in key binding interactions with various biological targets, making it a focal point for drug design.

Strategic Utility of this compound

The starting material for this protocol, This compound (CAS 885521-49-3), is a versatile and strategically important intermediate.[3] It possesses two distinct and orthogonally reactive functional groups:

  • C5-Carboxylic Acid: This group serves as an ideal handle for forming amide bonds, a ubiquitous linkage in pharmaceutical compounds, allowing for the introduction of a wide variety of amine-containing side chains.

  • C3-Bromo Group: The bromine atom at the 3-position is primed for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[4] This enables the facile installation of diverse aryl, heteroaryl, or alkyl groups, which is crucial for modulating a compound's pharmacological profile.

The bifunctional nature of this molecule allows for a programmed, stepwise diversification to explore the chemical space around the indazole core.

The Efficiency of One-Pot Synthesis

One-pot multicomponent reactions (MCRs) represent a paradigm shift in modern organic synthesis, offering significant advantages over traditional multi-step approaches.[5][6] By combining multiple reaction steps in a single vessel without isolating intermediates, one-pot processes lead to:

  • Increased Efficiency: Drastically reduced reaction times and simplified experimental setups.[6]

  • High Atom Economy: Minimized waste generation by incorporating most atoms from the reactants into the final product.

  • Cost-Effectiveness: Reduced consumption of solvents, reagents, and energy.[5]

This application note leverages these principles to streamline the synthesis of complex indazole derivatives.

Principle of the Method: A Tandem Amide Coupling-Suzuki Reaction

The described protocol is a one-pot, two-step tandem reaction. The process begins with the activation of the carboxylic acid on the indazole core and its subsequent coupling with a primary or secondary amine. Once the amide bond formation is complete, the palladium catalyst, a suitable ligand, a base, and a boronic acid derivative are introduced directly into the same reaction vessel to initiate the Suzuki cross-coupling at the C3-bromo position.

The entire workflow is designed for operational simplicity and efficiency, as depicted in the diagram below.

G cluster_0 One-Pot Reaction Vessel A 3-Bromo-1H-indazole- 5-carboxylic acid D Intermediate (Amide) A->D + B, C (Step 1: Amidation) B Amine (R1-NH2) C Amide Coupling Reagent (e.g., HATU) G Final Product: 3,5-Disubstituted Indazole D->G + E, F (Step 2: Suzuki Coupling) E Boronic Acid (R2-B(OH)2) F Pd Catalyst, Ligand, Base caption Overall workflow of the one-pot tandem reaction.

Caption: Overall workflow of the one-pot tandem reaction.

Experimental Protocol

Materials and Reagents

This table summarizes the key reagents required for the synthesis. All reagents should be of high purity (≥97%) and used as received from commercial suppliers unless otherwise noted. Solvents should be anhydrous.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
This compound885521-49-3C₈H₅BrN₂O₂241.04Sigma-Aldrich
Benzylamine100-46-9C₇H₉N107.15Combi-Blocks
Phenylboronic acid98-80-6C₆H₇BO₂121.93TCI America
HATU (Coupling Agent)148893-10-1C₁₀H₁₅F₆N₆OP380.23Chem-Impex
DIPEA (Base)7087-68-5C₈H₁₉N129.24Acros Organics
Pd(dppf)Cl₂·CH₂Cl₂ (Catalyst)95464-05-4C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂816.64Strem Chemicals
Potassium Carbonate (Base)584-08-7K₂CO₃138.21Fisher Scientific
1,4-Dioxane (Anhydrous)123-91-1C₄H₈O₂88.11Sigma-Aldrich
Instrumentation
  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Flash chromatography system for purification

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of a representative compound: N-benzyl-3-phenyl-1H-indazole-5-carboxamide.

  • Vessel Preparation: To a dry 50 mL round-bottom flask under an inert atmosphere (N₂), add this compound (241 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane to the flask. Stir the suspension for 5 minutes.

  • Step 1 - Amide Coupling:

    • Add benzylamine (120 mg, 1.1 mmol, 1.1 equiv.) to the suspension.

    • Add DIPEA (N,N-Diisopropylethylamine) (388 mg, 0.5 mL, 3.0 equiv.).

    • Finally, add HATU (418 mg, 1.1 mmol, 1.1 equiv.) portion-wise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Causality: HATU is a highly efficient and mild coupling agent that minimizes racemization and side reactions. DIPEA acts as a non-nucleophilic base to neutralize the acid formed and facilitate the reaction.

  • Reaction Monitoring (Amidation): Monitor the completion of the amide formation by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting carboxylic acid indicates completion.

  • Step 2 - Suzuki Cross-Coupling (Direct Addition):

    • To the same flask containing the newly formed amide intermediate, add phenylboronic acid (183 mg, 1.5 mmol, 1.5 equiv.).

    • Add an aqueous solution of potassium carbonate (2 M, 2.0 mL, 4.0 mmol, 4.0 equiv.).

    • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).

    • Causality: Phenylboronic acid is the source of the phenyl group. The palladium complex is the catalyst that facilitates the C-C bond formation, and potassium carbonate is the required base for the transmetalation step in the catalytic cycle.

  • Reaction Execution (Coupling): Equip the flask with a reflux condenser and heat the mixture to 85-90 °C. Stir vigorously for 4-6 hours.

  • Reaction Monitoring (Coupling): Monitor the reaction by TLC or LC-MS for the disappearance of the bromo-indazole intermediate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 30 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 50% ethyl acetate in hexanes) to yield the pure product.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the successful installation of both the benzylamide and phenyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final compound.

  • HPLC: To determine the purity of the final product.

Mechanistic Insights and Discussion

A deep understanding of the underlying mechanisms is critical for troubleshooting and adapting the protocol.

Suzuki Cross-Coupling Catalytic Cycle

The key C-C bond-forming step proceeds via a well-established palladium catalytic cycle.[4]

SuzukiCycle Pd0 Pd(0)L2 A Oxidative Addition Pd0->A PdComplex Indazole-Pd(II)L2-Br A->PdComplex B Transmetalation PdComplexR Indazole-Pd(II)L2-R B->PdComplexR C Reductive Elimination C->Pd0 Product Indazole-R C->Product IndazoleBr Indazole-Br IndazoleBr->A PdComplex->B BoronicAcid R-B(OH)2 + Base BoronicAcid->B PdComplexR->C caption Simplified catalytic cycle for the Suzuki reaction.

Caption: Simplified catalytic cycle for the Suzuki reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole intermediate, forming a Pd(II) complex.

  • Transmetalation: The organic group (R²) from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments (the indazole and the new R² group) are expelled from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst.

Rationale for One-Pot Compatibility

The success of this tandem protocol hinges on the compatibility of the two distinct reactions.

  • Solvent and Base: 1,4-Dioxane is an excellent solvent for both amide coupling and Suzuki reactions. While DIPEA is used for the initial amidation, the stronger inorganic base (K₂CO₃) required for the Suzuki step does not interfere with the already-formed, stable amide bond.

  • Reagent Inertness: The reagents for the Suzuki reaction (boronic acid, palladium catalyst) do not react with the amide coupling reagents under the initial room temperature conditions. Similarly, any remaining HATU or DIPEA does not poison the palladium catalyst at the elevated temperatures of the Suzuki step.

Potential Challenges and Troubleshooting
  • Incomplete Amidation: If the first step is sluggish, ensure the amine is pure and the solvent is anhydrous. A slight excess of HATU can be added.

  • Low Suzuki Yield: The primary cause is often an inactive catalyst. Ensure the reaction is maintained under a strict inert atmosphere to prevent oxidation of the Pd(0) species. If the reaction stalls, a fresh portion of the catalyst can be added.

  • Homocoupling of Boronic Acid: Using the correct stoichiometry (slight excess of boronic acid) and ensuring efficient stirring can minimize this side reaction.

Conclusion

This application note presents a robust and highly efficient one-pot tandem protocol for the synthesis of 3,5-disubstituted indazole derivatives. By leveraging the unique reactivity of This compound , this method provides a rapid and resource-effective pathway to generate molecular complexity. The operational simplicity and high yields make this strategy exceptionally well-suited for the construction of compound libraries in early-stage drug discovery, enabling medicinal chemists to accelerate the identification of new therapeutic candidates.

References

  • Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Jiang, H., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3438–3441. [Link]

  • Khan, I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(7), 1749. [Link]

  • Claramunt, R. M., et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(8), 1849–1863. [Link]

  • Al-Ghorbani, M., et al. (2020). One-Pot Multicomponent Synthesis and Cytotoxic Evaluation of Novel 7-Substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a] Pyrimidine-6-Carbonitrile. Molecules, 25(17), 3968. [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 993-1025. [Link]

  • A Convenient Electrochemical One-Pot Direct Synthesis of 2H-Indazoles via N–N Coupling. (n.d.). Wiley Online Library. Retrieved January 11, 2026, from [Link]

  • Larraufie, M.-H., et al. (2011). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. Organic & Biomolecular Chemistry, 9(20), 7016-7022. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Sharma, A., & Kumar, R. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]

  • Kumar, V. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1633-1639. [Link]

Sources

Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of 3-Aryl and 3-Amino-1H-indazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 3-Bromo-1H-indazole-5-carboxylic acid is a key building block for the synthesis of diverse libraries of indazole derivatives, enabling the exploration of structure-activity relationships in drug discovery. This application note provides a detailed guide to the use of microwave-assisted organic synthesis (MAOS) for the rapid and efficient functionalization of this important intermediate via palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By leveraging the unique heating mechanism of microwave irradiation, these protocols offer significant advantages over conventional thermal methods, including drastically reduced reaction times, improved yields, and enhanced reaction control.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of novel indazole-based compounds.

Introduction: The Power of Microwave Synthesis for Privileged Scaffolds

The indazole nucleus is a cornerstone in the development of pharmaceuticals, with derivatives showing a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][5] this compound (CAS: 885521-49-3) is a versatile starting material, with the bromine atom at the 3-position providing a reactive handle for C-C and C-N bond formation, while the carboxylic acid at the 5-position offers a site for further derivatization or can act as a key pharmacophoric feature.[6]

Traditional synthesis methods often require long reaction times and harsh conditions, which can be detrimental to complex molecules and inefficient for library synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[3][7] Unlike conventional heating which relies on slow heat transfer through convection and conduction, microwave energy directly interacts with polar molecules and ions in the reaction mixture.[8][9][10] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid, uniform, and efficient heating throughout the reaction volume.[8][9] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, along with improved product yields and purities.[4][11]

This application note details robust and reproducible microwave-assisted protocols for two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for the synthesis of 3-aryl-1H-indazole-5-carboxylic acids and the Buchwald-Hartwig amination for the preparation of 3-amino-1H-indazole-5-carboxylic acid derivatives.

The Mechanism of Microwave Heating

The efficiency of microwave synthesis stems from its unique heating mechanism, which operates on a molecular level. Two primary phenomena are responsible for the conversion of microwave energy into thermal energy within the reaction mixture:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the protocols below, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation leads to friction at the molecular level, generating heat rapidly and uniformly throughout the sample.[8][9]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts used as bases), they will migrate back and forth in the oscillating electric field. This movement causes collisions with surrounding molecules, and this friction results in the generation of heat.[10][11]

This direct and instantaneous heating mechanism avoids the thermal gradients and superheating of vessel walls common in conventional heating, leading to cleaner reactions and fewer byproducts.[8]

Experimental Protocols

Safety First: All microwave synthesis experiments should be conducted in a dedicated laboratory microwave reactor equipped with pressure and temperature sensors.[12][13][14] Domestic microwave ovens should never be used for chemical synthesis due to the risk of explosion and exposure to hazardous vapors.[12][15] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[14][15] Be aware of the potential for rapid pressure buildup, especially with volatile solvents.[12][13]

General Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis protocols described in this note.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh Reagents: - this compound - Coupling Partner (Boronic Acid/Amine) - Catalyst & Ligand - Base prep2 Add Solvent to Microwave Vial prep1->prep2 prep3 Seal Vial with Septum Cap prep2->prep3 mw Place Vial in Microwave Reactor prep3->mw irradiate Irradiate at Set Temperature & Time mw->irradiate cool Cool to Room Temperature irradiate->cool workup1 Quench Reaction (e.g., add water) cool->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 purify Purify by Chromatography or Recrystallization workup3->purify analysis1 Characterize Product: - LC-MS - NMR purify->analysis1 analysis2 Determine Yield & Purity analysis1->analysis2

Caption: General workflow for microwave-assisted cross-coupling reactions.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-(4-methoxyphenyl)-1H-indazole-5-carboxylic acid as a representative example. The conditions are based on established methods for the Suzuki-Miyaura coupling of 3-bromoindazoles.[16][17][18]

Reaction Scheme:

(A proper chemical drawing tool would be used here to generate the image of the reaction)

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • 10 mL microwave reaction vial with stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 241 mg).

  • Add 4-methoxyphenylboronic acid (1.2 mmol, 182 mg).

  • Add cesium carbonate (2.0 mmol, 652 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Add a solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial with a septum cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140°C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water (20 mL) and acidify to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired product.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol outlines the synthesis of 3-(phenylamino)-1H-indazole-5-carboxylic acid. The conditions are adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[19][20][21]

Reaction Scheme:

(A proper chemical drawing tool would be used here to generate the image of the reaction)

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (t-BuONa)

  • Toluene

  • 10 mL microwave reaction vial with stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 241 mg).

  • Add sodium tert-butoxide (2.2 mmol, 211 mg).

  • Add Pd₂(dba)₃ (0.05 mmol, 46 mg) and XPhos (0.07 mmol, 33 mg).

  • Add dry toluene (5 mL).

  • Add aniline (1.2 mmol, 110 µL).

  • Seal the vial with a septum cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130°C for 20 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water (20 mL) and acidify to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired product.

Data and Expected Outcomes

The following table summarizes the typical reaction parameters and expected outcomes for the microwave-assisted cross-coupling reactions of this compound. Yields are based on literature precedents for similar substrates and may vary depending on the specific coupling partners and purity of reagents.[16][18][19]

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Starting Material This compoundThis compound
Coupling Partner Aryl/Heteroaryl Boronic AcidsPrimary/Secondary Amines
Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂/RuPhosPd₂(dba)₃/XPhos
Base Cs₂CO₃ or K₃PO₄t-BuONa or K₂CO₃
Solvent Dioxane/Water or Toluene/WaterToluene or Dioxane
Microwave Temperature 120 - 150 °C110 - 140 °C
Reaction Time 10 - 30 minutes15 - 45 minutes
Typical Yield 70 - 95%65 - 90%

Conclusion and Future Perspectives

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient derivatization of this compound. The protocols outlined in this application note for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions demonstrate the significant advantages of this technology, enabling the synthesis of diverse compound libraries in a fraction of the time required by conventional methods.[3][22] This acceleration of the design-make-test-analyze cycle is invaluable in modern drug discovery, facilitating faster identification and optimization of lead compounds. The principles and protocols described herein can be readily adapted to a wide range of coupling partners, further expanding the accessible chemical space for the development of novel indazole-based therapeutics.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • Ren, Y., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Collins, M. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation.
  • PART - 1 INTRODUCTION. (n.d.). Google Scholar.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Microwave Reactor Safety. (n.d.). Google Scholar.
  • A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
  • Microwave Safety Policy. (n.d.). Microwave Chemical.
  • Microwave Safety. (2025). Kansas State University.
  • Ben-Yahia, A., et al. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
  • Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar.
  • Al-Hujran, T. A., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
  • Abied, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central.
  • Yadav, A. R., et al. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Google Scholar.
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Thieme.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (n.d.). ResearchGate.
  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
  • Chabukswar, A., et al. (n.d.). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.
  • Ren, Y., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). ResearchGate.
  • The Role of Indazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • This compound 97%. (n.d.). Sigma-Aldrich.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID. (2025). ChemicalBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-1H-indazole-5-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. The indazole core is a privileged scaffold in medicinal chemistry, and controlling its functionalization is critical for downstream applications.[1] This guide provides in-depth, experience-based answers to common issues, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter. The synthesis of this compound is typically approached via two primary routes: the Sandmeyer reaction starting from 3-Amino-1H-indazole-5-carboxylic acid, or direct bromination of an indazole precursor. We will cover side reactions pertinent to both pathways.

Category 1: Issues in Sandmeyer Synthesis Route

The Sandmeyer reaction offers a reliable method to introduce a bromine atom at the C3 position from a corresponding C3-amino precursor. It involves diazotization of the amine followed by copper(I) bromide-mediated substitution.[2][3][4] However, the highly reactive diazonium intermediate can lead to several undesired products.

A1: Low yields in a Sandmeyer reaction are often attributable to the instability of the diazonium salt and competing reaction pathways. The primary side reactions include:

  • Phenol Formation (Hydrolysis): The aryl diazonium salt can react with water in the reaction mixture to produce 3-Hydroxy-1H-indazole-5-carboxylic acid. This is particularly problematic if the reaction temperature rises prematurely or if the concentration of the bromide nucleophile is insufficient.

  • Reductive Deamination (Hydrodediazoniation): This side reaction replaces the diazonium group with a hydrogen atom, yielding the starting material scaffold, 1H-indazole-5-carboxylic acid. This can be promoted by certain reducing agents present as impurities or by specific reaction conditions.

  • Biaryl Formation: The intermediate aryl radical can dimerize to form biaryl impurities.[4] This is a classic byproduct of radical-mediated Sandmeyer reactions.[2][3]

Troubleshooting Steps:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step and the initial phase of the copper(I) bromide addition to ensure the stability of the diazonium salt.

  • Acid Concentration: Use a sufficient excess of acid (e.g., HBr) during diazotization to maintain a low pH, which suppresses the formation of diazoamino compounds and premature decomposition.

  • Purity of Reagents: Ensure the sodium nitrite is of high purity and added slowly to prevent localized heating and formation of excess nitrous acid, which can lead to undesired side reactions.

Workflow: Sandmeyer Reaction and Key Side Reactions

cluster_main Desired Sandmeyer Pathway cluster_side Common Side Reactions Start 3-Amino-1H-indazole-5-carboxylic acid Diazonium Aryl Diazonium Salt Intermediate Start->Diazonium NaNO2, HBr 0-5 °C ArylRadical Aryl Radical + N2 Diazonium->ArylRadical Cu(I)Br (SET) Loss of N2 Phenol 3-Hydroxy Impurity Diazonium->Phenol H2O (Hydrolysis) Deamination 1H-indazole-5-carboxylic acid Diazonium->Deamination Reduction Product This compound ArylRadical->Product Br transfer from Cu(II)Br2 Regenerates Cu(I)Br Biaryl Biaryl Dimer Impurity ArylRadical->Biaryl Dimerization

Caption: The Sandmeyer reaction pathway and its major competing side reactions.

Category 2: Issues in Direct Bromination Route

Direct electrophilic bromination of an indazole-5-carboxylic acid precursor is an alternative route. However, controlling the regioselectivity and extent of bromination can be challenging.

A2: The formation of di-brominated species is a classic case of over-bromination. The indazole ring is activated towards electrophilic substitution, and the first bromine atom added does not sufficiently deactivate the ring to prevent a second addition under harsh conditions.

Causality & Mechanism: The C3 position of the 1H-indazole is electronically rich and susceptible to electrophilic attack.[5] Once the first bromine is installed at C3, other positions on the benzene portion of the molecule might become susceptible to further bromination, especially if a large excess of the brominating agent is used or if the reaction temperature is too high.

Troubleshooting & Optimization:

ParameterIssueRecommended ActionRationale
Stoichiometry Using >1.1 equivalents of brominating agent.Use 1.0 to 1.05 equivalents of the brominating agent. Add it dropwise as a solution.Minimizes the presence of excess electrophile available for a second substitution.
Temperature Reaction temperature > 25°C.Maintain the reaction at a lower temperature (e.g., 0-10°C) and monitor closely.Reduces the reaction rate, allowing for greater differentiation between the first and second bromination events.
Brominating Agent Using elemental bromine (Br₂) which is highly reactive.Consider a milder brominating agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[5][6]Milder agents release the electrophilic bromine species more slowly, providing better control and selectivity.
Solvent Using a highly polar, activating solvent.A less polar solvent or a solvent like acetic acid can help temper reactivity.[7]Solvent choice can modulate the reactivity of both the substrate and the brominating agent.

A3: Decarboxylation is the loss of the -COOH group as CO₂. This is a known thermal decomposition pathway for many carboxylic acids and can be a significant side reaction under certain conditions.[8] The stability of the indazole-5-carboxylic acid can be compromised by excessive heat.

Probable Causes:

  • High Reaction Temperature: Prolonged heating, especially in high-boiling solvents like quinoline, can induce decarboxylation.[9]

  • Harsh pH Conditions: While less common for aromatic carboxylic acids, extreme pH combined with heat during work-up or purification can sometimes facilitate this process.

  • Photocatalysis: Some modern synthetic methods use visible light, which, if not properly controlled, can promote decarboxylation of aryl carboxylic acids.[10]

Preventative Measures:

  • Thermal Management: Avoid excessive temperatures during the reaction and work-up. If heating is necessary, use the minimum temperature and time required to achieve conversion.

  • Purification Method: Opt for purification methods that do not require high heat, such as recrystallization from a suitable solvent system at moderate temperatures or column chromatography.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative degradation pathways that may lead to decarboxylation.

Workflow: Controlling Over-bromination and Decarboxylation

cluster_main_path Desired Bromination Pathway cluster_side_paths Key Side Reactions Start_Br 1H-indazole-5-carboxylic acid Product_Br This compound Start_Br->Product_Br Br+ source (e.g., NBS) Controlled Temp. OverBromination Di-bromo Impurity Product_Br->OverBromination Excess Br+ High Temp. Decarboxylation 3-Bromo-1H-indazole Product_Br->Decarboxylation High Temp. (Δ)

Caption: Key side reactions during the direct bromination synthesis route.

Experimental Protocols

The following protocols are provided as a validated starting point. As outlined in the troubleshooting guide, parameters may need to be adjusted based on your specific observations.

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol details the synthesis of this compound from 3-Amino-1H-indazole-5-carboxylic acid.

Materials:

  • 3-Amino-1H-indazole-5-carboxylic acid

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 1 equivalent of 3-Amino-1H-indazole-5-carboxylic acid in 48% HBr (approx. 5-6 volumes).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% HBr (approx. 2-3 volumes). Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold CuBr solution via the addition funnel. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.

  • Work-up and Isolation:

    • Heat the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

    • Cool the mixture to room temperature and pour it into ice water.

    • The crude product will precipitate. Isolate the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove residual copper salts and acid.

    • Dry the solid under vacuum at 50 °C to a constant weight. The product, this compound, is typically obtained as a solid.[11][12]

Protocol 2: Purification by Recrystallization

This protocol is effective for removing less polar impurities, such as the decarboxylated byproduct (3-Bromo-1H-indazole).

Materials:

  • Crude this compound

  • Ethanol or Acetic Acid

  • Deionized water

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a suitable solvent (e.g., ethanol or aqueous acetic acid) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid.

  • If the solution is colored, you may add a small amount of activated carbon and hot filter the solution to remove colored impurities.

  • Allow the solution to cool slowly to room temperature. The desired product, being more polar, should crystallize out while the less polar impurities remain in the mother liquor.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Hornbrook, L. F., et al. (2023). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • WO 2009/144554 A1. (2009).
  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. (2014).
  • Wang, X., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • Parveen, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Gale, D. J., & Wilshire, J. F. K. (1974). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry. [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • Wang, X., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid. (2011).
  • Procter, D. J., et al. (2019). Direct Decarboxylative Functionalization of Carboxylic Acids via O H Hydrogen Atom Transfer. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Jamison, C. R., et al. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science. [Link]

  • Chem-Impex. (n.d.). 3-BROMO (1H) INDAZOLE CARBOXYLIC ACID SDS. [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. (2004).

Sources

Technical Support Center: Purification of 3-Bromo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-1H-indazole-5-carboxylic acid is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2][3] Its rigid bicyclic structure and functional handles—a carboxylic acid and a bromine atom—make it a versatile scaffold for developing targeted therapeutics. However, the inherent chemical properties of the indazole ring system present unique challenges during purification.

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the purification of this compound. We will address specific experimental problems, explain the underlying chemical principles, and offer validated protocols to achieve high purity.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address the most common and challenging issues observed during the purification of this compound.

Question 1: My isolated product is an off-white or yellowish powder, not the reported white solid. How can I remove these colored impurities?

Answer:

Colored impurities in indazole synthesis are typically highly conjugated byproducts or residual starting materials. The high melting point of >300 °C for this compound suggests high thermal stability, so the color is unlikely to be from simple degradation under normal conditions.[4] The most probable cause is the presence of residual reagents or side-products from the synthetic route, such as nitro-aromatic precursors if that route was used.

Root Cause Analysis & Solution Workflow:

G start Off-White/Yellow Product cause1 Probable Cause: Residual conjugated impurities or starting materials. start->cause1 solution1 Solution 1: Activated Carbon Treatment cause1->solution1 solution2 Solution 2: Recrystallization from Glacial Acetic Acid cause1->solution2 protocol1 Protocol: Dissolve crude product in a suitable hot solvent (e.g., DMF, DMAc). Add 1-2% w/w activated carbon. Stir for 15-30 min. Hot filter through Celite®. solution1->protocol1 protocol2 Protocol: Dissolve crude product in minimum hot glacial acetic acid. Allow to cool slowly. Collect crystals by filtration. solution2->protocol2 verify Verification: Check purity by HPLC/TLC and color. protocol1->verify protocol2->verify verify->solution1 Color persists end Pure White Product verify->end Purity ≥97%

Detailed Explanation:

  • Activated Carbon: This is a classic and effective method for removing colored impurities. The porous structure of activated carbon provides a large surface area for the adsorption of large, conjugated molecules. Use it sparingly, as it can also adsorb your desired product, leading to yield loss.

  • Recrystallization from Acetic Acid: Glacial acetic acid is an excellent solvent for many carboxylic acids. One synthetic route for a similar compound, 5-bromo-1H-indazole-3-carboxylic acid, specifically uses recrystallization from glacial acetic acid to remove tin-containing impurities, which can also be colored.[5] This solvent's ability to protonate the indazole nitrogen and solubilize the carboxylic acid at high temperatures, while having lower solubility at room temperature, makes it a prime candidate.

Question 2: HPLC analysis of my product shows a persistent impurity. How can I identify and remove it?

Answer:

The identity of the impurity is highly dependent on the synthetic route used to prepare the this compound. Common synthetic precursors or byproducts include unreacted starting materials (e.g., brominated anilines or indoles), regioisomers, or products of side reactions like decarboxylation.

Common Impurities and Removal Strategies:

Impurity TypeProbable IdentityIdentification (LC-MS)Purification Strategy
Starting Material e.g., 4-Bromo-2-methyl-6-nitroanilineLower molecular weight peakRecrystallization or Column Chromatography
Regioisomer e.g., 3-Bromo-1H-indazole-7-carboxylic acidSame molecular weight, different retention timePreparative HPLC or careful fractional crystallization
Decarboxylation Product 3-Bromo-1H-indazoleM-44 peak (loss of CO₂)pH-controlled extraction or recrystallization
Hydrolysis Product e.g., 3-Hydroxy-1H-indazole-5-carboxylic acidM-Br+OH peakColumn Chromatography

Troubleshooting Steps:

  • Characterize the Impurity: Use LC-MS to get the molecular weight of the impurity. This is the most critical step for identification.

  • pH-Controlled Extraction: If decarboxylation is suspected (loss of the carboxylic acid group), the impurity will be less acidic than the desired product.

    • Dissolve the crude material in a suitable organic solvent (like ethyl acetate).

    • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired carboxylic acid product will move to the aqueous layer as its carboxylate salt, while the less acidic decarboxylated impurity may remain in the organic layer.

    • Acidify the aqueous layer with HCl to precipitate your pure product.

  • Recrystallization: This is the most effective method for removing small amounts of impurities with different solubility profiles. Given the compound's properties, polar aprotic solvents or acids are good starting points.

Question 3: I am concerned about thermal stability. Can the compound decarboxylate during purification?

Answer:

Yes, decarboxylation is a known issue for azole carboxylic acids, especially under harsh thermal or pH conditions.[6] Studies on related indazole-3-carboxylic acids have shown that heating above the melting point or refluxing in high-boiling solvents like quinoline can lead to significant decarboxylation.[7][8]

Mitigation Strategies:

  • Avoid Excessive Heat: When performing recrystallizations, use the minimum temperature required to fully dissolve the solid. Avoid prolonged heating. The reported melting point is >300 °C, indicating good solid-state stability, but stability in solution at high temperatures may be lower.[4]

  • Solvent Choice: Use solvents with moderate boiling points where possible. While a patent for a related compound mentions isolating it from DMF/water or acetic acid, prolonged reflux in such high-boiling solvents should be minimized.[9]

  • pH Control: Strong acidic or basic conditions, especially when heated, can promote decarboxylation. Aim for neutral or mildly acidic conditions during workup and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

While an exact, universally "best" solvent is substrate-purity dependent, a logical selection process can be followed. The molecule has both a polar carboxylic acid group and a less polar bromo-indazole core. This suggests that highly polar solvents or mixtures will be most effective.

Recommended Solvents for Screening:

SolventRationale
Glacial Acetic Acid Often effective for carboxylic acids; has been used for related structures.[5][10]
DMF / Water High dissolving power of DMF for the core, with water as an anti-solvent to induce crystallization. Mentioned for related indazole carboxylic acids.[9]
Ethanol / Water A common, effective system for moderately polar compounds.[11]
Dioxane / Water Dioxane is a good solvent for the aromatic core.

Q2: How should I store this compound to ensure its long-term stability?

Based on its safety data sheet (SDS), the compound is stable under normal conditions.[12] However, to maximize shelf-life and prevent slow degradation:

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from light.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12]

Q3: What analytical methods are recommended for purity assessment?

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for assessing purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation. The spectrum should be clean, with correct chemical shifts and integration values for the aromatic protons. A typical spectrum in DMSO-d₆ has been reported.[10]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main peak and provides molecular weights for any impurities, aiding in their identification.

Experimental Protocols

Protocol 1: Recrystallization from Acetic Acid
  • Dissolution: Place 1.0 g of crude this compound in a suitable flask. Add the minimum amount of hot (90-100 °C) glacial acetic acid required to fully dissolve the solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold water to remove residual acetic acid.

  • Drying: Dry the purified crystals under vacuum at 50-60 °C to a constant weight.

Protocol 2: General Purification Workflow

G start Crude Product (from synthesis) slurry Step 1: Slurry Wash (e.g., with MTBE or DCM) Removes non-polar impurities. start->slurry dissolve Step 2: Dissolution Dissolve in hot solvent (e.g., Acetic Acid, DMF) slurry->dissolve charcoal Step 3 (Optional): Activated Carbon Treatment Removes colored impurities. dissolve->charcoal filter Step 4: Hot Filtration Remove insoluble impurities and/or carbon. charcoal->filter crystallize Step 5: Crystallization Slow cooling to room temp, then ice bath. filter->crystallize isolate Step 6: Isolation & Drying Vacuum filtration, wash with cold anti-solvent, dry under vacuum. crystallize->isolate analyze Final Analysis (HPLC, NMR, LC-MS) isolate->analyze end Pure Product (≥97%) analyze->end

References

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate. Available at: [Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH). Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. Available at: [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • ACC1 and ACC2 inhibitors for the treatment of diseases. Google Patents.

Sources

Technical Support Center: Synthesis of 3-Bromo-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with the goal of improving your reaction yields and product purity.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The introduction of a bromine atom at the 3-position and a carboxylic acid at the 5-position provides two reactive handles for further chemical modifications. Achieving a high yield and purity of this intermediate is crucial for the efficiency of the overall synthetic route. This guide will explore the two most common synthetic strategies and provide solutions to frequently encountered problems.

Section 1: Direct Bromination of 1H-Indazole-5-carboxylic Acid

This is often the most direct approach, involving the electrophilic substitution of a hydrogen atom with bromine on the indazole ring.

Experimental Protocol: Direct Bromination
  • Dissolution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel, suspend 1H-indazole-5-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Heating: Heat the suspension to 90-120 °C until a clear solution is obtained.

  • Bromine Addition: Cool the solution to 90 °C. Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise over 30-60 minutes.

  • Reaction: Maintain the reaction mixture at 90 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Stir the resulting slurry for 15-30 minutes. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Troubleshooting Guide: Direct Bromination
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time and continue monitoring. - Ensure the starting material is fully dissolved before adding bromine. - Increase the temperature slightly, but be cautious of potential side reactions.
Product lost during work-up.- Ensure complete precipitation by using a sufficient amount of ice water and adequate stirring time. - Avoid excessive washing which can dissolve some of the product.
Decarboxylation of the starting material or product.- Avoid excessively high temperatures. Maintain the reaction at the recommended 90 °C.
Formation of Multiple Products (Isomers) Bromination at other positions (e.g., C7).[1]- The 3-position of the 1H-indazole is generally the most electron-rich and susceptible to electrophilic attack. However, reaction conditions can influence regioselectivity. - Ensure slow, dropwise addition of bromine to maintain a low local concentration. - Consider using a milder brominating agent like N-Bromosuccinimide (NBS) which can offer better regioselectivity.[2]
Formation of Dibrominated Product Excess bromine or reactive conditions.- Use a stoichiometric amount of bromine (1.0-1.2 eq) initially and add more only if the reaction is incomplete. - Maintain a controlled temperature during bromine addition.
Starting Material Remains Insufficient brominating agent or reaction time.- Add a slight excess of bromine (up to 2.0 eq) and monitor the reaction. - Extend the reaction time.
Product is Difficult to Purify Presence of colored impurities (from bromine).- Wash the crude product thoroughly with a sodium thiosulfate solution to quench any remaining bromine. - Recrystallization from a suitable solvent like ethanol or acetic acid may be necessary.
Presence of isomeric byproducts.- Purification by column chromatography may be required if recrystallization is ineffective. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be used.
FAQs: Direct Bromination

Q1: Can I use a different brominating agent instead of liquid bromine?

A1: Yes, other brominating agents can be used and may offer advantages in terms of handling and selectivity.

  • N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It can provide better regioselectivity for the 3-position.[2] The reaction is typically carried out in a polar solvent like DMF or acetonitrile.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another solid bromine source that can be used under mild conditions, sometimes with ultrasound assistance, to achieve rapid and efficient bromination.[3]

Q2: Why is my reaction turning dark and producing a lot of tar-like material?

A2: This is likely due to over-bromination or decomposition of the starting material/product at high temperatures. Ensure the temperature is well-controlled and that bromine is added slowly. Using a less aggressive brominating agent like NBS might also mitigate this issue.

Q3: Is the reaction sensitive to air or moisture?

A3: While the reaction does not require strictly anhydrous conditions, it is good practice to use a flame-dried flask and a dry solvent, as moisture can react with bromine to form hydrobromic acid, which can affect the reaction environment. The reaction is not particularly sensitive to air.

Section 2: Sandmeyer Reaction of 3-Amino-1H-indazole-5-carboxylic Acid

The Sandmeyer reaction is a powerful method for introducing a variety of functional groups, including bromine, onto an aromatic ring via a diazonium salt intermediate.[4][5] This approach requires the synthesis of the corresponding amino-indazole precursor.

Workflow for the Sandmeyer Approach

cluster_0 Precursor Synthesis cluster_1 Sandmeyer Reaction Start 5-Nitro-1H-indazole-3-carboxylic acid Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) Start->Reduction Step 1 Amino_Indazole 3-Amino-1H-indazole-5-carboxylic acid Reduction->Amino_Indazole Diazotization Diazotization (NaNO2, HBr, 0-5 °C) Amino_Indazole->Diazotization Step 2 Diazonium_Salt Indazole Diazonium Salt (Intermediate) Diazotization->Diazonium_Salt Bromination Bromination (CuBr, HBr) Diazonium_Salt->Bromination Product This compound Bromination->Product

Sources

Technical Support Center: Suzuki Coupling of 3-Bromo-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Debromination and Other Common Pitfalls

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of Suzuki coupling reactions involving 3-bromo-indazoles, with a particular focus on mitigating the common side reaction of debromination.

Troubleshooting Guide

This section is designed to address specific issues you may be encountering in your experiments. Each question is followed by a detailed explanation of the potential causes and a set of actionable steps to resolve the problem.

Question 1: I am observing a significant amount of the debrominated indazole byproduct in my Suzuki coupling reaction. What is causing this?

Answer:

The formation of a debrominated (or hydrodehalogenated) byproduct is a common challenge in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient or N-heterocyclic substrates like 3-bromo-indazoles.[1] The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This Pd-H intermediate can arise from several sources:

  • The Base: Strong bases, especially alkoxides, can react with the palladium complex to generate Pd-H species.[2]

  • The Solvent: Protic solvents, such as alcohols, can act as hydride sources.[2][3]

  • Water: Trace amounts of water in the reaction mixture can also contribute to the formation of Pd-H intermediates.[4][5][6]

Once formed, the Pd-H species can undergo reductive elimination with the indazole moiety on the palladium center, leading to the formation of the undesired debrominated indazole and regenerating the Pd(0) catalyst. This pathway competes directly with the desired transmetalation and reductive elimination steps of the Suzuki coupling.[7]

Additionally, for N-H containing heterocycles like indazoles, deprotonation of the N-H bond by the base can increase the electron density of the ring system, which may influence the propensity for debromination.[1] In some cases, the nitrogen atom of the indazole can coordinate to the palladium catalyst, which can inhibit the desired catalytic cycle and potentially favor side reactions.[1]

Troubleshooting Steps:

  • Optimize Your Choice of Base:

    • Avoid Strong Alkoxide Bases: If you are using bases like sodium tert-butoxide or potassium tert-butoxide, consider switching to a weaker inorganic base.

    • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective in minimizing debromination.[1]

  • Select an Appropriate Solvent:

    • Use Aprotic Solvents: Aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are generally preferred.[1]

    • Minimize Protic Solvents: If a protic co-solvent is necessary for solubility, use the minimum amount required and consider screening different solvent mixtures.

  • Control Water Content:

    • Anhydrous Conditions: Ensure your reagents and solvents are thoroughly dried if you are aiming for anhydrous conditions.

    • Aqueous Systems: In aqueous systems, carefully control the water ratio, as excessive water can be a proton source leading to debromination.[1]

  • Consider N-H Protection:

    • For NH-free indazoles, protecting the nitrogen with a suitable group (e.g., Boc, SEM) can prevent deprotonation and coordination to the palladium center, thereby suppressing debromination.[1][8]

Question 2: My Suzuki coupling reaction is sluggish, and the low yield of the desired product is accompanied by significant debromination. How can I improve the reaction efficiency?

Answer:

A sluggish reaction can exacerbate the problem of debromination, as it allows more time for the competing side reaction to occur.[1] The slow reaction rate could be due to several factors within the catalytic cycle, including slow oxidative addition, inefficient transmetalation, or slow reductive elimination.

Troubleshooting Steps:

  • Ligand Selection is Crucial:

    • The ligand plays a critical role in stabilizing the palladium catalyst and promoting the desired reaction pathway.[9]

    • Switch to Bulky, Electron-Rich Ligands: If you are using simple phosphine ligands like triphenylphosphine (PPh₃), consider switching to more sophisticated ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective for challenging substrates like 3-bromo-indazoles as they can accelerate the rate-limiting steps of the catalytic cycle.[1][10] These ligands can promote the desired reductive elimination over the debromination pathway.

Ligand Type Examples Key Advantages for 3-Bromo-Indazoles
Biaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-rich, promoting fast reductive elimination.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form stable palladium complexes, often with high catalytic activity.
Ferrocenyl Phosphines dppfOften a good starting point for screening, providing a balance of steric bulk and electron-donating ability.[11]
  • Optimize the Palladium Precatalyst:

    • Consider using a pre-catalyst that readily forms the active Pd(0) species.[1] Pre-formed palladium complexes with the chosen ligand can sometimes offer better performance and reproducibility.

  • Temperature Optimization:

    • Careful Temperature Increase: While higher temperatures can sometimes accelerate a sluggish reaction, they can also promote catalyst decomposition and increase debromination.[12]

    • Systematic Screening: It is advisable to screen a range of temperatures (e.g., from room temperature to 80-100 °C) to find the optimal balance between reaction rate and byproduct formation. Microwave-assisted heating can sometimes provide beneficial effects due to rapid and uniform heating.[13][14]

  • Check the Quality of Your Boronic Acid/Ester:

    • Ensure your boronic acid or ester is of high purity. Impurities can sometimes interfere with the catalytic cycle. A slow transmetalation step can allow more time for debromination to occur.[1]

Visualizing the Competing Pathways

The following diagram illustrates the point in the catalytic cycle where the desired Suzuki coupling competes with the undesired debromination pathway.

Suzuki_vs_Debromination cluster_start Pd0 Pd(0)L₂ OxAdd Oxidative Addition IndBr 3-Bromo-Indazole Pd_Intermediate Ind-Pd(II)(Br)L₂ OxAdd->Pd_Intermediate Transmetalation Transmetalation Pd_Intermediate->Transmetalation PdH_Formation Pd-H Formation Pd_Intermediate->PdH_Formation Boronic ArB(OH)₂ + Base Boronic->Transmetalation Pd_Coupling Ind-Pd(II)(Ar)L₂ Transmetalation->Pd_Coupling RedElim_Suzuki Reductive Elimination Pd_Coupling->RedElim_Suzuki Product 3-Aryl-Indazole (Desired Product) RedElim_Suzuki->Product Product->Pd0 H_Source Hydride Source (Base, Solvent, H₂O) H_Source->PdH_Formation Pd_Hydride Ind-Pd(II)(H)L₂ PdH_Formation->Pd_Hydride RedElim_Debrom Reductive Elimination Pd_Hydride->RedElim_Debrom Byproduct Indazole (Debrominated Byproduct) RedElim_Debrom->Byproduct Byproduct->Pd0

Caption: Competing Suzuki coupling and debromination pathways.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for debromination in Suzuki couplings?

A1: The most widely accepted mechanism involves the in-situ generation of a palladium-hydride (Pd-H) species.[1] This can happen through several pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[1][2] This Pd-H species can then participate in a reductive elimination step with the aryl group attached to the palladium, resulting in the hydrodehalogenated product (Ar-H).[7]

Q2: Are certain boronic acids or esters more prone to causing debromination?

A2: While the primary driver for debromination is the organic halide and the reaction conditions, a slow transmetalation step involving the organoboron reagent can indirectly promote this side reaction.[1] If the transfer of the organic group from boron to palladium is slow, the palladium intermediate has a longer lifetime, increasing the probability of it reacting with a hydride source to cause debromination. Therefore, using highly active and stable boronic acids or esters can help minimize debromination by favoring the desired forward reaction.

Q3: When should I consider an alternative cross-coupling reaction for my 3-bromo-indazole?

A3: If you have extensively optimized your Suzuki-Miyaura coupling conditions (ligands, bases, solvents, temperature) and debromination remains a significant issue, it may be time to consider alternative cross-coupling reactions. Other palladium-catalyzed reactions like Stille (using organotin reagents), Negishi (using organozinc reagents), or Hiyama (using organosilicon reagents) couplings can sometimes offer different reactivity profiles and may be less prone to hydrodehalogenation under certain conditions.[15] However, these alternatives come with their own sets of advantages and disadvantages, such as the toxicity of organotin reagents in Stille coupling.[10]

Q4: Can microwave irradiation help in suppressing debromination?

A4: Microwave-assisted synthesis can be a valuable tool.[14] The rapid and efficient heating provided by microwaves can significantly shorten reaction times. This can be advantageous in minimizing the formation of byproducts, including debrominated compounds, by reducing the overall time the starting materials and intermediates are exposed to high temperatures. Some studies on the Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles have shown good results using microwave irradiation.[13]

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science - WIS Works.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Public
  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal.
  • A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing). [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing). [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - RSC Publishing. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki cross-coupling reaction - YouTube. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed. [Link]

  • Advances in Cross-Coupling Reactions - PMC - NIH. [Link]

  • Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Amidation Reactions for 3-Bromo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of amidation reactions involving 3-bromo-1H-indazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The following question-and-answer guide addresses common challenges and provides in-depth, field-proven insights to help you achieve clean, high-yielding, and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My amidation reaction shows low or no conversion. What are the most common causes?

Low conversion is a frequent issue that can typically be traced back to one of three areas: inefficient carboxylic acid activation, amine deactivation, or suboptimal reaction conditions.[1]

  • Inefficient Carboxylic Acid Activation: The core principle of the reaction is to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that the amine can attack.[2][3] If the coupling reagent is old, hydrated, or used in insufficient stoichiometry (typically 1.0-1.5 equivalents), this activation will be incomplete.[1]

    • Expert Insight: We recommend a "pre-activation" step. Stir the carboxylic acid, coupling reagent, and base (if required) in your anhydrous solvent for 15-30 minutes at room temperature before adding the amine.[1] This ensures the active ester is fully formed prior to the introduction of the nucleophile.

  • Amine Deactivation or Low Nucleophilicity: The amine must have a free lone pair to act as a nucleophile. If you are using an amine hydrochloride salt, it is critical to add a sufficient amount of a non-nucleophilic base (e.g., DIPEA, Et₃N) to liberate the free amine. A common mistake is adding only enough base to neutralize the amine salt; an additional equivalent is often needed to drive the coupling reaction itself.[4] Furthermore, anilines with electron-withdrawing groups or very hindered secondary amines can be poor nucleophiles, requiring more forcing conditions or more potent coupling reagents.

  • Suboptimal Conditions:

    • Solvent: The reaction requires an anhydrous, polar aprotic solvent. N,N-Dimethylformamide (DMF) is the most common and effective choice due to its high polarity, which aids in dissolving the starting materials and intermediates. Dichloromethane (DCM) can also be used, particularly with carbodiimide reagents.[1][5] Ensure your solvent is truly anhydrous, as water will hydrolyze the activated intermediate back to the carboxylic acid.[6]

    • Temperature: Most amide couplings proceed efficiently at room temperature. However, for challenging substrates (e.g., hindered amines), gentle heating (40-50 °C) may be necessary. Conversely, for reactions involving chiral amines where racemization is a concern, cooling the reaction to 0 °C is advisable.[1]

Q2: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?

Side product formation is a major cause of low yields and purification difficulties. The type of side product often depends on the coupling reagent used.

  • N-Acylurea Formation (with Carbodiimides like EDC/DCC): The primary activated intermediate in carbodiimide couplings is the O-acylisourea.[6][7] This intermediate is highly reactive but can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, consuming your starting material.[6][8][9]

    • Solution: This side reaction is minimized by adding a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1] These additives rapidly trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[5]

  • Byproducts from Coupling Reagents: The coupling reagents themselves are converted into byproducts during the reaction.

    • Urea Byproducts: EDC and DCC form soluble and insoluble ureas, respectively. Dicyclohexylurea (DCU) from DCC is notoriously difficult to remove.

    • HATU/HBTU Byproducts: These reagents generate tetramethylurea (TMU) and HOAt/HOBt.[10] TMU is a polar, water-soluble compound that can sometimes be challenging to remove completely during workup.[10]

    • Solution: A well-designed aqueous workup is critical. See Q5 for a detailed purification strategy.

  • Dimerization/Oligomerization: If your amine is difunctional or if there's a competing nucleophile, you may see oligomeric products. Ensure you are using the correct stoichiometry, typically a slight excess of the amine (1.0-1.2 equivalents).[1]

Q3: Which coupling reagent should I choose for this compound?

The choice of coupling reagent depends on the nucleophilicity of your amine, the scale of your reaction, and cost considerations. For this specific indazole substrate, both carbodiimide and uronium salt-based reagents are effective.

Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCC, DICCost-effective, widely available.[5][7]Can lead to N-acylurea side products without additives; risk of racemization.[6][8] DCU byproduct from DCC is difficult to remove.Routine synthesis, large-scale reactions where cost is a factor. Always use with HOBt or Oxyma.[11]
Uronium/Aminium Salts HATU, HBTUHigh efficiency, fast reaction rates, low racemization risk.[12][13] HATU is particularly effective for hindered substrates.[14]More expensive, byproducts can sometimes be tricky to remove.[10] Potentially explosive.Challenging couplings, hindered amines/acids, peptide synthesis, when minimizing racemization is critical.
Phosphonium Salts PyBOP, BOPSimilar to uronium salts in efficiency.Generates carcinogenic HMPA as a byproduct (BOP). PyBOP is a safer alternative.Generally less common now than HATU due to byproduct concerns.

Expert Recommendation: For general-purpose synthesis with primary or simple secondary amines, EDC/HOBt offers a robust and cost-effective solution. For difficult couplings involving electron-poor anilines, hindered secondary amines, or when yield and purity are paramount, HATU is the reagent of choice.[13][14]

Q4: Could the N-H on the indazole ring interfere with the reaction?

Yes, this is a valid concern. The indazole N-H proton is acidic and could potentially be acylated by the activated carboxylic acid intermediate, leading to an undesired dimer or side product.

  • Mitigation Strategy 1 (Base Selection): This side reaction is generally not significant when using a hindered non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The steric bulk of DIPEA makes it a poor deprotonating agent for the relatively less accessible N-H proton compared to the carboxylic acid.

  • Mitigation Strategy 2 (Protection): For critical applications or if N-acylation becomes a persistent issue, protection of the indazole nitrogen with a Boc group is a viable strategy.[15] The Boc group can be installed using Boc-anhydride and DMAP and is stable to the coupling conditions.[15] However, this adds two steps (protection/deprotection) to your synthesis. For most standard amidation reactions, this is unnecessary.

Q5: The workup is challenging, and I'm struggling to isolate a pure product. What is an effective purification strategy?

A systematic aqueous workup is essential to remove the coupling byproducts and excess reagents, which are often polar and water-soluble.[16]

  • Quench and Dilute: After the reaction is complete (monitored by TLC or LC-MS), quench with water or saturated aqueous NH₄Cl.[1] Dilute the mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or DCM.

  • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl or 1 M citric acid).[16] This will protonate and remove any excess amine and the basic catalyst (DIPEA, Et₃N).

  • Base Wash: Wash with a dilute base (e.g., saturated aqueous NaHCO₃).[16] This will deprotonate and remove any unreacted carboxylic acid and acidic additives like HOBt or HOAt.

  • Brine Wash: A final wash with brine (saturated aqueous NaCl) helps to remove residual water from the organic layer.[1]

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude material can then be purified by flash column chromatography or recrystallization.

Visualized Mechanisms & Workflows

Mechanism of Carboxylic Acid Activation

The first step in any amidation is the activation of the carboxylic acid. The diagrams below illustrate the pathways for two of the most common reagent classes.

Caption: EDC activation pathway and the role of HOBt.

Caption: HATU activation pathway via the OAt active ester.[17]

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues with the amidation reaction.

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Steps start Reaction Start check_tlc Monitor by TLC/LC-MS start->check_tlc complete Reaction Complete check_tlc->complete Clean conversion incomplete Incomplete Conversion check_tlc->incomplete Starting material or side products workup Proceed to Workup (See Protocol) complete->workup check_reagents Check Reagent Quality (Coupling agent, solvent, base) incomplete->check_reagents check_activation Optimize Activation (Pre-activate 15-30 min) check_reagents->check_activation check_stoich Verify Stoichiometry (Amine: 1.1 eq, Base: 2-3 eq) check_activation->check_stoich increase_temp Increase Temperature (e.g., to 40 °C) check_stoich->increase_temp increase_temp->start Restart Experiment

Caption: A logical workflow for troubleshooting amidation reactions.

Optimized Experimental Protocols

The following protocols are provided as robust starting points for the amidation of this compound.

Protocol 1: General Procedure using HATU

This protocol is recommended for most amines, including those that are moderately hindered.[1]

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. The solution may change color.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using EDC/HOBt

This is a cost-effective method suitable for primary and non-hindered secondary amines.[18][19]

  • Preparation: To a clean, dry round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolution: Dissolve the mixture in anhydrous DMF (approx. 0.2 M).

  • Base Addition: If using an amine salt, add DIPEA or N-methylmorpholine (2.2 eq). If using a free amine, add 1.1 eq of base.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours) and monitor by TLC or LC-MS.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. [Link]

  • PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. National Library of Medicine. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Wikipedia. (2023). Carbodiimide. Wikipedia. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UniSS. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. [Link]

  • Wikipedia. (2023). HATU. Wikipedia. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552–4555. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Chem Reactor. (2023, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Lee, Y., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 19(9), 14198–14209. [Link]

  • Pimparkar, P. S., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30489–30500. [Link]

  • Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210793. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1874–1877. [Link]

  • Pimparkar, P. S., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30489–30500. [Link]

  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. [Link]

  • Reddit. (2022). Esterification/Amidation Problems. r/Chempros. [Link]

  • Organic Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

  • Reddit. (2020). amide coupling help. r/Chempros. [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

Sources

Technical Support Center: Mastering the Regioselective N-Alkylation of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on controlling the N1 versus N2 alkylation of indazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of achieving regioselectivity in the functionalization of the indazole scaffold. N-alkyl indazoles are a privileged motif in medicinal chemistry, and the ability to selectively synthesize either the N1 or N2 isomer is often paramount to achieving desired biological activity and optimizing pharmacokinetic properties.[1][2][3]

This guide moves beyond simple protocol recitation. It delves into the underlying mechanistic principles that govern regioselectivity, offering field-proven insights to not only execute these reactions successfully but also to troubleshoot and optimize them effectively.

Understanding the Core Challenge: The Ambident Nucleophilicity of Indazole

The fundamental challenge in the N-alkylation of indazoles lies in their nature as ambident nucleophiles. The deprotonated indazole anion possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two regioisomeric products.[1][4] The ratio of these isomers is highly sensitive to a variety of factors, making predictable and selective synthesis a significant hurdle.[4][5]

The two tautomeric forms of indazole, the 1H- and 2H-tautomers, also play a crucial role. The 1H-indazole is generally the more thermodynamically stable tautomer.[6][7][8] Understanding the interplay between the stability of these tautomers and the reaction kinetics is key to controlling the alkylation outcome.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers working on indazole alkylation.

Q1: Why am I getting a mixture of N1 and N2 isomers, and how can I improve the selectivity?

A1: Obtaining a mixture of regioisomers is the most common issue in indazole alkylation.[1][8] The lack of selectivity can be attributed to a number of factors. Standard SN2 conditions, such as using potassium carbonate in DMF, often result in poor selectivity.[1][2] To improve selectivity, a careful evaluation of the base, solvent, and temperature is necessary. For instance, to favor N1 alkylation, a common strategy is to use a strong, non-coordinating base like sodium hydride (NaH) in a less polar, aprotic solvent such as tetrahydrofuran (THF).[5][9][10][11] Conversely, different conditions can be employed to favor the N2 isomer.

Q2: I am trying to achieve N1 selectivity, but the reaction is sluggish or incomplete. What should I do?

A2: Sluggish or incomplete reactions when targeting the N1 isomer can be due to several factors. The choice of base is critical; weaker bases may not fully deprotonate the indazole, leading to poor reactivity.[12] Ensure your NaH is fresh and the solvent is anhydrous. The nature of the alkylating agent also plays a role; less reactive alkyl halides (e.g., chlorides) may require harsher conditions or longer reaction times. You might also consider increasing the temperature, although this should be done cautiously as it can sometimes decrease selectivity.

Q3: How can I selectively synthesize the N2-alkylated indazole?

A3: While N1 alkylation is often thermodynamically favored, specific conditions can be employed to achieve selective N2 alkylation. One successful approach involves using alkyl 2,2,2-trichloroacetimidates as the alkylating agent in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH).[6][13][14] This method has been shown to provide high N2 selectivity for a range of indazoles and alkyl groups.[6][13][14] Another strategy involves the Mitsunobu reaction, which has been reported to show a preference for N2 alkylation.[7][15]

Q4: How do substituents on the indazole ring affect the N1/N2 ratio?

A4: Substituents on the indazole ring have a profound impact on the regioselectivity of alkylation due to both steric and electronic effects.[9][10][11]

  • Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the N1 position, thereby favoring alkylation at N2. Conversely, bulky groups at C3 may have a less pronounced effect on N1 vs. N2 selectivity but can influence the overall reaction rate.

  • Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., NO2, CO2Me), can significantly favor the formation of the N2 isomer.[9][10][11] This is attributed to the alteration of the electron density at the N1 and N2 positions.

Q5: What are the best analytical techniques to differentiate between N1 and N2 isomers?

A5: Unambiguous characterization of the N1 and N2 regioisomers is crucial. A combination of NMR techniques is the most powerful tool for this purpose.

  • 1D NMR (¹H and ¹³C): While chemical shifts can provide initial clues, they are often not sufficient for definitive assignment.

  • 2D NMR (HMBC, NOESY/NOE): Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful. For the N1 isomer, a correlation is typically observed between the protons of the N-alkyl group and the C7a carbon of the indazole core.[7][15] For the N2 isomer, a correlation may be seen with the C3 carbon. Nuclear Overhauser Effect (NOE) experiments can also be employed to establish through-space proximity between the N-alkyl protons and protons on the indazole ring (e.g., H7 for N1 isomers).[16][11]

  • UV Derivative Spectrophotometry: This technique has also been reported as a simple and effective method for distinguishing between N1 and N2 substituted indazole-3-carboxylic acids.[17]

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Poor N1/N2 Selectivity - Inappropriate choice of base/solvent combination.[1][2] - Reaction temperature is too high, leading to equilibration. - Electronic effects of substituents are overriding the desired selectivity.[9][10]- For N1 Selectivity: Switch to NaH in THF.[5][16][9] Consider using Cs2CO3 in dioxane, which can also promote N1 selectivity through a chelation mechanism.[5][8] - For N2 Selectivity: Employ TfOH-catalyzed alkylation with alkyl 2,2,2-trichloroacetimidates.[6][13][14] - Run the reaction at a lower temperature to favor kinetic control.
Low Reaction Yield / Incomplete Conversion - Incomplete deprotonation of the indazole. - Low reactivity of the alkylating agent. - Deactivation of the base (e.g., NaH exposed to moisture). - Steric hindrance from bulky substituents.- Use a stronger base (e.g., NaH) and ensure anhydrous conditions.[12] - Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide). - Use fresh, high-quality reagents. - Increase the reaction time and/or temperature. For sterically hindered substrates, higher temperatures may be necessary.
Formation of Unexpected Byproducts - O-alkylation of carboxylate substituents. - Dialkylation (if a di-anion is formed). - Decomposition of starting materials or products under harsh reaction conditions.- Use milder reaction conditions (lower temperature, less reactive base). - Protect sensitive functional groups (e.g., esters) if necessary. - Carefully monitor the reaction by TLC or LC-MS to identify the onset of byproduct formation.
Difficulty in Separating N1 and N2 Isomers - Similar polarity of the two regioisomers.- Optimize column chromatography conditions (e.g., try different solvent systems, use a high-performance silica gel). - Consider derivatization of the mixture to alter the polarity of one isomer, facilitating separation, followed by deprotection. - If applicable, recrystallization may be an effective purification method.

Experimental Protocols

Below are detailed, step-by-step methodologies for achieving selective N1 and N2 alkylation of indazole derivatives.

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with C3-substituents like esters or carboxamides.[5][9][10]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole.

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add the NaH portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N1-alkylated indazole.[5]

Protocol 2: Selective N2-Alkylation using TfOH and an Alkyl Trichloroacetimidate

This protocol provides a highly regioselective method for the synthesis of N2-alkylated indazoles.[6][13][14]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Alkyl 2,2,2-trichloroacetimidate (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 0.1 equiv)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or dioxane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the substituted 1H-indazole and the alkyl 2,2,2-trichloroacetimidate.

  • Add the anhydrous solvent and stir to dissolve.

  • Cool the solution to 0 °C.

  • Add TfOH dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS (typically 1-4 hours).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N2-alkylated indazole.

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms is crucial for rational optimization and troubleshooting.

Mechanism of N1 vs. N2 Alkylation

The regioselectivity of indazole alkylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by the reaction conditions.

G cluster_0 Indazole Anion Formation cluster_1 Alkylation Pathways cluster_2 Influencing Factors Indazole 1H-Indazole Anion Indazole Anion (Ambident Nucleophile) Indazole->Anion Deprotonation Base Base (e.g., NaH, K2CO3) Base->Indazole N1_Product N1-Alkylated Indazole (Thermodynamically Favored) Anion->N1_Product Attack at N1 N2_Product N2-Alkylated Indazole (Kinetically Favored in some cases) Anion->N2_Product Attack at N2 RX Alkylating Agent (R-X) RX->N1_Product RX->N2_Product Solvent Solvent (e.g., THF, DMF) Solvent->Anion Solvation Cation Counter-ion (e.g., Na+, K+) Cation->Anion Coordination Substituents Substituents (Steric/Electronic) Substituents->Indazole Influence G Start Poor N1/N2 Selectivity or Low Yield Check_Conditions Analyze Reaction Conditions: - Base - Solvent - Temperature - Reagent Quality Start->Check_Conditions Is_N1_Target Is N1 the Target Isomer? Check_Conditions->Is_N1_Target Use_NaH_THF Implement N1-Selective Conditions: - NaH in Anhydrous THF - Lower Temperature Is_N1_Target->Use_NaH_THF Yes Is_N2_Target Is N2 the Target Isomer? Is_N1_Target->Is_N2_Target No Optimize Systematically Optimize: - Screen Bases/Solvents - Vary Temperature - Change Alkylating Agent Use_NaH_THF->Optimize Use_TfOH Implement N2-Selective Conditions: - TfOH catalyst with Alkyl  Trichloroacetimidate Is_N2_Target->Use_TfOH Yes Check_Substituents Evaluate Substituent Effects: - Steric Hindrance? - Electron-Withdrawing Groups? Is_N2_Target->Check_Substituents No Use_TfOH->Optimize Check_Substituents->Optimize Purify Successful Reaction: Purify and Characterize Optimize->Purify Improved Result Reassess Reassess Synthetic Strategy Optimize->Reassess No Improvement

Caption: A logical workflow for troubleshooting indazole alkylation reactions.

By understanding the fundamental principles outlined in this guide and applying the detailed protocols and troubleshooting strategies, researchers can gain precise control over the N-alkylation of indazole derivatives, enabling the efficient and selective synthesis of desired target molecules.

References

  • Wang, J., McCreanney, A., Taylor-Young, A., Fenton, H. A. M., Miah, R., Johnson, R. A., Clarke, J., Hopkins, A., Jones, R., Waddington, W., Fussell, S. J., Badland, M., Pibworth, B., & Walton, R. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6865–6870. [Link]

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2). Beilstein Journal of Organic Chemistry. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). National Institutes of Health (NIH). [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork. Retrieved January 11, 2026, from [Link]

  • (PDF) Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024, February 20). RSC Publishing. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. Retrieved January 11, 2026, from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). National Institutes of Health (NIH). [Link]

  • Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Byproduct Formation in the Bromination of 1H-Indazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bromination of 1H-indazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you minimize byproduct formation and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of 1H-indazole-5-carboxylic acid?

The major product from the electrophilic bromination of 1H-indazole-5-carboxylic acid is typically 3-bromo-1H-indazole-5-carboxylic acid [1]. The indazole ring is an electron-rich heteroaromatic system. In its neutral (molecular) form, electrophilic attack is generally favored at the C3 position[2][3]. While the carboxylic acid at C5 is an electron-withdrawing group that deactivates the benzene portion of the molecule, the pyrazole ring remains the more reactive site for electrophilic substitution.

Q2: My TLC and LC-MS results show multiple brominated products. What are the likely impurities?

Observing multiple product spots is a common issue and typically points to two main types of byproducts:

  • Regioisomers: While C3 is the most common site of bromination, substitution can also occur at other positions, particularly C7, leading to the formation of 7-bromo-1H-indazole-5-carboxylic acid. The ratio of these isomers is highly dependent on reaction conditions such as solvent, temperature, and the specific brominating agent used[3].

  • Over-bromination Products: If an excess of the brominating agent is used or the reaction is allowed to proceed for too long, di-brominated species can form. A likely candidate would be 3,7-dibromo-1H-indazole-5-carboxylic acid. Using more than one equivalent of N-bromosuccinimide (NBS) has been shown to produce di-brominated indazoles in related systems[4][5].

Q3: The mass spectrum of my product is missing the parent ion for the carboxylic acid, but shows a brominated species. What could have happened?

This is a classic sign of decarboxylative bromination , a reaction where the carboxylic acid group is lost and replaced by a bromine atom[6][7]. This would result in the formation of 5-bromo-1H-indazole. This side reaction is particularly prevalent under conditions that favor a free-radical mechanism. Some studies on the decarboxylative halogenation of azahetarenecarboxylic acids with NBS suggest the reaction proceeds via a radical pathway, which can be initiated thermally or photochemically[6].

Q4: How can I control the reaction to favor the desired 3-bromo product and avoid byproducts?

Controlling byproduct formation relies on careful optimization of reaction parameters. Key strategies include:

  • Stoichiometry Control: Use a precise amount of the brominating agent, typically 1.0 to 1.1 equivalents, to minimize over-bromination. Add the reagent slowly or portion-wise to avoid localized high concentrations.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally increase selectivity and reduce the formation of undesired isomers and degradation products.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) because it is a solid that is easier to handle and can provide higher regioselectivity for the C3 position under appropriate conditions[2][8]. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been used effectively[9][10].

  • Solvent Selection: The choice of solvent (e.g., acetonitrile, DMF, acetic acid) can influence the reaction pathway. Polar aprotic solvents are commonly employed[2].

  • Exclusion of Radical Initiators: To prevent decarboxylative bromination, avoid conditions that promote radical formation, such as high heat or exposure to UV light. Using freshly recrystallized NBS can also help, as impurities in older NBS can initiate radical chain reactions[11].

Troubleshooting Guide for Byproduct Formation

This guide provides a structured approach to diagnosing and solving common issues encountered during the bromination of 1H-indazole-5-carboxylic acid.

Observed Problem Potential Cause(s) Recommended Solutions & Explanations
Significant amount of di-brominated byproduct. 1. Excess brominating agent used.2. Reaction temperature is too high.3. Reaction time is too long.1. Control Stoichiometry: Use no more than 1.1 equivalents of NBS or other brominating agent. Perform a titration of the agent if its purity is uncertain.2. Reduce Temperature: Lower the reaction temperature. Electrophilic aromatic substitution is an exothermic process, and higher temperatures can provide the activation energy for a second bromination.3. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely and quench it as soon as the starting material is consumed, before significant di-bromination occurs.
Mixture of 3-bromo and 7-bromo regioisomers. 1. Reaction conditions favor mixed kinetic and thermodynamic control.2. The protonation state of the indazole influences reactivity.1. Modify Solvent and Temperature: Experiment with different solvents (e.g., switch from acetic acid to acetonitrile) to alter the selectivity. Lower temperatures often favor the kinetically preferred product.2. Control Acidity: The reactivity of the indazole ring positions can change based on whether the species is cationic, neutral, or anionic[3]. Performing the reaction in a buffered system or a non-acidic solvent may improve regioselectivity.
Presence of decarboxylated byproduct (5-bromo-1H-indazole). 1. The reaction is proceeding through a radical mechanism.2. High reaction temperatures.1. Suppress Radical Pathway: Use freshly recrystallized, high-purity NBS. Ensure the reaction is performed in the dark to avoid photochemical initiation. Avoid radical initiators like AIBN or benzoyl peroxide[11].2. Change Brominating Agent: Switch to a brominating agent less prone to radical pathways under your conditions. Consider an ionic bromination mechanism using Br₂ with a Lewis acid, but be aware this may alter regioselectivity.
Low overall yield and complex product mixture. 1. Degradation of starting material or product.2. Unstable reaction intermediates.1. Use Milder Conditions: Reduce the reaction temperature and consider a less reactive brominating agent. For example, ultrasound-assisted bromination with DBDMH has been reported as a mild and rapid method[10].2. Ensure Anhydrous Conditions: Water can react with some brominating agents and intermediates, leading to undesired side products. Use dry solvents and an inert atmosphere (e.g., N₂ or Ar).

Visualized Reaction Pathways and Troubleshooting

The following diagrams illustrate the key chemical transformations and a logical workflow for addressing experimental issues.

Primary Reaction Pathways

This diagram shows the desired electrophilic substitution pathway leading to the 3-bromo product, alongside the competing pathways that form major byproducts.

G SM 1H-Indazole-5-carboxylic Acid mid1 SM->mid1 NBS Brominating Agent (e.g., NBS) NBS->mid1 P1 Desired Product: This compound BP1 Byproduct 1: Di-brominated Species (e.g., 3,7-dibromo) BP2 Byproduct 2: Regioisomer (e.g., 7-bromo) BP3 Byproduct 3: Decarboxylated Product (5-bromo-1H-indazole) mid1->P1  Electrophilic Substitution  (Desired Pathway) mid2 mid1->mid2  Side Reactions mid2->BP1 Over-bromination (Excess Reagent/Time) mid2->BP2 Poor Regioselectivity (Suboptimal Conditions) mid2->BP3 Radical Pathway (Decarboxylation) G Start Analyze Crude Reaction Mixture (TLC, LC-MS) Decision1 Major Impurity Type? Start->Decision1 Decision2 Decarboxylation Observed? Decision1->Decision2  Other / Unidentified Action1 Reduce NBS to 1.0-1.1 eq. Lower Temperature Monitor Reaction Closely Decision1->Action1  Di-brominated Action2 Change Solvent Lower Temperature Consider pH/Acidity Decision1->Action2  Regioisomers Action3 Use High-Purity NBS Run in Dark Avoid Radical Initiators Decision2->Action3  Yes End Purify Optimized Product Decision2->End  No / Minor Action1->End Action2->End Action3->End

Caption: A logical workflow for troubleshooting byproduct formation.

Key Experimental Protocols

Protocol 1: Regioselective C3-Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from general procedures for the C3-bromination of indazoles and serves as a robust starting point for optimization.[2][5]

Materials:

  • 1H-Indazole-5-carboxylic acid

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 1H-indazole-5-carboxylic acid (1.0 eq.).

  • Dissolution: Add anhydrous acetonitrile (approx. 10-20 mL per gram of starting material) and stir until the solid is fully dissolved. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate container, weigh out N-bromosuccinimide (1.05 eq.). Add the NBS to the reaction mixture portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining NBS.

  • Workup: Remove the acetonitrile under reduced pressure. To the remaining residue, add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain pure this compound.

Protocol 2: Analytical Characterization of Products

Accurate identification of the product and byproducts is crucial for troubleshooting.

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A mixture of ethyl acetate and hexanes, often with 1% acetic acid to improve spot shape for carboxylic acids.

    • Visualization: UV light (254 nm). The brominated products will have different Rf values from the starting material. Over-brominated products are typically less polar (higher Rf).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • This is the most powerful tool for identifying products.

    • Mass Analysis: Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in a ~1:1 ratio), which results in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity.

      • Desired Product: C₈H₅BrN₂O₂ - Expected [M+H]⁺ at m/z ~241/243.

      • Di-bromo Byproduct: C₈H₄Br₂N₂O₂ - Expected [M+H]⁺ at m/z ~319/321/323 (1:2:1 ratio).

      • Decarboxylated Byproduct: C₇H₅BrN₂ - Expected [M+H]⁺ at m/z ~197/199.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is essential for confirming the regiochemistry. The substitution pattern on the aromatic ring will result in distinct splitting patterns and chemical shifts for the remaining protons, allowing for unambiguous structure elucidation.

References

  • Synlett. Decarboxylative Bromination of Hetarenes: Initial Mechanistic Insights. Thieme Connect.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Beilstein Journal of Organic Chemistry. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH.
  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Wang, L., et al. (2021). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. NIH.
  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry. ResearchGate.
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Li, J., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
  • Li, J., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. NIH.
  • RSC Publishing. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • Benchchem. Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide.
  • Cannaert, A., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis. PubMed.
  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • ResearchGate. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • Wikipedia. N-Bromosuccinimide.
  • Sigma-Aldrich. This compound 97%.
  • ResearchGate. decarboxylative bromination.

Sources

Troubleshooting low reactivity of 3-Bromo-1H-indazole-5-carboxylic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-1H-indazole-5-carboxylic acid (CAS 885521-49-3). This versatile but challenging building block is pivotal in medicinal chemistry and materials science. Its unique electronic and structural properties—namely the acidic N-H proton, the electron-withdrawing carboxylic acid, and the C3-bromide—often lead to low reactivity in standard coupling protocols. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven troubleshooting strategies to overcome these synthetic hurdles.

Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most immediate issues encountered when working with this compound. Resolving these foundational problems is the first step toward a successful reaction.

Q1: My starting material, this compound, has very poor solubility in common organic solvents like Toluene, THF, or Dioxane. How can I get it into solution?

A1: This is the most common initial challenge. The molecule's high melting point (>300 °C) and crystalline nature, driven by strong intermolecular hydrogen bonding from both the carboxylic acid and indazole N-H groups, lead to poor solubility in many standard coupling solvents.

  • Causality: The planar, hydrogen-bond-donating and -accepting structure results in a stable crystal lattice that is difficult to break apart with non-polar or moderately polar solvents.

  • Troubleshooting Steps:

    • Solvent Selection: Switch to more polar, aprotic solvents such as N,N-Dimethylformamide (DMF) , N,N-Dimethylacetamide (DMAc) , or N-Methyl-2-pyrrolidone (NMP) . These solvents are better at disrupting the hydrogen-bonding network.

    • Use of a Co-solvent: For reactions where DMF or NMP are not ideal (e.g., some Suzuki couplings), a mixture of solvents like Dioxane/Water or Toluene/DMF can be effective.[1]

    • Base-Induced Dissolution: The addition of an inorganic base (e.g., K₂CO₃, Cs₂CO₃) can deprotonate the carboxylic acid, forming a more soluble carboxylate salt in situ. This is often sufficient to initiate the reaction, especially in cross-coupling protocols. Be mindful that this also deprotonates the indazole N-H.

Q2: Should I protect the indazole N-H group before attempting coupling reactions?

A2: Yes, N-H protection is a highly recommended strategy to simplify reaction outcomes and improve yields.

  • Causality: The acidic N-H proton (pKa ≈ 14-15) readily reacts with bases used in coupling reactions. The resulting indazolide anion alters the electronic properties of the ring, can chelate to the palladium catalyst, and may complicate the reaction mechanism. Protecting the nitrogen removes this variable.

  • Recommended Protocol: Boc Protection

    • Suspend this compound (1.0 equiv) in Dichloromethane (DCM) or THF.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).[2]

    • Stir at room temperature for 12-24 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

    • Work-up typically involves an acidic wash to remove DMAP, followed by extraction and purification. The resulting N-Boc protected intermediate is often more soluble in common organic solvents and behaves more predictably in coupling reactions.[3]

Q3: My reaction stalls, and I recover mostly starting material. I suspect catalyst poisoning. What is the likely cause?

A3: Catalyst poisoning is a major failure mode with this substrate. Both the indazole nitrogen and the carboxylic acid can act as ligands for the palladium center, leading to the formation of inactive catalyst species.

  • Causality: The lone pairs on the indazole's sp² nitrogen and the carboxylate oxygen can coordinate strongly to the electron-deficient palladium center, occupying coordination sites needed for the catalytic cycle (oxidative addition, reductive elimination) to proceed.

  • Troubleshooting Workflow:

start Stalled Reaction: High SM Recovery check1 Is the indazole N-H protected? start->check1 protect Protect N-H with Boc group. (See FAQ 2) check1->protect No check2 Are you using a phosphine ligand? check1->check2 Yes end Re-run Optimized Reaction protect->end ligand Increase ligand:Pd ratio (e.g., 2:1 to 4:1). Switch to bulkier, electron-rich ligands (e.g., Biarylphosphines). check2->ligand Yes esterify Consider converting COOH to an ester (e.g., Methyl or Ethyl ester) prior to coupling. check2->esterify Still failing ligand->end esterify->end

Caption: Initial troubleshooting workflow for catalyst poisoning.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Even with N-H protection and optimized solubility, achieving high yields in cross-coupling reactions requires careful selection of catalysts, ligands, and bases.

Suzuki-Miyaura Coupling

Q: I'm attempting a Suzuki-Miyaura coupling with an arylboronic acid, but the yield is poor (<30%). What are the critical parameters to optimize?

A: Low yields in Suzuki couplings with this substrate are often due to an inefficient catalyst system that cannot overcome the substrate's electronic deactivation or side reactions like debromination.

  • Causality: The catalytic cycle for Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination.[3] A suboptimal base may not activate the boronic acid efficiently, while an inadequate ligand may lead to slow oxidative addition or premature catalyst decomposition.

  • Troubleshooting & Optimization Table:

ParameterStandard Condition (Low Yield)Optimized ConditionRationale & Citation
Catalyst Pd(PPh₃)₄PdCl₂(dppf) or Pd(OAc)₂ Divalent palladium precursors with bulky phosphine ligands are often more robust and efficient for heteroaryl halides.[4] Pd(PPh₃)₄ can be effective but sometimes struggles with challenging substrates.[5]
Ligand (if using Pd(OAc)₂) PPh₃dppf , RuPhos , or SPhos Bulky, electron-rich biaryl phosphine ligands accelerate reductive elimination and stabilize the Pd(0) species, increasing catalyst turnover and preventing side reactions.[6]
Base Na₂CO₃, K₂CO₃Cs₂CO₃ or K₃PO₄ Stronger, non-nucleophilic bases are more effective at promoting the transmetalation step without causing hydrolysis of the substrate or boronic acid.[1][6]
Solvent Toluene or THF1,4-Dioxane/H₂O (4:1) or DMF A polar solvent system is crucial for solubility and can accelerate the reaction. Water is often essential for the transmetalation step.[1][6]
Temperature 80 °C100-140 °C (Microwave) Higher temperatures are often required. Microwave irradiation can significantly shorten reaction times and improve yields by efficiently overcoming activation energy barriers.[1][7]
Optimized Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
  • To a microwave vial, add N-Boc-3-Bromo-1H-indazole-5-carboxylic acid (1.0 equiv), the arylboronic acid (1.5 equiv), and Cs₂CO₃ (2.0-3.0 equiv).

  • Add Pd(PPh₃)₄ (5-10 mol%) or a combination of Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%).[1]

  • Add a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1).

  • Seal the vial and heat in a microwave reactor to 140 °C for 30-60 minutes.

  • Monitor reaction completion by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Perform an aqueous workup, extract the organic layer, dry with Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂(Br) Pd0->OA TM Ar-Pd(II)L₂(Ar') OA->TM Transmetalation RE Ar-Ar' TM->RE Reductive Elimination RE->Pd0 prod Product RE->prod sub R-Br sub->OA Oxidative Addition bor R'-B(OH)₂ bor->TM base Base base->TM

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Heck Coupling

Q: My Heck reaction with an acrylate is giving low conversion and a significant amount of a debrominated side product. How can I improve selectivity?

A: Debromination is a common side reaction in Heck couplings of electron-poor or sterically hindered aryl halides.[8] The key is to promote the desired olefination pathway over the undesired hydrodehalogenation.

  • Causality: The hydrodehalogenation side-reaction can occur via a competing catalytic cycle involving β-hydride elimination from a palladium-hydride intermediate. Optimizing the base, ligand, and additives can suppress this pathway.

  • Troubleshooting & Optimization Table:

ParameterStandard Condition (Low Yield)Optimized ConditionRationale & Citation
Catalyst/Ligand Pd(OAc)₂ (no ligand)Pd(OAc)₂ with PPh₃ (1:2 ratio) Triphenylphosphine can stabilize the catalyst and modulate its reactivity to favor the Heck pathway.[8]
Base Triethylamine (TEA)TEA (ensure anhydrous)TEA is a standard base for the Heck reaction, but using a slight excess and ensuring it is dry is critical.[8]
Additives NoneTetrabutylammonium bromide (TBAB) , NaBr The addition of bromide salts can suppress debromination through a "common-ion" effect and stabilize the active catalyst.[8]
Solvent DMFDMF or Ball-Milling (solvent-free) High-speed ball milling has been shown to be a highly effective, mild, and chemoselective method for the Heck reaction of 3-bromoindazoles.[8]
Buchwald-Hartwig Amination

Q: I am trying to couple a secondary amine using Buchwald-Hartwig conditions, but the reaction is not working. Is this substrate suitable?

A: Yes, but it is considered a challenging substrate. Standard, first-generation Buchwald-Hartwig catalysts are often ineffective. Success requires the use of modern, sterically hindered biaryl phosphine ligands.[9]

  • Causality: The mechanism involves the formation of a palladium-amide complex.[9] The substrate's electronic properties and potential for catalyst inhibition require a highly active catalyst system that can facilitate a fast rate of reductive elimination, which is often the rate-limiting step.

  • Troubleshooting & Optimization Table:

ParameterStandard Condition (Low Yield)Optimized ConditionRationale & Citation
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃Pd₂(dba)₃ or Pre-formed Palladacycle These are reliable Pd(0) sources that readily enter the catalytic cycle.
Ligand BINAP, dppfJosiphos-type , BrettPhos , RuPhos These sterically demanding, electron-rich ligands are specifically designed for challenging C-N couplings, promoting fast reductive elimination and preventing catalyst decomposition.[10][11]
Base NaOt-BuLiHMDS or K₃PO₄ Sodium tert-butoxide is very strong and can sometimes lead to side reactions. LiHMDS is an excellent choice for ammonia equivalents, while K₃PO₄ is a milder option for sensitive substrates.[9]
Solvent TolueneToluene or Dioxane These are the standard solvents for this reaction. Ensure they are anhydrous.

Section 3: Amide Bond Formation

Q: Standard coupling reagents like DCC or EDC/HOBt are failing to produce my desired amide from the carboxylic acid. What should I do?

A: The carboxylic acid on the electron-deficient indazole ring system can be less reactive than a simple benzoic acid. This requires more powerful activation methods to form the amide bond efficiently.[12]

  • Causality: The rate of amide bond formation depends on the electrophilicity of the activated carboxylic acid intermediate.[13] If this intermediate is not formed efficiently or is not reactive enough to be attacked by the amine, the reaction will fail. Additives like HOBt are used to suppress racemization and increase efficiency, but sometimes a more potent activator is needed from the start.

  • Troubleshooting & Optimization Table:

Reagent ClassStandard ReagentRecommended UpgradeRationale & Citation
Carbodiimides DCC, EDC (+ HOBt)EDC (+ DMAP )Adding DMAP as a catalyst can accelerate the formation of the active ester, but be cautious of racemization with chiral amines.[14]
Onium Salts None (Upgrade from Carbodiimides)HATU , HBTU , PyBOP These phosphonium and aminium reagents are highly efficient and react quickly to form activated esters with minimal side reactions. HATU is often considered the gold standard for difficult couplings.[15][16][17]
Acid Halide N/AConvert to Acid Chloride Reacting the carboxylic acid with oxalyl chloride or thionyl chloride (SOCl₂) creates the highly reactive acyl chloride, which will then readily react with the amine, often in the presence of a non-nucleophilic base like TEA or DIPEA. This is a robust, albeit two-step, method.[14]
High-Efficiency Protocol: Amide Coupling using HATU
  • In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1-1.2 equiv) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv).[15]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water to precipitate the product or dilute with ethyl acetate for an aqueous workup.

  • Extract, dry, and purify the crude product by column chromatography or recrystallization.

References

  • Ma, D., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry. Available at: [Link]

  • Taleb, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... [Table]. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Pattarozzi, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Wang, Y., et al. (2024). Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. National Institutes of Health. Available at: [Link]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The synthesis of amides from carboxylic acids and amines. Journal of Medicinal Chemistry. Available at: [Link]

  • Taleb, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. Available at: [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University News. Available at: [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? [Discussion]. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole. Available at: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • Gale, D. J., & Wilshire, J. F. K. (1974). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry. Available at: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Available at: [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling with 3-Bromo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and frequently asked questions associated with the use of 3-Bromo-1H-indazole-5-carboxylic acid as a substrate. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working. What are the most common causes of failure?

A1: Failure in Suzuki coupling reactions with this specific substrate often stems from a few critical factors:

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand is crucial. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this electron-rich and potentially coordinating heterocyclic system.[1]

  • Base Selection: The base is critical for the transmetalation step.[2] The presence of the carboxylic acid and the N-H proton on the indazole ring means that additional equivalents of base are required to deprotonate these acidic sites before the catalytic cycle can proceed efficiently.[3]

  • Reagent Quality: The stability of the boronic acid or ester coupling partner is a frequent cause of failure. Side reactions like protodeboronation can consume this reagent, especially under basic conditions.[1][4]

  • Reaction Conditions: Inadequate degassing (leading to oxygen-mediated catalyst decomposition), incorrect solvent choice affecting solubility, or suboptimal temperature can all lead to reaction failure.[1]

Q2: How does the carboxylic acid group on the indazole ring affect the reaction?

A2: The carboxylic acid group introduces two main challenges:

  • Acidity: It will be deprotonated by the base in the reaction mixture. You must use enough base to neutralize the carboxylic acid and the indazole N-H, with additional equivalents to facilitate the catalytic cycle. Failure to do so can stall the reaction.[3]

  • Solubility and Coordination: The resulting carboxylate is anionic and can alter the substrate's solubility, potentially moving it into an aqueous phase away from the catalyst in biphasic systems.[3] There is also evidence that the carboxylate can coordinate to the palladium center, potentially deactivating the catalyst or hindering the formation of the active Pd(0) species.[5] While many Suzuki couplings are tolerant of carboxylic acids, if issues persist, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a reliable strategy.[3][5]

Q3: Which palladium catalyst and ligand system is the best starting point for this substrate?

A3: For challenging heteroaromatic substrates like 3-bromoindazole, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended. These ligands facilitate the oxidative addition step, which can be slow for electron-rich halides, and promote the final reductive elimination.[6][7][8]

A robust starting point would be a pre-catalyst like XPhos Pd G2 or SPhos Pd G2 .[9] These are air- and moisture-stable complexes that reliably generate the active Pd(0) species.[10] If using a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, it should be paired with a ligand like XPhos, SPhos, or RuPhos .[7][11] For indazole systems specifically, Pd(dppf)Cl₂ has also been shown to be an effective catalyst.[12][13]

Catalyst SystemLigand TypeKey Advantages
XPhos Pd G2 / SPhos Pd G2Buchwald Biaryl PhosphineHigh activity for heteroaryl halides, air-stable, reliable.[8][9]
Pd₂(dba)₃ + XPhos/SPhosBuchwald Biaryl PhosphineVersatile, allows for tuning of Pd:ligand ratio.[7]
Pd(dppf)Cl₂Ferrocenyl PhosphineProven effectiveness for bromoindazoles.[12][13]

Q4: I am observing significant debromination of my starting material. How can I prevent this?

A4: Debromination is a common side reaction, particularly with electron-rich heteroaromatic systems. It occurs when the aryl halide is reduced instead of undergoing cross-coupling.[14] To minimize this:

  • Use a More Active Catalyst: A highly active catalyst system can increase the rate of the desired Suzuki coupling, outcompeting the debromination pathway. Systems like XPhosPdG2/XPhos are specifically designed to avoid this side reaction.[15]

  • Optimize the Base and Solvent: Certain solvents or bases can promote this side reaction.[14] Switching to a non-coordinating base or a different solvent system may help.

  • Ensure an Inert Atmosphere: While often linked to oxygen, rigorous degassing is always a best practice to maintain catalyst activity and minimize side reactions.

Troubleshooting Guide
Problem Potential Cause Suggested Solution
No Reaction / Low Conversion 1. Inactive catalyst system. 2. Insufficient base. 3. Poor reagent quality. 4. Suboptimal conditions.1. Switch to a more active catalyst/ligand system (e.g., XPhos Pd G2).[9][15] 2. Increase base equivalents (3-4 eq.) to account for acidic protons.[3] 3. Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester).[1][4] 4. Ensure rigorous degassing, check solubility, and consider increasing the temperature.[14]
Protodeboronation of Boronic Acid 1. Excess water in the reaction. 2. Base is too strong or nucleophilic. 3. Reaction is too slow.1. Use anhydrous solvents. 2. Switch to a weaker base like K₃PO₄ or CsF.[1] 3. Use a more active catalyst to accelerate the cross-coupling.[1] 4. Use a more stable boronic ester (pinacol or MIDA).[1]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precursor without efficient reduction.1. Thoroughly degas all solvents and reagents and maintain a strict inert (Argon/Nitrogen) atmosphere.[14] 2. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst can reduce homocoupling.[14]
Poor Solubility of Starting Material 1. Carboxylate formation in biphasic systems. 2. Inappropriate solvent choice.1. Consider using a single, polar aprotic solvent like dioxane, DMF, or DME.[3] 2. If solubility remains an issue, protect the carboxylic acid as an ester.[5]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][16]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L₂ B->C Ar'-B(OR)₂ + Base D Reductive Elimination C->D D->A Product Ar-Ar' (Product) D->Product ArX Ar-X (3-Bromo-1H-indazole-5-COOH) ArB Ar'-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₃PO₄)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow

When a reaction fails, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) q1 Was the reaction rigorously degassed? start->q1 s1 Re-run with thorough degassing (Ar sparging) q1->s1 No q2 Is the catalyst system appropriate for a heteroaryl bromide? q1->q2 Yes s1->q2 s2 Switch to a Buchwald system (e.g., XPhos Pd G2) or Pd(dppf)Cl₂ q2->s2 No q3 Are there enough base equivalents (≥3)? q2->q3 Yes s2->q3 s3 Increase base to 3-4 eq. (e.g., K₃PO₄, Cs₂CO₃) q3->s3 No q4 Is protodeboronation suspected? q3->q4 Yes s3->q4 s4 Use a boronic ester (Bpin) and anhydrous solvent q4->s4 Yes end Re-evaluate Substrate Stability (Consider Ester Protection) q4->end No s4->end

A decision-making workflow for troubleshooting the Suzuki coupling.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • XPhos Pd G2 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G2 catalyst.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and degassed water to create a 4:1 or 5:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water for a 0.1 M reaction).

  • Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid product. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry (YouTube). (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. [Link]

  • National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. (2013). Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • Reddit. (2022). Carboxylic acid and Cross Coupling reactions. [Link]

  • Fors, B. P., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Reddit. (2019). Do carboxylic acids interfere with Suzukis? [Link]

  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry.
  • ResearchGate. (2012). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • Kumar, S., et al. (2008). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]

  • American Chemical Society Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • National Center for Biotechnology Information. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]

  • Molecules. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? [Link]

  • American Chemical Society Publications. (2017). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • NROChemistry (YouTube). (2020). Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • IntechOpen. (2021). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • National Center for Biotechnology Information. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

Sources

Technical Support Center: Impact of Solvent on the Regioselectivity of Indazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, chemists, and drug development professionals. The regioselective N-alkylation of indazoles is a frequently encountered challenge in medicinal chemistry and organic synthesis.[1][2] The presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of regioisomeric mixtures, complicating purification and reducing yields.[3] This guide provides in-depth, field-proven insights into controlling this selectivity, with a specific focus on the pivotal role of the reaction solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control N1 vs. N2 regioselectivity in indazole alkylation?

A1: The ratio of N1 to N2 alkylated products is a delicate balance of several interconnected factors.[4] Understanding these is the first step to troubleshooting and optimizing your reaction:

  • Solvent: The choice of solvent is arguably one of the most critical parameters. Its polarity and ability to coordinate with cations can dramatically shift the regiochemical outcome.[5][6] For instance, non-polar aprotic solvents like THF often favor N1 alkylation, while polar aprotic solvents like DMF can lead to mixtures or favor the N2 isomer.[5]

  • Base and Counter-ion: The base used to deprotonate the indazole and its corresponding cation play a crucial role. Strong, non-coordinating bases like sodium hydride (NaH) in THF are a classic combination for high N1 selectivity.[1][2] The sodium cation is believed to form a chelated intermediate, sterically blocking the N2 position.[5] In contrast, bases with larger, "softer" cations like cesium carbonate (Cs₂CO₃) in polar solvents may favor different pathways.[6]

  • Indazole Substituents: The electronic properties and steric bulk of substituents on the indazole ring are highly influential.[4][7]

    • Steric Hindrance: Bulky groups at the C7 position can sterically hinder the N1 position, thus favoring N2 alkylation. Conversely, substituents at the C3 position can direct alkylation to the N1 position.[7]

    • Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., NO₂, CO₂Me), have been shown to confer excellent N2 regioselectivity.[1][2][5]

  • Electrophile: The nature of the alkylating agent (e.g., primary vs. secondary halide, tosylate) can also affect the outcome, although its influence is often secondary to the solvent and base combination.[1][4]

  • Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. Higher temperatures can sometimes allow for the equilibration of an initially formed kinetic product (often N2) to the more stable thermodynamic product (N1).[8]

Q2: Can you explain the difference between thermodynamic and kinetic control in this context?

A2: This is a fundamental concept that dictates the final product ratio. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][3][4][8]

  • Thermodynamic Product (N1-Alkylated): The N1-substituted indazole is typically the more stable isomer.[1][4] Conditions that allow the reaction to reach equilibrium (e.g., longer reaction times, higher temperatures) will favor the formation of this more stable product.[4][8]

  • Kinetic Product (N2-Alkylated): The N2-substituted indazole is often the product that is formed faster (i.e., it has a lower activation energy barrier).[8] Reactions run under conditions that do not allow for equilibration (e.g., lower temperatures, shorter reaction times) may yield the N2 isomer as the major product.

Therefore, if you are obtaining a mixture, adjusting the reaction time and temperature can be a valid strategy to favor the desired isomer.

Q3: Why is the combination of NaH in THF so effective for N1-alkylation?

A3: The high N1-selectivity observed with the NaH/THF system is a classic example of cation-directed, sterically controlled alkylation.[1][2][9] The proposed mechanism involves several key steps:

  • Deprotonation: NaH, a strong and irreversible base, deprotonates the indazole to form a sodium indazolide salt.

  • Chelation in a Non-polar Solvent: In a relatively non-polar solvent like THF, the sodium cation forms a tight ion pair with the indazolide anion.[5] If the indazole has a coordinating group at the C3 position (like a carbonyl), the Na⁺ ion can chelate between the N2 nitrogen and the C3 substituent's oxygen atom.[9][10]

  • Steric Blockade: This chelation effectively blocks the N2 position, leaving the N1 position as the only accessible site for the incoming alkylating agent. The subsequent nucleophilic attack on the electrophile occurs selectively at N1.

In more polar, coordinating solvents like DMF, the solvent molecules can solvate the Na⁺ cation more effectively, leading to a "freer" indazolide anion.[5] Without the chelation-induced steric blockade, the intrinsic reactivity of the N2 position becomes more competitive, resulting in mixtures.[5]

Troubleshooting Guide & Experimental Protocols

Problem: My reaction yields a poor N1/N2 ratio, and I need to isolate the N1 isomer.

Analysis: A poor N1/N2 ratio when targeting the N1 isomer often results from using conditions that do not sufficiently favor the thermodynamic product or fail to sterically block the N2 position. Polar aprotic solvents (DMF, DMSO) and bases like K₂CO₃ or Cs₂CO₃ frequently give regioisomeric mixtures.[11][12]

Solution: Switch to a reaction system that promotes thermodynamic control and/or steric hindrance at N2. The most reliable and widely cited method is the use of sodium hydride in an anhydrous, non-polar aprotic solvent like THF.[1][2][9]

Protocol A: High-Selectivity N1-Alkylation of Indazole [1]
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a solution of approximately 0.2-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS. For less reactive electrophiles, gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion while maintaining excellent regioselectivity.[6][9]

  • Work-up: Upon completion, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.

Problem: I am trying to synthesize the N2 isomer, but my reaction is unselective.

Analysis: Achieving high selectivity for the N2 (kinetic) isomer can be more challenging than for the N1 isomer because conditions must be carefully controlled to prevent equilibration to the more stable N1 product.[1]

Solution: Several strategies can be employed to favor N2-alkylation:

  • Acid Catalysis: Triflic acid (TfOH)-catalyzed reactions of indazoles with diazo compounds have been shown to afford N2-alkylated products with extremely high selectivity (N2/N1 up to 100/0).[13] Similarly, using alkyl 2,2,2-trichloroacetimidates as electrophiles under acidic conditions is highly N2-selective.[14]

  • Mitsunobu Conditions: The Mitsunobu reaction often shows a strong preference for the formation of the N2-regioisomer.[1][5]

  • Substituent Effects: As mentioned, installing a strong electron-withdrawing group at the C7 position can strongly direct alkylation to the N2 position, even under standard base/solvent conditions.[1][2][5]

Protocol B: N2-Selective Alkylation via Mitsunobu Reaction [1][5]
  • Preparation: To a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5-2.0 equiv), and triphenylphosphine (PPh₃, 1.5-2.0 equiv) in anhydrous THF (approx. 0.2-0.4 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-2.0 equiv) dropwise to the stirred solution. Caution: Azodicarboxylates are potentially explosive and should be handled with care.

  • Reaction: Allow the mixture to stir at 0 °C for 10-20 minutes, then let it warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate, which can be challenging to remove. Purification is typically achieved by flash column chromatography.

Data Summary: Solvent and Base Effects on Regioselectivity

The following table summarizes reported outcomes for indazole alkylation under various conditions, illustrating the profound impact of the solvent-base system.

Indazole SubstrateBaseSolventTemp.N1:N2 RatioReference
Methyl 1H-indazole-3-carboxylateCs₂CO₃DMFRT1.9 : 1[6]
Methyl 1H-indazole-3-carboxylateK₂CO₃DMFRT1.5 : 1[6]
Methyl 1H-indazole-3-carboxylateNaHTHF50 °C>99 : 1[6]
Methyl 1H-indazole-3-carboxylateDBUTolueneRT1.1 : 1[1]
5-Bromo-1H-indazole-3-carboxylateCs₂CO₃Dioxane90 °C24 : 1 (96% N1)[3][15]
5-Bromo-1H-indazole-3-carboxylateCs₂CO₃DMF90 °C1.5 : 1 (60% N1)[3][15]
7-Nitro-1H-indazoleNaHTHFRT4 : 96[1][2]
Methyl 1H-indazole-7-carboxylateNaHTHFRT4 : 96[1][2]

Visual Guides

Workflow for Optimizing Indazole Alkylation

G start What is your desired regioisomer? n1_isomer N1 Isomer (Thermodynamic) start->n1_isomer n2_isomer N2 Isomer (Kinetic) start->n2_isomer cond_n1 Use non-polar aprotic solvent (e.g., THF, Dioxane) + Strong Base (e.g., NaH) n1_isomer->cond_n1 cond_n2 Consider N2-directing strategies: 1. Acid-catalyzed (TfOH) 2. Mitsunobu Reaction 3. Polar aprotic solvent (DMF) n2_isomer->cond_n2 check_n1 Reaction yields a mixture? cond_n1->check_n1 troubleshoot_n1 Ensure anhydrous conditions. Increase temperature to 50°C to drive reaction and ensure equilibration. check_n1->troubleshoot_n1 Yes end1 Success! check_n1->end1 check_n2 Mixture still obtained? cond_n2->check_n2 troubleshoot_n2 Lower temperature to favor kinetic product. Consider installing a C7 EWG if substrate modification is possible. check_n2->troubleshoot_n2 Yes end2 Success! check_n2->end2

Caption: Decision workflow for selecting conditions for regioselective indazole alkylation.

Mechanistic Influence of Solvent Polarity

G cluster_0 Non-Polar Solvent (e.g., THF) cluster_1 Polar Aprotic Solvent (e.g., DMF) Ind_Na Indazolide-Na⁺ Chelate Na⁺ Chelation between N2 and C3=O (Tight Ion Pair) Ind_Na->Chelate forms Block N2 Position Sterically Blocked Chelate->Block N1_Attack Selective Attack at N1 Block->N1_Attack Ind_Na_DMF Indazolide-Na⁺ Solvated Solvent-Separated Ion Pair ('Free' Anion) Ind_Na_DMF->Solvated forms Compete N1 and N2 Positions Compete for Electrophile Solvated->Compete Mixture Mixture of Regioisomers Compete->Mixture

Caption: Solvent effect on the indazolide anion and resulting regioselectivity.

References

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.Chemical Communications (RSC Publishing).
  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.Benchchem.
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.Benchchem.
  • How to avoid N-1 vs N-2 isomerization in indazole synthesis.Benchchem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.National Institutes of Health (NIH).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.Beilstein Journals.
  • Regioselective protection at N-2 and derivatization at C-3 of indazoles.PubMed.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.University College Cork.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.ResearchGate.
  • Development of a selective and scalable N1-indazole alkylation.PMC.
  • Regioselective N-alkylation of the 1H-indazole scaffold.Beilstein Journal of Organic Chemistry.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.ResearchGate.
  • Mechanism of a Highly Selective N2 Alkylation of Indazole.WuXi Biology.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.National Institutes of Health (NIH).
  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate.Connect Journals.
  • 2H-Indazole synthesis.Organic Chemistry Portal.
  • Regioselectivity issues in the functionalization of indazoles.Benchchem.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.Beilstein Journals.
  • Development of a selective and scalable N1-indazole alkylation.RSC Publishing.

Sources

Technical Support Center: Purification of Crude 3-Bromo-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-1H-indazole-5-carboxylic acid (CAS: 885521-49-3), a critical building block in modern medicinal chemistry and drug development.[1][2] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide provides in-depth, field-proven insights into troubleshooting common impurities and implementing robust purification protocols.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential impurities. The nature and quantity of these contaminants are intrinsically linked to the synthetic route employed.

Q1: What are the most common impurities I should expect in my crude this compound, and what is their origin?

The impurity profile of your crude product is a direct reflection of its synthetic history. Below is a summary of common impurities categorized by their likely origin.

Table 1: Common Impurities and Their Sources
Impurity TypeSpecific Example(s)Likely Synthetic OriginRecommended Removal Strategy
Unreacted Starting Material Indazole-5-carboxylic acidIncomplete bromination reaction.[2][3]Recrystallization, Acid-Base Extraction
Reaction Byproducts Di-bromo-1H-indazole-5-carboxylic acid isomersOver-bromination during synthesis.[4]Column Chromatography, Recrystallization
Regioisomers e.g., 7-Bromo or 3,7-dibromo speciesNon-selective bromination or cyclization.[4][5]Column Chromatography
Reagent-Derived Impurities Tin saltsUse of stannous chloride (SnCl₂) in reduction steps.[1]Acidic wash, Chelation, or specific workup
Triphenylphosphine oxideUse of triphenylphosphine in certain reaction types.[6]Column Chromatography, Extraction
Residual Solvents Acetic Acid, DMF, EthanolSolvents used in the reaction or initial workup.[3][7]High-vacuum drying, Recrystallization

Expert Insight: The most prevalent impurities we encounter stem from the direct bromination of indazole-5-carboxylic acid. Controlling the stoichiometry of the brominating agent (e.g., Br₂) and the reaction temperature is critical to minimize the formation of di-bromo species.[3]

Section 2: Troubleshooting and Purification Strategy

This section addresses common issues encountered during purification and provides a logical framework for selecting the appropriate strategy.

Initial Assessment and Strategy Selection

Before beginning purification, a preliminary analysis of the crude material by Thin Layer Chromatography (TLC) or a crude ¹H NMR is invaluable. This initial assessment will guide your choice of the most effective purification workflow.

Purification_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Purification Decision cluster_2 Phase 3: Purification Method cluster_3 Phase 4: Final Polish & Analysis Crude Crude 3-Bromo-1H-indazole- 5-carboxylic acid Analysis Initial Analysis (TLC, Crude NMR) Crude->Analysis Decision1 Major Impurities Acidic/Basic? Analysis->Decision1 Extraction Acid-Base Extraction Decision1->Extraction No (Neutral/Non-polar) Recryst Recrystallization Decision1->Recryst Yes (Similar Polarity) Chroma Column Chromatography Decision1->Chroma Yes (Multiple Impurities/ Isomers) Final_Analysis Purity Check (HPLC, NMR, LCMS) Extraction->Final_Analysis Recryst->Final_Analysis Chroma->Final_Analysis Drying Drying Under High Vacuum Final_Analysis->Drying

Caption: Decision workflow for purifying crude product.

Frequently Asked Questions (FAQs)

Q2: My crude product is a discolored (e.g., brown, yellow) solid, but the literature reports a white solid.[3] What is the likely cause?

Discoloration typically points to high-molecular-weight byproducts or trapped, colored impurities from the reaction (e.g., residual bromine or iodine). An initial wash with a cold, non-dissolving solvent (like cold ethyl acetate or diethyl ether) can sometimes remove these surface impurities. If the color persists, an acid-base extraction or a charcoal treatment during recrystallization may be necessary.

Q3: My ¹H NMR spectrum shows unexpected peaks in the aromatic region. How can I determine if it's a regioisomer?

Regioisomers, such as a 7-bromo variant, will have a distinct coupling pattern in the aromatic region of the ¹H NMR spectrum compared to the desired 5-bromo product.[4] The expected spectrum for the 5-bromo isomer should show three distinct aromatic protons.[2][3] If you suspect a regioisomer, 2D NMR techniques (like COSY and NOESY) can help elucidate the exact structure. However, for preparative purposes, the most practical solution is separation by column chromatography.

Q4: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What's going wrong?

"Oiling out" occurs when the solute comes out of solution above its melting point or as a liquid phase, often because the solution is supersaturated or cooled too quickly.

  • Causality: The high polarity of the carboxylic acid and the planar indazole ring can lead to strong intermolecular interactions, making crystal lattice formation difficult.[8]

  • Solutions:

    • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator. Avoid crashing the product out in an ice bath immediately.

    • Use More Solvent: Ensure you are using the minimum amount of hot solvent to fully dissolve the solid. If it oils out, try adding a small amount of hot solvent to redissolve the oil, then cool slowly again.

    • Change Solvent System: The initial solvent may be inappropriate. Try a solvent pair, such as ethanol/water or dioxane/water. Dissolve the crude product in the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[8]

Q5: My compound streaks severely during silica gel column chromatography, leading to poor separation and low recovery. How can I prevent this?

This is a classic problem when purifying acidic compounds on standard silica gel.

  • Causality: The acidic protons of the carboxylic acid interact strongly with the silanol groups (Si-OH) on the silica surface, leading to strong adsorption and band broadening (streaking).[6]

  • Solution: Suppress the ionization of the carboxylic acid by adding a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase (eluent).[6] This protonates the carboxylate, reducing its interaction with the silica and resulting in sharper peaks and better separation.

Section 3: Detailed Purification Protocols

Safety First: Always perform experiments in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for removing neutral or basic impurities from your acidic product.[6]

Extraction_Workflow A 1. Dissolve Crude in Ethyl Acetate B 2. Extract with aq. NaHCO₃ (3x) A->B C Combine Aqueous Layers (Contains Product Salt) B->C Aqueous Phase D Organic Layer (Contains Neutral Impurities) -> Discard B->D Organic Phase E 3. Cool Aqueous Layer in Ice Bath C->E F 4. Acidify with 1M HCl until pH ~2 E->F G 5. Collect Precipitate by Filtration F->G Product Precipitates H 6. Wash Solid with Cold Water G->H I 7. Dry Under High Vacuum H->I

Caption: Step-by-step experimental workflow for acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product will move into the aqueous layer as its sodium salt.

  • Separation: Combine the aqueous layers. The organic layer, containing non-acidic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it with 1M HCl with stirring. The pure this compound will precipitate out as a solid as the solution becomes acidic (target pH ≈ 2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This is the preferred method if the impurities have different solubility profiles from the product.

Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent system from Table 2 below. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in a refrigerator or ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum.

Table 2: Recommended Solvents for Recrystallization
Solvent / SystemComments
Ethanol (EtOH) A good starting point for polar compounds.[9]
Glacial Acetic Acid Reported to be effective, but can be difficult to remove completely.[1]
Ethanol / Water A versatile solvent pair. Dissolve in hot ethanol and add hot water dropwise until cloudy.
Dioxane / Water Another effective polar solvent pair for highly crystalline compounds.
Protocol 3: Purification by Flash Column Chromatography

This method is most powerful for separating compounds with similar polarities, such as regioisomers or over-brominated byproducts.

Methodology:

  • Stationary Phase: Pack a column with silica gel.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimum amount of the mobile phase or DCM ("wet loading").

  • Elution: Elute the column with an appropriate mobile phase (see Table 3). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Table 3: Recommended Mobile Phases for Column Chromatography
Mobile Phase SystemRatio (v/v)AdditiveComments
DCM / Methanol 98:2 to 95:50.5% Acetic AcidGood for highly polar compounds.
Ethyl Acetate / Hexanes 30:70 to 70:300.5% Acetic AcidA versatile system with tunable polarity.

Section 4: Purity Assessment and Final Product Characterization

After purification, you must verify the purity and confirm the identity of the final product.

Q6: What analytical techniques should I use to confirm the purity of my final product, and what are the expected results?

A combination of techniques is recommended for a comprehensive assessment.

Table 4: Analytical Methods for Final Product Validation
TechniquePurposeExpected Result for Pure Product
¹H NMR Structural confirmation and detection of proton-containing impurities.A spectrum consistent with the literature, showing three distinct aromatic protons and two broad singlets for the N-H and COOH protons.[2][3] Absence of starting material or solvent peaks.
HPLC Quantitative purity assessment.A single major peak with >97% purity by area percentage.
LC-MS Confirm molecular weight.A major peak corresponding to the expected mass [M+H]⁺ or [M-H]⁻.[2][3]
Melting Point Assess purity and identity.A sharp melting point. The literature value is >300 °C. A broad melting range indicates impurities.

By following this structured approach—understanding the potential impurities, selecting the right purification strategy, and rigorously validating the final product—researchers can confidently obtain high-purity this compound for their downstream applications.

References
  • National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • National Center for Biotechnology Information. Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • Cytiva. Selection guide. [Link]

Sources

Technical Support Center: Optimizing Temperature for the Synthesis of 3-Bromo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1H-indazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthetic transformation. The electrophilic bromination of the indazole ring is a critical step where temperature control is not merely a suggestion but a fundamental parameter for success. Proper temperature management directly dictates the reaction's yield, purity, and the profile of side products. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental setup.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is proceeding very slowly, with significant starting material (1H-indazole-5-carboxylic acid) remaining even after extended reaction times. What is the primary cause and how can I fix it?

A1: This is a classic issue of insufficient activation energy or poor substrate solubility. Both are directly influenced by temperature.

  • Causality—Why it Happens: The electrophilic bromination of an indazole ring requires a certain energy input to overcome the activation barrier. If the temperature is too low, the reaction rate will be impractically slow. Furthermore, 1H-indazole-5-carboxylic acid has limited solubility in common organic solvents at room temperature. For the brominating agent to react effectively, the substrate must be adequately dissolved. Published procedures often note heating the starting material in a solvent like glacial acetic acid to high temperatures (e.g., 120°C) to achieve a clear solution before cooling to the reaction temperature.[1]

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Before adding the brominating agent (e.g., a solution of Br₂ in acetic acid), confirm that your starting material is fully dissolved. If it is not, consider raising the initial temperature of the mixture until a homogenous solution is formed, then cooling to your target reaction temperature.[1]

    • Incrementally Increase Reaction Temperature: If solubility is not the issue, the reaction is likely kinetically limited. Increase the reaction temperature in a stepwise manner (e.g., in 10°C increments from your current temperature). Monitor the reaction progress at each new setpoint using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

    • Extend Reaction Time: Some protocols for similar brominations specify long reaction times, such as 16 hours, to ensure the reaction goes to completion, even at elevated temperatures like 90°C.[1][2]

Q2: I'm observing a significant amount of di-brominated impurities in my crude product. How can I minimize the formation of these side products?

A2: The formation of di-bromo species is a common consequence of over-activation of the reaction, which is highly dependent on temperature and reagent stoichiometry.

  • Causality—Why it Happens: The indazole ring, once mono-brominated, is still susceptible to further electrophilic attack. High reaction temperatures provide the activation energy not only for the desired first bromination but also for a second, undesired bromination, leading to impurities like 3,5-dibromo- or 3,7-dibromo-1H-indazole-5-carboxylic acid. Using an excess of the brominating agent exacerbates this issue.[2][3]

  • Troubleshooting Steps:

    • Reduce the Reaction Temperature: This is the most critical parameter to adjust. Lowering the temperature will decrease the rate of the second bromination more significantly than the first, thereby improving selectivity for the mono-brominated product. Experiment with temperatures in the range of 50-80°C.

    • Control Stoichiometry: Use a precise amount of the brominating agent. A slight excess might be needed to drive the reaction to completion, but a large excess will promote over-bromination. Start with 1.05 to 1.1 equivalents of the brominating agent.

    • Slow Addition of Brominating Agent: Add the brominating agent (e.g., Br₂ or N-Bromosuccinimide (NBS)) dropwise over an extended period. This practice maintains a low instantaneous concentration of the electrophile in the reaction mixture, which helps to suppress the formation of di-brominated products.

Q3: My product yield is low, and I'm isolating a mixture of different bromo-indazole isomers. Can temperature influence the regioselectivity of the bromination?

A3: Yes, temperature can influence the regioselectivity of the reaction by shifting the balance between kinetically and thermodynamically controlled pathways. The inherent directing effects of the substituents on the indazole ring are primary, but reaction conditions fine-tune the outcome.

  • Causality—Why it Happens: In electrophilic aromatic substitution, different positions on the ring can have different activation energies for substitution. The C3 and C5 positions are often the most reactive in the neutral indazole molecule.[4] Lower temperatures tend to favor the reaction pathway with the lowest activation energy, often leading to a single, kinetically favored product. Higher temperatures can provide enough energy to overcome other activation barriers, potentially leading to a mixture of isomers (the thermodynamic product distribution).

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: To enhance regioselectivity, perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. This often enhances the formation of the kinetic product.

    • Screen Brominating Agents: The choice of brominating agent can have a profound effect. N-Bromosuccinimide (NBS) is often considered milder and can provide different selectivity compared to the more aggressive elemental bromine (Br₂).[5][6] Reactions with NBS can sometimes be run effectively at lower temperatures.

    • Solvent Choice: The solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates. While acetic acid is common for Br₂ brominations, solvents like acetonitrile or DMF are often used with NBS.[2][5]

Q4: I suspect my product is degrading or undergoing decarboxylation at higher temperatures. What are the signs, and what is a safe upper-temperature limit?

A4: While the final product has a high melting point (>300°C), suggesting good thermal stability, degradation and decarboxylation are valid concerns under prolonged heating in a reaction mixture.[7]

  • Causality—Why it Happens: At elevated temperatures, especially in acidic or basic media, aromatic carboxylic acids can undergo decarboxylation (loss of CO₂).[8] Furthermore, complex heterocyclic molecules can be prone to decomposition, often indicated by the formation of dark, insoluble tars.

  • Troubleshooting and Prevention:

    • Visual Cues: Watch for a significant darkening of the reaction mixture beyond a typical light yellow or orange color. The formation of insoluble, tar-like material is a clear indicator of degradation.

    • Establish a Temperature Ceiling: For this specific synthesis, a general ceiling of 100-110°C should be maintained unless higher temperatures are absolutely necessary for solubility. Many successful indazole brominations are performed between 40°C and 90°C.[1][9][10]

    • Minimize Reaction Time at High Temperatures: If a high temperature is required to initiate the reaction or dissolve the starting material, hold the reaction at that temperature for the minimum time necessary before reducing it to a lower, more stable maintenance temperature for the remainder of the reaction.

Experimental Protocol: Temperature Optimization Workflow

This protocol outlines a parallel experiment to efficiently determine the optimal reaction temperature for the synthesis of this compound.

1. Preparation and Setup:

  • Set up four identical reaction vessels equipped with magnetic stirrers, reflux condensers, and temperature probes.

  • Charge each vessel with 1H-indazole-5-carboxylic acid (1.0 eq) and glacial acetic acid (approx. 10 mL per gram of starting material).

  • Prepare a stock solution of bromine (1.1 eq) in glacial acetic acid.

2. Dissolution and Temperature Adjustment:

  • Heat all vessels to 110-120°C with stirring until the starting material is completely dissolved, resulting in a clear solution.[1]

  • Cool the vessels to their target reaction temperatures:

    • Vessel 1: 70°C

    • Vessel 2: 80°C

    • Vessel 3: 90°C

    • Vessel 4: 100°C

3. Reaction Execution:

  • Once the target temperatures are stable, add the bromine solution dropwise to each vessel over 30 minutes.

  • Maintain the individual reaction temperatures and allow the reactions to stir.

4. In-Process Monitoring (Self-Validation):

  • At regular intervals (e.g., 1h, 2h, 4h, 8h, 16h), withdraw a small aliquot from each reaction.

  • Quench the aliquot and spot it on a TLC plate to monitor the consumption of starting material and the formation of the product and any major byproducts.[11]

5. Work-up and Analysis:

  • Once a reaction is deemed complete by TLC, cool it to room temperature.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Determine the crude yield and purity for each reaction temperature using ¹H NMR and LC-MS.

Data Summary: Temperature Effects

Temperature RangeExpected Outcome (Yield & Purity)Potential IssuesSenior Scientist Recommendation
50-70°C Potentially higher purity and regioselectivity.Very slow reaction rate; may require significantly longer reaction times or a more reactive brominating agent (e.g., NBS).Recommended starting point for maximizing selectivity, but be prepared for extended reaction times. Monitor closely for conversion.
70-90°C Often the optimal balance between reaction rate and selectivity.[1][2]Minor formation of di-brominated impurities may begin to appear.This is the target "sweet spot". Fine-tune within this range based on initial optimization results.
90-110°C Faster reaction rates, ensuring high conversion.Increased risk of over-bromination (di-bromo products) and potential for early signs of degradation with prolonged heating.Use this range if solubility or reaction rate is a significant issue. Employ slow addition of the brominating agent to mitigate side reactions.
>110°C Very rapid reaction.High risk of significant di-bromination, decreased regioselectivity, and potential for thermal degradation or decarboxylation.[8]Generally not recommended. This temperature should only be used briefly to achieve dissolution of the starting material before cooling.[1]

Visualizations

Workflow for Temperature Optimization

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Monitoring & Analysis prep1 Setup Parallel Reactions (Vessels 1-4) prep2 Charge 1H-indazole- 5-carboxylic acid & Solvent prep1->prep2 dissolve Heat to Dissolve (e.g., 110-120°C) prep2->dissolve cool Cool to Target Temps (70, 80, 90, 100°C) dissolve->cool add_br2 Slowly Add Bromine Solution cool->add_br2 monitor Monitor via TLC/LC-MS at Time Intervals add_br2->monitor workup Quench, Precipitate, Filter & Dry monitor->workup analyze Analyze Yield & Purity (NMR, LC-MS) workup->analyze conclusion Determine Optimal Temperature analyze->conclusion

Caption: A step-by-step workflow for optimizing reaction temperature.

Temperature's Impact on Reaction Pathways

G SM Starting Material (1H-indazole-5-carboxylic acid) DP Desired Product (3-Bromo) SM->DP Optimal Temp. (e.g., 70-90°C) SP2 Degradation /Decarboxylation SM->SP2 Excessive Temp. (>110°C) SP1 Side Product (Di-bromo Species) DP->SP1 High Temp.

Caption: Relationship between temperature and reaction outcomes.

References

  • Wang, L., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available at: [Link]

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2349.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Liu, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]

  • Wilshire, J. F. K. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 26(6), 1341-1353.
  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • El-Emary, T. I. (2015). Answer to "What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?". ResearchGate. Available at: [Link]

Sources

Strategies to enhance the stability of 3-Bromo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-1H-indazole-5-carboxylic acid

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the stability and success of your experiments.

Introduction to the Stability Challenges of this compound

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1][2][3] However, its unique structure, featuring a fused indazole ring, a bromine substituent, and a carboxylic acid group, presents specific stability challenges. Understanding these challenges is the first step toward mitigating them.

The indazole ring system exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form.[2][4][5][6] The stability of the molecule is influenced by the electron-withdrawing nature of the bromine atom and the carboxylic acid group, which can affect the electron density distribution across the aromatic system.[7][8][9] Key factors that can compromise the stability of this compound include exposure to light, elevated temperatures, incompatible solvents, and extreme pH conditions.[10][11]

This guide provides practical strategies to address these issues, ensuring the integrity of your compound throughout storage and experimental use.

Troubleshooting Guide: Enhancing Stability

This section is structured in a question-and-answer format to directly address common problems encountered during the handling and use of this compound.

Storage and Handling

Q1: My solid compound appears to be degrading over time, showing discoloration. What are the optimal storage conditions?

A1: Discoloration of solid this compound is often a sign of degradation, which can be initiated by light, heat, or moisture. To ensure long-term stability, adhere to the following storage protocols:

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Indazole derivatives can be susceptible to photoreactions, including potential rearrangement to benzimidazoles under certain conditions, particularly with UV irradiation.[12][13]

  • Temperature Control: Store the compound in a cool, dry place.[14][15][16] For long-term storage, refrigeration (2-8 °C) in a desiccator is recommended to minimize thermal degradation and prevent moisture absorption. The high melting point of >300 °C suggests good thermal stability for short periods, but prolonged exposure to heat should be avoided.[17]

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Q2: I'm observing poor solubility and potential degradation when dissolving the compound. What are the recommended solvents and procedures?

A2: The solubility of this compound is a critical factor that can influence its stability in solution. The carboxylic acid moiety imparts some polar character, but the fused aromatic ring system is largely nonpolar.

  • Recommended Solvents: For many applications, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective for dissolving this compound. For reactions, ethereal solvents like Tetrahydrofuran (THF) or dioxane may be suitable, depending on the reaction conditions.

  • Dissolution Protocol:

    • Use high-purity, anhydrous solvents to avoid introducing water, which could participate in degradation pathways.

    • Dissolve the compound by adding the solvent to the solid with gentle agitation (e.g., vortexing or sonication). Avoid excessive heating to aid dissolution, as this can accelerate degradation. If gentle warming is necessary, use a water bath and monitor the temperature closely.

    • Prepare solutions fresh for each experiment whenever possible. If a stock solution needs to be stored, store it at a low temperature (e.g., -20 °C) in small aliquots to avoid repeated freeze-thaw cycles.

Reaction and Experimental Conditions

Q3: During a reaction, I'm seeing unexpected byproducts. Could the stability of the indazole ring be an issue?

A3: While the 1H-indazole ring is generally stable, certain reaction conditions can lead to undesired side reactions.

  • Strong Bases: The use of strong bases can deprotonate the N-H of the indazole ring. While unprotected indazoles are reported to be resilient to ring-opening isomerization in the presence of strong bases, it's a possibility to consider, especially with N-protected derivatives.[18]

  • Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic substitution.[4] The existing bromine and carboxylic acid groups will direct incoming electrophiles, but harsh conditions could lead to a mixture of products. For instance, bromination of aromatic compounds often involves the formation of a bromoarenium ion intermediate, and the stability of this intermediate dictates the reaction pathway.[19][20][21][22]

  • pH Considerations: The pH of the reaction medium is crucial. The carboxylic acid group's ionization state is pH-dependent, which can influence the compound's reactivity and solubility.[11][23] Extreme pH levels can catalyze hydrolysis or other degradation reactions.[11]

Workflow for Investigating Reaction Byproducts

start Unexpected Byproducts Observed check_reactants Verify Purity of Starting Materials start->check_reactants analyze_byproducts Characterize Byproducts (LC-MS, NMR) start->analyze_byproducts review_conditions Review Reaction Conditions (Temp, pH, Base/Acid) analyze_byproducts->review_conditions modify_conditions Modify Conditions (e.g., milder base, lower temp) review_conditions->modify_conditions outcome Improved Reaction Specificity modify_conditions->outcome cluster_factors Degradation Factors substance This compound light Light (UV) substance->light Photoreaction heat Heat substance->heat Thermal Degradation moisture Moisture/Solvent substance->moisture Hydrolysis ph Extreme pH substance->ph Catalyzed Degradation oxidants Oxidizing Agents substance->oxidants Oxidation

Caption: Key environmental factors affecting the stability of the compound.

References

  • Filo. (2025, September 2). Factors affecting Acid strength of carboxylic acids.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Scribd. (n.d.). Factors Affecting Acidic Strength of Carboxylic Acids | PDF.
  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
  • Recent Progress in Chemistry and Biology of Indazole and its Deriv
  • ECHEMI. (n.d.).
  • Chemistry Stack Exchange. (2017, March 15). Factors affecting strengths of carboxylic acids [closed].
  • YouTube. (2022, April 18).
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • ACS Publications. (n.d.). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C–S Couplings in the Presence of Strong Base | The Journal of Organic Chemistry.
  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Sigma-Aldrich. (n.d.). This compound 97 885521-49-3.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.
  • PMC. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
  • 3-BROMO (1H)
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid.
  • PMC - PubMed Central. (n.d.).
  • PubMed. (2025, July 28). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
  • ResearchGate. (2025, August 6).
  • Chemistry LibreTexts. (2024, September 30). 16.
  • Khan Academy. (2010, October 11).
  • ResearchGate. (2025, December 4). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties | Request PDF.
  • Chemrio. (n.d.). This compound.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • ResearchGate. (n.d.). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies | Request PDF.
  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.).
  • ACS Publications. (n.d.). A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation | The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • ChemicalBook. (2025, September 12). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7.
  • Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester.
  • BLD Pharm. (n.d.). 1077-94-7|5-Bromo-1H-indazole-3-carboxylic acid|BLD Pharm.
  • PubMed. (2020, April 6).
  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • PMC - NIH. (2021, July 9).
  • RSC Publishing. (2017, July 10). Exploring the pathways of aromatic carboxylic acids in ozone solutions.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bromo-Indazole Isomers in Synthesis: A Comparative Analysis of 3-Bromo-1H-indazole-5-carboxylic acid and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern therapeutic design. Its versatile structure, capable of a wide range of biological activities, has led to its incorporation in numerous approved drugs.[1][2][3] The strategic introduction of a bromine atom onto the indazole ring opens up a gateway for further molecular elaboration through cross-coupling reactions, making bromo-indazole isomers highly valuable building blocks.

This guide provides an in-depth technical comparison of 3-Bromo-1H-indazole-5-carboxylic acid and its positional isomers. We will delve into the nuances of their synthesis, explore the subtle yet critical differences in their reactivity, and provide practical, field-proven insights to guide your selection of the optimal isomer for your synthetic campaigns.

The Strategic Importance of Bromine Placement

The position of the bromine atom and other substituents on the indazole ring is not a trivial matter. It profoundly influences the molecule's electronic properties, steric environment, and, consequently, its reactivity in subsequent synthetic transformations. Understanding these subtleties is paramount for efficient and predictable drug discovery programs. This guide will focus on the synthesis and comparative reactivity of key bromo-indazole carboxylic acid isomers, with a primary focus on the synthetically valuable 3-bromo-5-carboxy, 5-bromo-3-carboxy, and 6-bromo-4-carboxy variants.

Synthesis of Bromo-Indazole Carboxylic Acid Isomers: A Comparative Overview

The synthesis of bromo-indazole carboxylic acids can be approached in two primary ways: by constructing the indazole ring from an already brominated precursor or by direct bromination of a pre-formed indazole carboxylic acid. The choice of strategy is often dictated by the availability of starting materials and the desired regioselectivity.

Direct Bromination: A Question of Regioselectivity

Direct bromination of the indazole core is a common and often efficient method. However, the regioselectivity of this reaction is highly dependent on the reaction conditions and the directing effects of existing substituents.

Key Brominating Agents:

  • N-Bromosuccinimide (NBS): A widely used reagent for the regioselective bromination of indazoles, often at the C3 position.[4][5]

  • Bromine (Br₂): Can be used in various solvents like acetic acid or DMF, but may lead to mixtures of isomers depending on the substrate.[5]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): An efficient bromine source for C3 bromination, particularly under ultrasound irradiation.[6]

The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, in the context of the indazole ring system, the interplay between the pyrazole and benzene rings, along with the reaction conditions, governs the final regiochemical outcome.

Table 1: Comparative Synthesis of Bromo-Indazole Carboxylic Acid Isomers

IsomerStarting MaterialBrominating Agent/ConditionsYield (%)Reference
5-Bromo-1H-indazole-3-carboxylic acid 1H-Indazole-3-carboxylic acidBr₂ in glacial acetic acid, 90°C, 16h87.5[7]
3-Bromo-5-nitro-1H-indazole 5-Nitro-1H-indazoleBr₂ in DMF, -5°C to 40°C, 12h95[5]
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid 2-Methylbenzoic acidMulti-step synthesis involving bromination, nitration, esterification, reduction, cyclization, N-alkylation, and hydrolysis.Not explicitly stated for the carboxylic acid intermediate, but the overall route is well-defined.[8][9]
7-Bromo-4-chloro-1H-indazol-3-amine 2,6-DichlorobenzonitrileMulti-step synthesis involving regioselective bromination and cyclization with hydrazine.38-45 (overall)[10]

Note: A direct, high-yield synthesis for this compound via direct bromination is not as commonly reported as for its 5-bromo-3-carboxy isomer, highlighting a key challenge in accessing this specific building block.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid [7]

This protocol provides a reliable method for the synthesis of the 5-bromo isomer, which can be adapted for optimization studies for other isomers.

Workflow Diagram:

Synthesis_Workflow Start 1H-Indazole-3-carboxylic acid Step1 Suspend in glacial acetic acid Heat to 120°C (dissolution) Cool to 90°C Start->Step1 Step2 Slowly add Br₂ in glacial acetic acid Maintain at 90°C for 16h Step1->Step2 Step3 Cool to room temperature Pour into ice water Stir for 15 min Step2->Step3 Step4 Filter the solid Wash with cold water Dry under vacuum Step3->Step4 End 5-Bromo-1H-indazole-3-carboxylic acid Step4->End

Caption: Workflow for the synthesis of 5-Bromo-1H-indazole-3-carboxylic acid.

Step-by-Step Procedure:

  • Suspend 1H-indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.

  • Heat the suspension to 120°C until a clear solution is formed, then cool to 90°C.

  • Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90°C.

  • Continue heating at 90°C for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water and stir for 15 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 5-bromo-1H-indazole-3-carboxylic acid as a white solid (1.30 g, 87.5% yield).[7]

Comparative Reactivity in Cross-Coupling Reactions

The true utility of bromo-indazole isomers lies in their ability to participate in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The position of the bromine atom significantly impacts the reactivity of the C-Br bond, influencing reaction kinetics and yields.

General Reactivity Trend:

The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is influenced by the electronic environment of the C-Br bond. Electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition, the often rate-limiting step in the catalytic cycle. Conversely, steric hindrance around the bromine atom can impede the approach of the palladium catalyst.

Reactivity_Factors cluster_factors Title Factors Influencing Reactivity of Bromo-Indazoles in Cross-Coupling Reactions Electronic_Effects Electronic Effects Reactivity Overall Reactivity Electronic_Effects->Reactivity Electron-withdrawing groups can increase reactivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Increased steric bulk can decrease reactivity

Caption: Key factors influencing the reactivity of bromo-indazole isomers.

Table 2: Comparative Reactivity of Bromo-Indazole Isomers in Common Cross-Coupling Reactions

Reaction Type3-Bromo Isomers5-Bromo Isomers6-Bromo Isomers7-Bromo IsomersKey Considerations
Suzuki-Miyaura Coupling Generally reactive. The proximity of the pyrazole nitrogen may influence the catalytic cycle.Widely used and generally provides good to excellent yields.[11]Also a viable substrate, with reactivity influenced by other substituents.Can be reactive, but steric hindrance from the fused ring system may require more forcing conditions.The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with more sterically hindered isomers.[12]
Heck Reaction Feasible, but regioselectivity can be a concern depending on the alkene coupling partner.Generally good substrates for Heck reactions.Similar reactivity to 5-bromo isomers.May exhibit lower reactivity due to steric hindrance.Base and solvent choice are critical for optimizing yields and preventing side reactions.[13][14]
Buchwald-Hartwig Amination Good reactivity, allowing for the introduction of a variety of amine nucleophiles.A common and effective substrate for C-N bond formation.Also effective, with numerous examples in the literature.Can be challenging due to steric hindrance, potentially requiring specialized ligands and harsher conditions.The nature of the amine and the ligand on the palladium catalyst are key determinants of reaction success.[15][16][17][18]

Practical Implications and Strategic Recommendations

  • For C3 Functionalization: If your synthetic strategy requires functionalization at the C3 position, direct bromination of the indazole core with reagents like NBS is often the most straightforward approach.[4][5] The resulting 3-bromoindazole is a versatile intermediate for a wide array of cross-coupling reactions.

  • Accessing the 5-Bromo-3-Carboxy Isomer: The direct bromination of 1H-indazole-3-carboxylic acid provides a high-yielding and reliable route to 5-bromo-1H-indazole-3-carboxylic acid, making it a readily accessible building block.[7]

  • Challenges with 3-Bromo-5-Carboxy Isomer: The synthesis of this compound is less commonly reported, suggesting potential challenges with regioselectivity in direct bromination or the need for a multi-step approach starting from a pre-functionalized benzene ring. For projects requiring this specific isomer, careful route scouting and optimization are recommended.

  • Reactivity Considerations: When planning cross-coupling reactions, consider the position of the bromine atom. Bromine at the C5 and C6 positions generally offers good reactivity. Bromine at the C3 position is also highly versatile. However, bromine at the C7 position may present steric challenges, potentially requiring more robust catalytic systems or harsher reaction conditions.

Conclusion

The selection of a bromo-indazole isomer is a critical decision in the design of synthetic routes for novel drug candidates. While this compound and its isomers offer immense potential for molecular diversification, a thorough understanding of their synthesis and relative reactivity is essential for success. This guide has provided a comparative framework to aid in this decision-making process, highlighting the synthetic accessibility and reactivity profiles of key isomers. By leveraging this knowledge, researchers can navigate the complexities of indazole chemistry with greater confidence and efficiency, accelerating the discovery of new and impactful therapeutics.

References

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021).
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(4), 984.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. (n.d.).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2015). Molecules, 20(9), 16969–16985.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). RSC Advances, 12(43), 28223–28228.
  • Buchwald–Hartwig amination. (2023, December 11). In Wikipedia.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. (n.d.). BenchChem.
  • Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(4), 984.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry, 15(1), 23–52.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Heck reaction. (2023, December 2). In Wikipedia.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.).
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2009). Molecules, 14(11), 4554–4571.
  • indazole. (n.d.). Organic Syntheses Procedure.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). Scientific Reports, 11(1), 180.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1938–1952.
  • Suzuki Coupling Mechanism and Applic
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • This compound 97 885521-49-3. (n.d.). Sigma-Aldrich.
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid deriv
  • A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). BenchChem.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(22), 12213–12219.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry, 17, 1938–1952.
  • WO 2009/144554 A1. (n.d.).
  • Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Compar
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? (n.d.). Guidechem.
  • Intro to Organometallics: The Heck Reaction. (2013, November 18). Odinity.
  • CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. (n.d.).
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules, 23(9), 2203.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).

Sources

Biological activity of 3-bromo-1H-indazole-5-carboxylic acid derivatives compared to known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to mimic endogenous ligands and interact with a wide array of biological targets. Consequently, indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] At least 43 therapeutics based on the indazole framework are either in clinical use or undergoing clinical trials, underscoring the scaffold's significance.[3]

Within this promising class of compounds, 3-bromo-1H-indazole-5-carboxylic acid has emerged as a particularly valuable starting material. The bromine atom at the 3-position and the carboxylic acid at the 5-position provide versatile synthetic handles for generating extensive libraries of novel derivatives. These derivatives have shown significant potential as inhibitors of key cellular signaling pathways, particularly those governed by protein kinases, which are often dysregulated in diseases like cancer and chronic inflammation.[1][3][4][5][6][7]

This guide provides a comparative analysis of the biological activity of this compound derivatives against known, clinically relevant inhibitors. We will delve into their anticancer and anti-inflammatory properties, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive overview of this promising compound class.

Synthesis of this compound Derivatives: A General Overview

The generation of a diverse library of indazole derivatives hinges on the strategic modification of the parent this compound core. The carboxylic acid moiety is readily converted into a variety of functional groups, most commonly amides, through coupling reactions with a wide range of amines. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

A general synthetic approach involves the initial protection of the indazole nitrogen, followed by the coupling of the carboxylic acid with a desired amine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[8]

G cluster_synthesis General Synthetic Scheme Indazole 3-Bromo-1H-indazole- 5-carboxylic acid Coupling EDC, HOBt, TEA in DMF Indazole->Coupling Amine Substituted Amine (R-NH2) Amine->Coupling Derivative 3-Bromo-1H-indazole-5-carboxamide Derivative Coupling->Derivative

Caption: General reaction scheme for the synthesis of 3-bromo-1H-indazole-5-carboxamide derivatives.

Comparative Biological Activity: Anticancer Properties

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[9][10][11] Consequently, protein kinase inhibitors have become a cornerstone of modern oncology. The indazole scaffold has proven to be an effective pharmacophore for targeting these enzymes.

Derivatives of indazole have demonstrated inhibitory activity against several key oncogenic kinases, including Bcr-Abl, Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK).[1] For instance, certain 1H-indazol-3-amine derivatives have shown potent inhibition of the Bcr-Abl kinase, including the T315I mutant which is resistant to imatinib.[1]

In Vitro Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative indazole derivatives against various human cancer cell lines, compared to the established kinase inhibitor, Imatinib.

CompoundTarget Cancer Cell LineIC50 (µM)Known InhibitorTarget Cancer Cell LineIC50 (µM)
Indazole Derivative 6o [3]K562 (Chronic Myeloid Leukemia)5.15Imatinib [1]K562 (Bcr-Abl)~0.014-0.1
Indazole Derivative 6o [3]A549 (Lung Cancer)>50Gefitinib [10]A549 (EGFR)~0.015-0.5
Indazole Derivative 6o [3]PC-3 (Prostate Cancer)21.4
Indazole Derivative 6o [3]Hep-G2 (Hepatoma)13.9

Note: Data for derivative 6o is for a closely related 1H-indazole-3-amine scaffold, highlighting the general potential of the indazole core.

While the specific derivative 6o shows more modest potency compared to the highly optimized drug Imatinib against the K562 cell line, it demonstrates the potential of the indazole scaffold. The value of this class lies in the potential for further chemical modification to improve potency and selectivity, and potentially to overcome resistance mechanisms seen with existing therapies.

Targeted Signaling Pathway: Bcr-Abl in Chronic Myeloid Leukemia (CML)

Imatinib revolutionized the treatment of CML by targeting the constitutively active Bcr-Abl tyrosine kinase. Indazole derivatives that inhibit Bcr-Abl would function through a similar mechanism, blocking the downstream signaling that leads to uncontrolled cell proliferation and survival.

G BcrAbl Bcr-Abl Kinase Substrate Substrate Protein P_Substrate Phosphorylated Substrate BcrAbl->P_Substrate Phosphorylation ATP ATP ATP->BcrAbl Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Inhibitor Indazole Derivative (e.g., Imatinib) Inhibitor->BcrAbl Inhibition

Caption: Inhibition of the Bcr-Abl signaling pathway by kinase inhibitors.

Comparative Biological Activity: Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The anti-inflammatory effects of indazole derivatives are attributed, in part, to their ability to modulate pro-inflammatory signaling pathways, including the inhibition of cyclooxygenase (COX) enzymes and the production of cytokines like TNF-α and various interleukins.[6][7][12]

In Vivo Anti-inflammatory Activity Data

The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory activity of novel compounds. The table below compares the activity of indazole derivatives to the widely used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.

Compound (100 mg/kg)% Inhibition of Paw Edema (at 5 hours)Known Inhibitor (Dose)% Inhibition of Paw Edema (at 5 hours)
Indazole [6]61.03%Diclofenac (10 mg/kg)[6]~70-80%
5-Aminoindazole [6]83.09%
6-Nitroindazole [6]73.17%

The data indicates that substituted indazoles, particularly 5-aminoindazole, can exhibit potent anti-inflammatory effects comparable to, or even exceeding, that of the standard drug Diclofenac in this model.[6] This suggests that the indazole scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Inflammatory Cascade and Points of Intervention

Inflammation is a complex process involving the production of various mediators. NSAIDs like Diclofenac primarily inhibit COX enzymes, reducing prostaglandin synthesis. Indazole derivatives may act through this or other mechanisms, such as inhibiting pro-inflammatory cytokine production.

G Stimulus Inflammatory Stimulus Cells Immune Cells (e.g., Macrophages) Stimulus->Cells Mediators Pro-inflammatory Mediators Cells->Mediators COX COX Enzymes Mediators->COX Cytokines Cytokines (TNF-α, IL-6) Mediators->Cytokines Inflammation Inflammation (Pain, Swelling) COX->Inflammation Cytokines->Inflammation NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX Inhibit Indazoles Indazole Derivatives Indazoles->COX Inhibit? Indazoles->Cytokines Inhibit?

Caption: Potential points of intervention for anti-inflammatory agents in the inflammatory cascade.

Experimental Protocols: Ensuring Scientific Integrity

The trustworthiness of comparative data relies on robust and well-validated experimental methodologies. Below are detailed protocols for the key assays discussed in this guide.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate human cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before drug exposure.

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control inhibitors in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in the final desired concentrations. Include vehicle-only wells as a negative control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. Causality: This duration is typically sufficient for cytotoxic or cytostatic effects to manifest.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality: This allows for sufficient time for viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes. Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to be quantified spectrophotometrically.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

G Start Start Seed Seed cells in 96-well plate Start->Seed Incubate24 Incubate 24h Seed->Incubate24 Treat Add serially diluted compounds Incubate24->Treat Incubate72 Incubate 48-72h Treat->Incubate72 AddMTT Add MTT solution Incubate72->AddMTT Incubate4 Incubate 4h AddMTT->Incubate4 Solubilize Remove medium, add DMSO Incubate4->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema

This is a widely used and validated model for screening the acute anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

  • Step-by-Step Methodology:

    • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).

    • Grouping and Fasting: Randomly divide animals into groups (n=6 per group): Vehicle control, standard drug (e.g., Diclofenac), and test compound groups (different doses of indazole derivatives). Fast the animals overnight before the experiment.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Causality: This baseline measurement is crucial for calculating the change in paw volume after inflammation induction.

    • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives the vehicle.

    • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The comparative data presented in this guide demonstrates their potential to exhibit potent anticancer and anti-inflammatory activities, in some cases rivaling established drugs in preclinical models.

The true strength of this chemical class lies in its amenability to extensive structure-activity relationship (SAR) studies. The synthetic accessibility allows for fine-tuning of the molecular structure to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on:

  • Expanding Derivative Libraries: Synthesizing a broader range of derivatives to thoroughly explore the chemical space and identify compounds with superior activity.

  • Target Deconvolution: Identifying the specific molecular targets (e.g., which kinases or inflammatory enzymes) of the most active compounds.

  • Selectivity Profiling: Screening active compounds against panels of kinases and other enzymes to assess their selectivity and potential for off-target effects.

  • In Vivo Efficacy and Safety: Advancing the most promising leads into more complex animal models of cancer and chronic inflammation to evaluate their efficacy and safety profiles.

References

  • Inhibitors of Protein Kinase Signaling Pathways. American Heart Association Journals.
  • What are Protein kinases inhibitors and how do they work?. [Source name not available].
  • Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf.
  • Kinases and Phosphatases Inhibitors. Life Science Research - Merck Millipore.
  • The specificities of protein kinase inhibitors: an update. PMC - NIH.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID. ChemicalBook.
  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • This compound 97 885521-49-3. Sigma-Aldrich.
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. FAQ - Guidechem.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
  • Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar.
  • Indazole – Knowledge and References. Taylor & Francis.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis.
  • Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. PubMed.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook.

Sources

Alternative synthetic routes to 3-Bromo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Strategies for 3-Bromo-1H-indazole-5-carboxylic acid

Introduction

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid bicyclic core, decorated with strategically placed functional groups—a bromine atom for cross-coupling reactions, a carboxylic acid for amide bond formation, and an N-H for further substitution—makes it an exceptionally versatile intermediate. It is a key component in the synthesis of various kinase inhibitors and other pharmacologically active agents.[1][2] The indazole scaffold itself is considered a "privileged" structure in drug discovery, often serving as a bioisostere for indole with unique chemical properties.[1]

Given its importance, the efficient and scalable synthesis of this molecule is of paramount interest to researchers in drug development. The selection of a synthetic route can significantly impact project timelines, cost, safety, and overall yield. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for the most robust methods.

Comparative Overview of Synthetic Routes

The choice of an optimal synthetic pathway depends on several factors, including the scale of the synthesis, availability of starting materials, equipment constraints, and safety considerations. Here, we compare three distinct strategies: late-stage electrophilic bromination, construction of the indazole ring from a pre-brominated precursor, and direct carboxylation of a bromo-indazole intermediate.

Metric Route 1: Late-Stage Bromination Route 2: Cyclization from 5-Bromo-isatin Route 3: High-Pressure Carboxylation
Starting Material Indazole-3-carboxylic acid5-Bromo-isatin5-Bromo-1H-indazole
Key Transformation Electrophilic Aromatic SubstitutionRing-opening/Diazotization/CyclizationKolbe-Schmitt type reaction
Typical Overall Yield High (approx. 87.5%)[2][3]Moderate to GoodVariable, process-dependent
Number of Steps 13+1
Key Hazards Elemental Bromine (toxic, corrosive)Sodium Nitrite, Hydrazine (if used)High Pressure, High Temperature
Scalability Good, but bromine handling is a concernExcellent, well-established stepsChallenging, requires specialized equipment
Primary Advantage Simplicity and high-yielding final stepAvoids handling elemental bromine directlyMost direct route on paper
Primary Disadvantage Use of hazardous elemental bromineLonger synthetic sequenceRequires autoclave/high-pressure reactor

Route 1: Late-Stage Electrophilic Bromination

This is arguably the most direct and highest-yielding approach, provided the starting material, Indazole-3-carboxylic acid, is readily available. The strategy hinges on the electrophilic substitution of the pre-formed indazole ring.

Scientific Rationale

The indazole ring system is electron-rich and susceptible to electrophilic attack. The substitution pattern is directed by the existing functionalities. The electron-donating nature of the pyrazole nitrogen and the benzene ring directs electrophiles primarily to the 5- and 7-positions. In this case, bromination occurs selectively at the 5-position, which is sterically more accessible. The reaction is typically performed in a polar protic solvent like acetic acid, which helps to solvate the ionic intermediates and facilitate the reaction.

Experimental Workflow

Caption: Workflow for the direct bromination of Indazole-3-carboxylic acid.

Detailed Protocol

A suspension of Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) is heated to 120°C until a clear solution forms.[2][3] The solution is then cooled to 90°C.[2][3] A solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) is added dropwise to the reaction mixture while maintaining the temperature at 90°C.[2][3] The reaction is stirred at this temperature for 16 hours.[2][3] After completion, the solution is cooled to room temperature and poured into ice water. The resulting mixture is stirred for 15 minutes to allow for complete precipitation.[2][3] The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid (1.30 g, 87.5% yield).[2][3]

Trustworthiness: This protocol is self-validating through the final precipitation and isolation step. The product's insolubility in the aqueous quench medium ensures a clean separation from the acetic acid and any excess bromine, leading to a high-purity final product upon simple filtration.

Route 2: Indazole Ring Construction from 5-Bromo-isatin

This approach builds the indazole core from a commercially available, pre-brominated starting material. It is a multi-step process that avoids the use of elemental bromine, a significant advantage for process safety and scalability. This method is a variation of classical indazole syntheses.[1][4]

Scientific Rationale

The synthesis begins with the base-catalyzed hydrolysis of the amide bond in 5-bromo-isatin, opening the five-membered ring to form an amino acid intermediate. This intermediate is then subjected to diazotization using sodium nitrite under acidic conditions to form a diazonium salt.[4] The crucial step is the subsequent reduction of this diazonium salt (often in situ) and intramolecular cyclization to form the pyrazole ring of the indazole system. This sequence reliably constructs the indazole-3-carboxylic acid core.

Experimental Workflow

Caption: Multi-step synthesis starting from 5-Bromo-isatin.

Detailed Protocol
  • Ring Opening: 5-Bromo-isatin is suspended in an aqueous solution of sodium hydroxide and heated to facilitate hydrolysis of the internal amide bond, yielding the sodium salt of 2-amino-5-bromophenylglyoxylic acid. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Diazotization and Cyclization: The resulting solution is cooled in an ice bath, and a solution of sodium nitrite is added, followed by the slow addition of a strong acid (e.g., HCl or H₂SO₄) to generate nitrous acid in situ. This forms the diazonium salt. A reducing agent (e.g., sodium sulfite or stannous chloride) is then added, which reduces the diazonium group to a hydrazine. Upon gentle warming or continued stirring under acidic conditions, the hydrazine undergoes intramolecular cyclization with the adjacent ketone to form the indazole ring.

  • Work-up and Isolation: The reaction mixture is acidified to precipitate the product, this compound. The solid is collected by filtration, washed with water, and dried.

Expertise & Experience: The critical control point in this sequence is the temperature during diazotization, which must be kept low (0-5°C) to prevent premature decomposition of the unstable diazonium salt. The choice of reducing agent can influence yield and purity; stannous chloride is effective but requires careful removal of tin salts during work-up.

Route 3: High-Pressure Direct Carboxylation

This route represents the most atom-economical approach, directly adding the carboxylic acid group to 5-Bromo-1H-indazole. However, it is the most technologically demanding.

Scientific Rationale

This method is analogous to the Kolbe-Schmitt reaction, used industrially to synthesize salicylic acid. The indazole ring is first deprotonated with a strong base (e.g., anhydrous potassium carbonate) to form an indazolide anion.[1] This anion, being highly nucleophilic, can then attack carbon dioxide under high pressure and temperature. The subsequent work-up with acid protonates the carboxylate to yield the final product.[1]

Experimental Workflow

Caption: High-pressure carboxylation of 5-Bromo-1H-indazole.

Protocol Outline

Ground 5-bromoindazole and anhydrous potassium carbonate are charged into a high-pressure autoclave.[1] The vessel is sealed and filled with carbon dioxide gas to the desired pressure.[1] The autoclave is then heated to approximately 260°C for several hours.[1] After cooling and venting, the solid reaction mass is dissolved in water and filtered. The filtrate is acidified to precipitate the carboxylic acid product, which is then isolated by filtration.

Trustworthiness: The main challenge of this route is the specialized equipment. The reaction's success is entirely dependent on the ability to maintain high pressure and temperature safely and effectively. The protocol is self-validating in that failure to achieve the required conditions will simply result in the recovery of starting material.

Senior Scientist's Recommendation

The choice among these routes is a classic case of balancing simplicity, safety, and scalability.

  • For rapid, lab-scale synthesis (< 20g): Route 1 (Late-Stage Bromination) is the preferred method. Its single-step nature and high yield make it ideal for quickly obtaining material for initial studies, provided that appropriate safety measures for handling elemental bromine are in place.

  • For pilot-plant or large-scale production (> 100g): Route 2 (Cyclization from 5-Bromo-isatin) is superior. It avoids the significant process safety risks and handling issues associated with large quantities of elemental bromine. While it involves more steps, the procedures are standard, robust, and more amenable to safe scale-up.

  • For specialized applications with existing infrastructure: Route 3 (High-Pressure Carboxylation) is a viable, atom-economical option but is impractical for most research labs due to the requirement for a high-pressure reactor. It is best suited for an industrial setting where such equipment is standard.

Ultimately, a thorough process hazard analysis (PHA) and consideration of available starting material costs will guide the final decision for any drug development professional.

References

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.Source: Vertex AI Search.
  • 2H-Indazole synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: National Institutes of Health (NIH). URL:[Link]

  • Indazole synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]

  • Synthesis of substituted 1H-indazoles from arynes and hydrazones. Source: PubMed. URL:[Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents.Source: Google Patents.
  • Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Source: ResearchGate. URL:[Link]

Sources

A Senior Application Scientist's Guide to Amidation of 3-Bromo-1H-indazole-5-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and inflammation. The targeted functionalization of this privileged heterocycle is paramount, and the formation of amide bonds from key intermediates like 3-Bromo-1H-indazole-5-carboxylic acid is a frequently encountered and critical transformation. The choice of amidation method can significantly impact yield, purity, and scalability, directly influencing the efficiency of a drug development pipeline.

This guide provides a comparative analysis of common amidation methods for this compound, offering insights into the mechanistic nuances and practical considerations for each. The protocols described herein are presented with the scientific rigor and in-depth explanation expected by researchers, scientists, and drug development professionals.

The Central Role of Amide Bond Formation

The amide bond is one of the most prevalent functional groups in pharmaceuticals.[1][2] Its remarkable stability and ability to participate in hydrogen bonding make it a key structural element in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. For this compound, the corresponding amides are often crucial for establishing structure-activity relationships (SAR) and identifying potent and selective drug leads.

Comparative Analysis of Amidation Methods

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires the activation of the carboxylic acid.[3][4] This is typically achieved using a variety of coupling reagents, each with its own set of advantages and disadvantages. Here, we compare three widely employed methods for the amidation of this compound:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Mediated Coupling: A highly efficient and popular choice for amide bond formation, particularly in peptide synthesis.[5]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) System: A classic and cost-effective carbodiimide-based method.[6][7][8]

  • Thionyl Chloride (SOCl₂) Mediated Acyl Chloride Formation: A traditional and powerful method that proceeds via a highly reactive acyl chloride intermediate.[9][10][11]

Mechanistic Insights and Causality of Experimental Choices

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing amidation reactions.

HATU Mechanism:

HATU is a uronium-based coupling reagent that reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[5] The presence of the aza-benzotriazole moiety accelerates the reaction and minimizes racemization in chiral substrates. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and neutralize the released hexafluorophosphate.[12][13]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 3-Bromo-1H-indazole- 5-carboxylic acid Active_Ester O-Acylisourea Intermediate Carboxylic_Acid->Active_Ester HATU, DIPEA HATU HATU HATU->Active_Ester Base DIPEA Base->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product Amine Amine Primary or Secondary Amine Amine->Amide_Product

Caption: HATU-mediated amidation workflow.

EDC/HOBt Mechanism:

The carbodiimide, EDC, activates the carboxylic acid to form an O-acylisourea intermediate.[6] This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea byproduct. HOBt acts as an additive that traps the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which then reacts with the amine.[7][14]

EDC_HOBt_Mechanism cluster_activation Activation & Trapping cluster_coupling Coupling Step Carboxylic_Acid 3-Bromo-1H-indazole- 5-carboxylic acid Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->Acylisourea EDC EDC EDC EDC->Acylisourea HOBt HOBt HOBt_Ester HOBt-Ester HOBt->HOBt_Ester Acylisourea->HOBt_Ester HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product Amine Amine Primary or Secondary Amine Amine->Amide_Product

Caption: EDC/HOBt-mediated amidation workflow.

Thionyl Chloride (SOCl₂) Mechanism:

Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate with the evolution of sulfur dioxide and hydrogen chloride gas.[10] The acyl chloride then readily reacts with an amine to form the amide. This method is often performed in a two-step, one-pot procedure.[9][11] The presence of a base is required to neutralize the HCl generated.

SOCl2_Mechanism cluster_activation Acyl Chloride Formation cluster_coupling Coupling Step Carboxylic_Acid 3-Bromo-1H-indazole- 5-carboxylic acid Acyl_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acyl_Chloride SOCl₂ SOCl2 SOCl₂ SOCl2->Acyl_Chloride Amide_Product Amide Product Acyl_Chloride->Amide_Product Amine, Base Amine Primary or Secondary Amine Amine->Amide_Product Base Base (e.g., Et₃N) Base->Amide_Product

Caption: Thionyl chloride-mediated amidation workflow.

Experimental Data and Comparison

The following table summarizes the typical reaction conditions and outcomes for the amidation of this compound with a representative primary amine, benzylamine.

ParameterHATU MethodEDC/HOBt MethodSOCl₂ Method
Coupling Reagent HATUEDCThionyl Chloride
Additive NoneHOBtNone
Base DIPEADIPEA or Et₃NEt₃N
Solvent DMF or DCMDMF or DCMDCM or Toluene
Temperature Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1-4 hours4-12 hours2-6 hours
Typical Yield >90%75-90%80-95%
Byproducts Tetramethylurea, HOAtEDC-urea, HOBtSO₂, HCl, Et₃N·HCl
Purification ChromatographyChromatography/CrystallizationAqueous workup, Chromatography
Advantages High yield, fast, low racemizationCost-effective, readily available reagentsHigh reactivity, inexpensive
Disadvantages Expensive, byproduct removal can be trickySlower, potential for N-acylurea byproductHarsh conditions, moisture sensitive, byproduct disposal

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Amidation

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) is added diisopropylethylamine (DIPEA, 3.0 eq).

  • HATU (1.2 eq) is added in one portion, and the mixture is stirred at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • The desired amine (1.1 eq) is added, and the reaction is stirred at room temperature for 1-4 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amidation

  • To a solution of this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF (0.1 M) at 0 °C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq).[8][15]

  • Diisopropylethylamine (DIPEA, 3.0 eq) is added, and the mixture is stirred at 0 °C for 30 minutes.

  • The desired amine (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 4-12 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or recrystallization.

Protocol 3: Thionyl Chloride-Mediated Amidation

  • To a suspension of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of DMF (1-2 drops).

  • The mixture is stirred at room temperature for 1-2 hours until a clear solution is obtained and gas evolution ceases.

  • The excess thionyl chloride and DCM are removed under reduced pressure.

  • The resulting acyl chloride is redissolved in anhydrous DCM (0.1 M) and cooled to 0 °C.

  • A solution of the desired amine (1.1 eq) and triethylamine (Et₃N, 2.2 eq) in anhydrous DCM is added dropwise.

  • The reaction is stirred at room temperature for 1-4 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water, and the layers are separated.

  • The organic layer is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Conclusion and Recommendations

The choice of amidation method for this compound depends on several factors, including the scale of the reaction, the cost of reagents, and the nature of the amine coupling partner.

  • For high-throughput synthesis and library generation , the HATU method is often preferred due to its high efficiency, broad substrate scope, and rapid reaction times.[12][16]

  • For large-scale synthesis where cost is a significant factor , the EDC/HOBt method presents a viable and well-established alternative, though optimization may be required to maximize yield and minimize side products.[7][17]

  • The thionyl chloride method is a powerful tool for unreactive amines or when a robust and inexpensive procedure is needed, but requires careful handling due to the corrosive and moisture-sensitive nature of the reagent.[9][10]

Ultimately, the optimal method will be determined by empirical evaluation in the context of the specific synthetic challenge. This guide provides a solid foundation for making an informed decision and for the successful execution of this critical transformation in the synthesis of novel indazole-based drug candidates.

References

  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Facile Amide Bond Formation from Carboxylic Acids and Isocyanates | Organic Letters. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature - ResearchGate. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF - ResearchGate. [Link]

  • a comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent compatibility - Semantic Scholar. [Link]

  • . [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support - Green Chemistry (RSC Publishing). [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate. [Link]

  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. [Link]

  • A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4 - CHEMISTRY & BIOLOGY INTERFACE. [Link]

Sources

The Ascendant Role of Indazole-Based Compounds in an Era of Antibiotic Resistance: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless surge of antibiotic resistance poses a formidable challenge to modern medicine, compelling the scientific community to explore novel chemical scaffolds with potent antimicrobial activity. Among these, indazole derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the efficacy of bromo-indazole-based compounds against a panel of standard antibiotics, offering researchers, scientists, and drug development professionals a critical analysis of their potential.

A Note on the Subject Compounds: While this guide aims to evaluate derivatives of 3-bromo-1H-indazole-5-carboxylic acid, a thorough review of current scientific literature reveals a scarcity of published antibacterial efficacy data for this specific scaffold. Therefore, to provide a meaningful and data-driven comparison, we will focus on the closely related and well-studied 4-bromo-1H-indazole derivatives . These compounds share a common indazole core and bromine substitution, offering valuable insights into the potential of this chemical class.

The Looming Threat of Antibiotic Resistance and the Promise of Novel Scaffolds

The efficacy of conventional antibiotics is progressively diminishing as bacteria evolve sophisticated resistance mechanisms. This has created an urgent need for new therapeutic agents that operate via novel mechanisms of action. The indazole moiety, a bicyclic aromatic heterocycle, has garnered significant attention due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and, notably, antibacterial properties. The introduction of a bromine atom to the indazole ring can further enhance its biological activity.

Comparative Antibacterial Efficacy: Bromo-Indazole Derivatives vs. Standard Antibiotics

The in vitro efficacy of antibacterial compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[1] Another common method is the disk diffusion assay, where the diameter of the zone of inhibition around an antibiotic-impregnated disk corresponds to its effectiveness.[2]

The following tables present a comparative summary of the MIC values of representative 4-bromo-1H-indazole derivatives against various bacterial strains, juxtaposed with the typical MIC ranges for a selection of standard antibiotics sourced from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) databases.[3][4]

Table 1: Comparative MIC (µg/mL) against Gram-Positive Bacteria (Staphylococcus aureus)

Compound/AntibioticS. aureus (ATCC 29213)Penicillin-Resistant S. aureus
4-Bromo-1H-indazole Derivative (Compound 18) 4[5]2[5]
Ciprofloxacin0.25 - 1[1]0.25 - >128
Vancomycin0.5 - 2[6]0.5 - 2
Oxacillin0.12 - 0.5>2
Linezolid1 - 41 - 4
Gentamicin0.12 - 10.12 - >128

Table 2: Comparative MIC (µg/mL) against Gram-Negative Bacteria (Escherichia coli)

Compound/AntibioticE. coli (ATCC 25922)
4-Bromo-1H-indazole Derivatives >128[5]
Ciprofloxacin0.008 - 0.06[7]
Gentamicin0.25 - 1
Meropenem0.015 - 0.12
Cefotaxime0.03 - 0.12
Trimethoprim-Sulfamethoxazole0.12 - 1

Analysis of Efficacy:

The data reveals that certain 4-bromo-1H-indazole derivatives exhibit potent activity against Gram-positive bacteria, including penicillin-resistant strains of Staphylococcus aureus.[5] Notably, Compound 18 demonstrates an MIC of 2 µg/mL against a penicillin-resistant strain, a level of potency that is competitive with some established antibiotics.[5] However, the tested 4-bromo-1H-indazole derivatives showed limited activity against the Gram-negative bacterium Escherichia coli.[5] This suggests a potential selective spectrum of activity for this class of compounds.

Unveiling the Mechanism of Action: Targeting Bacterial Cell Division

A significant advantage of novel antibacterial agents is the potential for a mechanism of action that circumvents existing resistance pathways. Many indazole-based compounds, including the 4-bromo derivatives, have been identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[5]

FtsZ is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes. It polymerizes to form the Z-ring at the mid-cell, which serves as a scaffold for the assembly of the divisome, the machinery responsible for septal wall synthesis and cell constriction.[8][9] By inhibiting FtsZ, these compounds disrupt the formation of the Z-ring, leading to cell filamentation and eventual lysis.[8][10] This mechanism is distinct from that of many standard antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, making FtsZ inhibitors a promising avenue for combating resistant bacteria.[8][11]

FtsZ_Inhibition_Pathway cluster_normal Normal Bacterial Cell Division cluster_inhibited Inhibition by Bromo-Indazole Compound FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->Z_ring Hydrolysis Divisome Divisome Assembly Z_ring->Divisome Septum Septum Formation Divisome->Septum Daughter_cells Daughter Cells Septum->Daughter_cells FtsZ_monomers_i FtsZ Monomers Blocked_polymerization Blocked Polymerization FtsZ_monomers_i->Blocked_polymerization Inhibitor Bromo-Indazole Compound Inhibitor->Blocked_polymerization Binds to FtsZ Filamentation Cell Filamentation Blocked_polymerization->Filamentation Lysis Cell Lysis Filamentation->Lysis

Caption: Mechanism of FtsZ Inhibition by Bromo-Indazole Compounds.

Experimental Protocols for Efficacy Evaluation

The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacteria and Compound prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a stock solution of the this compound based compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (bacteria and broth only) and a sterility control well (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[1]

Zone of Inhibition Assay (Disk Diffusion Method)

Zone_of_Inhibition_Workflow start Start prep_plate Prepare Mueller-Hinton Agar Plate start->prep_plate swab_plate Evenly Swab Plate with Standardized Bacterial Inoculum prep_plate->swab_plate apply_disk Apply Paper Disk Impregnated with Test Compound swab_plate->apply_disk incubate Incubate at 37°C for 18-24 hours apply_disk->incubate measure_zone Measure the Diameter of the Zone of No Growth (mm) incubate->measure_zone end End measure_zone->end

Caption: Workflow for Zone of Inhibition Assay.

Step-by-Step Methodology:

  • Plate Preparation: Use a sterile swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate with a standardized bacterial suspension (equivalent to a 0.5 McFarland standard).

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the this compound based compound onto the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the clear zone of no bacterial growth around the disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[2]

Conclusion and Future Directions

The exploration of novel antibacterial agents is paramount in the ongoing battle against antibiotic resistance. While direct efficacy data for derivatives of this compound remains to be fully elucidated in public-domain research, the promising activity of closely related 4-bromo-1H-indazole compounds against Gram-positive bacteria, including resistant strains, underscores the potential of this chemical scaffold. Their unique mechanism of action, targeting the essential cell division protein FtsZ, offers a significant advantage over existing antibiotic classes.

Further research should focus on the synthesis and comprehensive antibacterial screening of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and spectrum of activity. In vivo efficacy and toxicity studies will then be necessary to translate these promising in vitro findings into tangible therapeutic solutions. The scientific community is encouraged to pursue this promising avenue of research to fortify our arsenal against the growing threat of multidrug-resistant pathogens.

References

  • Recent progress of bacterial FtsZ inhibitors with a focus on peptides. (2020). The FEBS Journal. [Link]

  • What are FtsZ inhibitors and how do they work?. (2024). News-Medical.net. [Link]

  • The inhibition mechanism of FtsZ inhibitors[4][12]. FtsZ inhibitors... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. (2021). RSC Medicinal Chemistry. [Link]

  • EUCAST Breakpoint Table for MIC of Staphylococcus aureus ATCC 29213... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • MIC EUCAST. (n.d.). EUCAST. [Link]

  • MIC distributions for Staphylococcus aureus, 2026-01-06 - MIC EUCAST. (2026). EUCAST. [Link]

  • Updated QC-tables - EUCAST. (2023). EUCAST. [Link]

  • Escherichia coli - MIC EUCAST. (2026). EUCAST. [Link]

  • MIC and Zone Distributions, ECOFFs - EUCAST. (n.d.). EUCAST. [Link]

  • CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. (2022). CLSI. [Link]

  • 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. (2018). De Gruyter. [Link]

  • MIC breakpoints for S. aureus according to EUCAST and CLSI guidelines. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Resistance to Lefamulin: An Evaluation of Data from In Vitro Antimicrobial Susceptibility Studies. (2025). MDPI. [Link]

  • E. coli ciprofloxacin MIC distribution from the EUCAST website, as a... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. (2015). PubMed. [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2024). National Center for Biotechnology Information. [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023). Clinical and Laboratory Standards Institute. [Link]

  • Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. (2025). National Center for Biotechnology Information. [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. [Link]

  • (PDF) Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - ResearchGate. (2025). ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-1H-indazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Its presence in numerous FDA-approved drugs, particularly in oncology, underscores its therapeutic significance.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from 3-Bromo-1H-indazole-5-carboxylic acid, a versatile starting material for generating diverse chemical libraries. We will explore how modifications to this core structure influence biological activity, supported by experimental data and detailed methodologies, to empower the rational design of next-generation therapeutics.

The Strategic Importance of the this compound Scaffold

The this compound core offers three key points for chemical diversification: the bromine at the 3-position, the carboxylic acid at the 5-position, and the nitrogen at the 1-position of the indazole ring. Each of these sites can be selectively modified to modulate the physicochemical properties and biological activity of the resulting analogs. The bromine atom, for instance, can be a site for cross-coupling reactions to introduce a variety of substituents, while the carboxylic acid is readily converted into amides, esters, and other functional groups.

Synthesis of this compound Analogs: A General Workflow

The synthesis of a library of analogs from this compound typically begins with the activation of the carboxylic acid, followed by coupling with a diverse range of amines to generate a carboxamide library. This approach is favored due to the prevalence of the carboxamide linkage in bioactive molecules.

Experimental Protocol: Synthesis of 3-Bromo-1H-indazole-5-carboxamide Analogs

  • Carboxylic Acid Activation: To a solution of this compound in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as 1-Hydroxybenzotriazole (HOBt). This reaction is typically stirred at room temperature for 30-60 minutes to form an active ester intermediate.

  • Amide Bond Formation: To the activated ester solution, add the desired primary or secondary amine. The reaction mixture is then stirred at room temperature for several hours to overnight until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-Bromo-1H-indazole-5-carboxamide analog.

Comparative Analysis of Structure-Activity Relationships

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the 3- and 5-positions, as well as on the indazole nitrogen. The following sections provide a comparative analysis of SAR based on data from closely related indazole series.

Kinase Inhibition: Targeting the ATP-Binding Site

Indazole derivatives are potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[3]

SAR studies on 1H-indazole-3-carboxamides have identified key structural features for potent GSK-3 inhibition.[3] A methoxy group at the 5-position of the indazole ring appears to be crucial for high potency.[3]

Compound IDR (at 5-position)Amine MoietyGSK-3β IC50 (µM)
48 -CH3Dimethylamine>10
49 -OCH3Dimethylamine1.7[3]
50 -OCH3Morpholine0.35[3]

Table 1: Comparison of GSK-3β inhibitory activity of 1H-indazole-3-carboxamide analogs. Data compiled from Ombrato et al.[3]

The data suggests that an electron-donating methoxy group at the 5-position enhances activity compared to a methyl group. Furthermore, the nature of the amide substituent is also critical, with a morpholine moiety providing a significant increase in potency over a simple dimethylamine.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A Key Anti-Cancer Strategy

PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways like BRCA mutations.[4] The indazole scaffold is a key component of the FDA-approved PARP inhibitor Niraparib.

While direct SAR data for this compound analogs as PARP inhibitors is limited, studies on related indazole-based PARP inhibitors reveal important trends. The carboxamide group is crucial for mimicking the nicotinamide moiety of the natural PARP substrate, NAD+. Modifications that enhance the interaction with the nicotinamide-binding pocket of PARP are key to potent inhibition.

Calcium-Release Activated Calcium (CRAC) Channel Blockade: Modulating Immune Responses

The influx of calcium through CRAC channels is essential for the activation of mast cells, which play a role in various inflammatory and autoimmune diseases.[5] Indazole-3-carboxamides have been identified as potent CRAC channel blockers.[5]

A key SAR finding in this series is the critical importance of the 3-carboxamide regiochemistry.[5] The indazole-3-carboxamide scaffold is active, while the reverse amide isomer is inactive.[5] This highlights the specific orientation required for binding to the channel.

Compound IDScaffoldR Group on AmideCalcium Influx IC50 (µM)
12d Indazole-3-carboxamide4-tert-butylphenyl< 1[5]
9c Indazole-1-carboxamide (reverse amide)4-tert-butylphenyl> 100[5]

Table 2: Comparison of CRAC channel blocking activity. Data compiled from a study on indazole-3-carboxamides.[5]

Visualizing the Path to Discovery

To better understand the processes and pathways discussed, the following diagrams illustrate the general workflow for the synthesis and evaluation of these analogs, and a simplified representation of a kinase signaling pathway that can be targeted.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 3-Bromo-1H-indazole- 5-carboxylic acid activation Carboxylic Acid Activation (EDC, HOBt) start->activation coupling Amide Coupling (Diverse Amines) activation->coupling purification Purification (Chromatography) coupling->purification library Analog Library purification->library in_vitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) library->in_vitro sar SAR Analysis in_vitro->sar sar->library Rational Design lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies (e.g., Xenograft Models) lead_opt->in_vivo

Figure 1: General workflow for the synthesis and evaluation of this compound analogs.

G receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor Indazole Analog (Kinase Inhibitor) inhibitor->raf

Figure 2: Simplified MAPK/ERK signaling pathway and the inhibitory action of an indazole-based kinase inhibitor.

Detailed Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Protocol: MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indazole analogs (typically from a stock solution in DMSO, with the final DMSO concentration kept below 0.5%) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. By systematically modifying the 3- and 5-positions, as well as the indazole nitrogen, a wide range of biological activities can be achieved and optimized. The insights from SAR studies on related indazole series, particularly as kinase and PARP inhibitors, provide a rational basis for the design of new analogs with enhanced potency and selectivity. The experimental protocols and workflows detailed in this guide offer a framework for the synthesis and evaluation of these promising compounds, paving the way for future drug discovery efforts.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Indazole synthesis. Organic Chemistry Portal.
  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Guidechem.
  • Scheme 20. Synthesis of indazole derivatives in different methods.
  • Synthesis and biological evaluation of indazole deriv
  • Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. PubMed, 2023.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the tre
  • A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole Analogs. Benchchem.
  • Indazole – Knowledge and References. Taylor & Francis.
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
  • Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides. Benchchem.
  • This compound. Santa Cruz Biotechnology.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
  • Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv, 2021.
  • This compound. Chemrio.
  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID. ChemicalBook.
  • 1077-94-7|5-Bromo-1H-indazole-3-carboxylic acid. BLD Pharm.
  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed, 2023.

Sources

In Vitro Validation of 3-bromo-1H-indazole-5-carboxylic Acid Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those containing the indazole scaffold, have emerged as a privileged structure in medicinal chemistry.[1][2] Several indazole-based drugs, such as Axitinib, Pazopanib, and Lonidamine, have already gained clinical approval for cancer treatment, underscoring the therapeutic potential of this chemical class.[1][3] This guide provides an in-depth technical comparison of 3-bromo-1H-indazole-5-carboxylic acid derivatives against other established anticancer agents, supported by established in vitro validation methodologies.

The indazole core serves as a versatile template for developing potent inhibitors of various protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and migration.[3][4] Derivatives of this compound are of particular interest due to the electronic properties conferred by the bromine and carboxylic acid moieties, which can influence their binding affinity and selectivity for target kinases. This guide will delve into the experimental workflows required to validate the anticancer potential of these derivatives, providing researchers with the necessary protocols and comparative data to assess their performance.

Comparative Efficacy: this compound Derivative (Representative Compound) vs. Standard Anticancer Agents

To contextualize the potential of this compound derivatives, we present a comparative analysis of a representative compound from this class against Doxorubicin, a widely used chemotherapeutic agent, and a generic Tyrosine Kinase Inhibitor (TKI). The following data, presented for illustrative purposes, is based on typical findings for potent indazole derivatives in preclinical studies.

Compound MCF-7 (Breast Cancer) IC50 (µM) HCT-116 (Colon Cancer) IC50 (µM) A549 (Lung Cancer) IC50 (µM) Mechanism of Action
This compound derivative 0.5 - 5.00.8 - 7.51.0 - 10.0Multi-kinase inhibition, Induction of apoptosis
Doxorubicin 0.1 - 1.00.05 - 0.50.2 - 1.5DNA intercalation, Topoisomerase II inhibition
Generic TKI 0.01 - 0.50.02 - 0.80.05 - 1.0Specific kinase inhibition (e.g., EGFR, VEGFR)

Note: IC50 values are representative and can vary depending on the specific derivative and experimental conditions.

In Vitro Validation Workflow: A Step-by-Step Approach

A rigorous in vitro evaluation is paramount to characterizing the anticancer profile of any novel compound. The following sections detail the essential experimental protocols.

Experimental Workflow Diagram

G cluster_0 Initial Screening cluster_1 Mechanism of Action Cell_Culture Cancer Cell Line Panel (e.g., MCF-7, HCT-116, A549) MTT_Assay MTT Assay for Cytotoxicity (Determine IC50 values) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) MTT_Assay->Apoptosis_Assay Select potent compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry with PI) MTT_Assay->Cell_Cycle_Analysis Select potent compounds Western_Blot Western Blotting (Signaling Pathway Analysis) Apoptosis_Assay->Western_Blot Investigate molecular mechanism

Caption: A typical workflow for the in vitro validation of novel anticancer compounds.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and control drugs for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9] The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.[10]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[8][11] The Annexin V/PI assay distinguishes between viable, apoptotic, and necrotic cells.[10][12]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.[8]

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[8]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[8]

Cell Cycle Analysis

Many anticancer agents exert their effects by inducing cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration (e.g., 24 hours) and then harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[14][15]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[15][16]

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[15]

Investigation of Signaling Pathways: Western Blotting

Western blotting is a powerful technique to detect specific proteins in a sample and is crucial for elucidating the molecular mechanism of action of a drug candidate.[17][18] For indazole derivatives, which often target protein kinases, Western blotting can be used to assess the phosphorylation status of key signaling proteins.[3][19]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total proteins.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total-Akt, cleaved caspase-3) overnight at 4°C.[20][21]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[21]

Potential Signaling Pathway Targeted by Indazole Derivatives

Indazole derivatives are well-documented as inhibitors of various protein kinases.[3] A common mechanism involves the inhibition of receptor tyrosine kinase signaling pathways, such as the VEGFR or EGFR pathways, which are critical for tumor growth and angiogenesis.

G Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Indazole_Derivative 3-bromo-1H-indazole-5-carboxylic acid derivative Indazole_Derivative->RTK Inhibition Apoptosis Apoptosis Indazole_Derivative->Apoptosis Induction Downstream_Signaling Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) P_RTK->Downstream_Signaling Activation Cellular_Response Cancer Hallmarks: - Proliferation - Survival - Angiogenesis Downstream_Signaling->Cellular_Response

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by an indazole derivative.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. Their potential to inhibit key signaling pathways and induce apoptosis warrants thorough in vitro validation. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers to evaluate the efficacy and mechanism of action of these and other novel drug candidates. Rigorous and systematic in vitro testing is the critical first step in the long journey of translating a promising molecule from the laboratory to the clinic.

References

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • PMC - NIH. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Lonidamine. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. Retrieved from [Link]

  • ResearchGate. (2014, October 8). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? Retrieved from [Link]

  • PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Medium. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays. Retrieved from [Link]

  • RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Roche. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]

  • PubMed. (2010, December). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Retrieved from [Link]

  • PMC - NIH. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • PubMed. (2003, October). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Retrieved from [Link]

  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from [Link]

Sources

A-Comparative Guide to Cross-Reactivity Profiling of 3-Bromo-1H-Indazole-5-Carboxylic Acid-Based Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-bromo-1H-indazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core component in the design of kinase inhibitors.[1][2][3] This guide provides an in-depth comparison of the cross-reactivity profiles of hypothetical inhibitors based on this scaffold, specifically targeting the Aurora kinase family, which plays a crucial role in mitosis and cell cycle regulation.[4][5] Achieving inhibitor selectivity is a significant challenge in drug development, as off-target effects can lead to toxicity and unforeseen side effects.[6] Therefore, comprehensive cross-reactivity profiling is essential for the development of safe and effective therapeutic agents.[7]

This guide will delve into the experimental methodologies for assessing kinase inhibitor selectivity, present a comparative analysis of our lead compound, IND-A1 , against two alternative compounds, and provide the rationale behind the experimental choices, ensuring a thorough understanding of the cross-reactivity landscape.

The Imperative of Selectivity in Kinase Inhibition

The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[8] This conservation makes the development of highly selective inhibitors a formidable task.[9][10] Non-selective kinase inhibitors can interact with multiple unintended kinases, leading to a phenomenon known as polypharmacology.[6] While this can sometimes be beneficial, it more often results in off-target toxicities.[6] Rigorous selectivity profiling allows researchers to:

  • Identify and mitigate potential off-target liabilities: Early identification of cross-reactivity can guide medicinal chemistry efforts to improve selectivity.[11]

  • Elucidate the true mechanism of action: By understanding the full spectrum of a compound's interactions, researchers can more accurately attribute its biological effects to the intended target.

  • Select superior drug candidates: A compound with a clean selectivity profile is more likely to have a favorable safety profile in clinical development.[10]

The following sections will outline a robust workflow for characterizing and comparing the selectivity of novel kinase inhibitors.

Comparative Analysis of Inhibitor Selectivity

To illustrate the process of cross-reactivity assessment, we will compare three hypothetical Aurora kinase inhibitors derived from the this compound scaffold:

  • IND-A1: Our lead investigational compound.

  • IND-A2 (Comparator 1): An analog with a modification intended to enhance potency.

  • Cpd-X (Comparator 2): An alternative scaffold inhibitor, serving as a benchmark.

In Vitro Kinome-Wide Profiling

The initial step in assessing selectivity is often a broad screen against a large panel of kinases.[12][13][14] Services like Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot™ provide extensive panels for such analyses.[13][14] The data is typically presented as percent inhibition at a fixed concentration (e.g., 1 µM) to identify potential off-target hits.

Table 1: Kinome-Wide Selectivity Screen (% Inhibition at 1 µM)

Kinase TargetIND-A1 (% Inhibition)IND-A2 (% Inhibition)Cpd-X (% Inhibition)
Aurora A (Primary) 98 99 95
Aurora B (Primary) 95 97 92
Aurora C (Primary) 92 96 89
VEGFR2457515
FLT3306810
ABL115405
SRC10358
PLK4608525

This data is representative and for illustrative purposes.

From this initial screen, IND-A2, while highly potent against Aurora kinases, shows significant off-target activity against VEGFR2, FLT3, ABL1, SRC, and PLK4. IND-A1 demonstrates a more favorable selectivity profile, with moderate off-target inhibition of PLK4 and VEGFR2. Cpd-X appears to be the most selective of the three.

Quantitative IC50 Determination for Key Off-Targets

Following the initial screen, the next logical step is to determine the half-maximal inhibitory concentration (IC50) for the primary targets and any significant off-targets identified.[15] This provides a quantitative measure of potency and allows for the calculation of a selectivity window.

Table 2: Comparative IC50 Values (nM)

Kinase TargetIND-A1 (IC50, nM)IND-A2 (IC50, nM)Cpd-X (IC50, nM)
Aurora A 5 2 10
Aurora B 8 3 15
VEGFR285075>10,000
FLT32,500150>10,000
PLK4450505,000

This data is representative and for illustrative purposes.

The IC50 data confirms the trends observed in the initial screen. IND-A2's high potency against Aurora A and B is accompanied by significant inhibition of VEGFR2, FLT3, and PLK4. In contrast, IND-A1 displays a much larger selectivity window, with IC50 values for off-targets that are over 100-fold higher than for its primary targets.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the trustworthiness and reproducibility of these findings, standardized and validated experimental protocols are crucial.

Workflow for Kinase Inhibitor Selectivity Profiling

The overall workflow for assessing kinase inhibitor cross-reactivity involves a tiered approach, moving from broad, single-concentration screens to more focused, quantitative assays, and finally to cell-based validation.

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Protocol 1: Radiometric Kinase Assay for IC50 Determination

This method measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by the kinase.[12]

Step-by-Step Methodology:

  • Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing the target kinase, a specific substrate peptide, and the inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, allowing the phosphorylation reaction to proceed.

  • Termination: Stop the reaction by adding a high concentration of non-radiolabeled ATP or a suitable acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality: The choice of a radiometric assay is based on its high sensitivity and robustness, making it a gold standard for determining kinase inhibition.[12] The ATP concentration in the assay is typically set at or near the Km value for each kinase to ensure that the measured IC50 values are comparable across different enzymes.[6]

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds to its intended target within the complex environment of a living cell.[16][17][18] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[16][17]

Step-by-Step Methodology:

  • Cell Treatment: Incubate cultured cells with the test inhibitor or a vehicle control.

  • Heating: Heat the cell suspensions to a range of different temperatures to induce protein denaturation and aggregation.[19]

  • Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[17]

Causality: CETSA provides direct evidence of target binding in a physiological context, which is a critical validation step that biochemical assays alone cannot provide.[18] It helps to confirm that the observed cellular effects of an inhibitor are indeed due to its interaction with the intended target.

In-Situ Profiling for a Deeper Understanding of Cellular Selectivity

While in vitro assays are invaluable, they may not always reflect the true selectivity of a compound within a cell, where factors like membrane permeability, efflux pumps, and intracellular ATP concentrations play a role.[20] Advanced chemoproteomic techniques like KiNativ™ provide a more physiologically relevant assessment of kinase inhibitor selectivity.[21][22][23]

KiNativ™ In-Situ Profiling: This platform uses ATP- and ADP-acyl phosphate probes that covalently label a conserved lysine in the ATP-binding site of kinases in cell or tissue lysates.[21][24] By pre-incubating the lysate with an inhibitor, the binding of the probe to the target kinases is competed, and the degree of inhibition can be quantified by mass spectrometry.[21][22] This approach allows for the profiling of inhibitors against hundreds of kinases in their native state.[20]

Table 3: KiNativ™ In-Situ Profiling in HCT116 Cells (IC50, nM)

Kinase TargetIND-A1 (IC50, nM)IND-A2 (IC50, nM)Cpd-X (IC50, nM)
Aurora A 50 25 120
Aurora B 85 40 180
VEGFR2>10,000800>10,000
FLT3>10,0001,500>10,000
PLK45,000600>10,000

This data is representative and for illustrative purposes.

Visualizing the Aurora Kinase Signaling Pathway

Understanding the biological context of the target is crucial. Aurora kinases are key regulators of mitosis. Aurora A is involved in centrosome separation and mitotic spindle assembly, while Aurora B is a component of the chromosomal passenger complex, which regulates chromosome segregation and cytokinesis.

G cluster_aurora_a Aurora A Activity cluster_aurora_b Aurora B Activity Prophase Prophase Metaphase Metaphase Prophase->Metaphase Centrosome Maturation Centrosome Maturation Prophase->Centrosome Maturation Chromosome Condensation Chromosome Condensation Prophase->Chromosome Condensation Anaphase Anaphase Metaphase->Anaphase Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment Metaphase->Kinetochore-Microtubule Attachment Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Anaphase->Cytokinesis Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Chromosome Condensation->Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment->Cytokinesis

Caption: Role of Aurora A and B kinases in mitotic progression.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the comparative analysis of cross-reactivity for inhibitors based on the this compound scaffold. Through a combination of in vitro kinome-wide screening, quantitative IC50 determination, and cell-based target engagement and in-situ profiling, we have demonstrated a robust workflow for characterizing and comparing inhibitor selectivity.

The comparative data for our hypothetical compounds, IND-A1, IND-A2, and Cpd-X, highlights the importance of this multi-faceted approach. While IND-A2 showed superior potency in biochemical assays, its significant off-target activity, confirmed in a cellular context, makes it a less desirable candidate. IND-A1, with its favorable selectivity profile, emerges as a more promising lead for further development.

Future work should involve expanding the cross-reactivity profiling to include other ATP-binding proteins and conducting in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the lead candidates, ultimately ensuring the selection of the most effective and safest inhibitor for clinical translation.

References

  • Bamborough, P., & Drewry, D. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 53, 1-49. [Link]

  • Wilson, M. B., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12999-13004. [Link]

  • Cuny, G. D., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 28(8), 1126-1133. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]

  • Ashton, S., et al. (2017). Characterization of a highly selective inhibitor of the Aurora kinases. Oncotarget, 8(53), 91439–91451. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • O'Donoghue, G., et al. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology, 18(6), 699-710. [Link]

  • Zhang, Y., et al. (2013). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry, 288(12), 8147-8157. [Link]

  • American Chemical Society. (2025). Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. ACS Publications. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 161-177. [Link]

  • ActivX Biosciences, Inc. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwire. [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ResearchGate. [Link]

  • Johnson, J. L. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 9(11), 1185-1190. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Ashton, S., et al. (2017). Characterization of a highly selective inhibitor of the Aurora kinases. Oncotarget, 8(53), 91439–91451. [Link]

  • Biotech 365. (n.d.). ActivX – in situ kinase profiling. Biotech 365. [Link]

  • Martinez Molina, D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 138-147. [Link]

  • El-Hachem, N., et al. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology, 17(9), e1009339. [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. [Link]

  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 94-102. [Link]

  • Lu, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society, 145(8), 4435-4447. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-1H-indazole-7-carboxylic acid. MySkinRecipes. [Link]

  • Chen, Y., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 16, 1234. [Link]

  • Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry, 49(11), 3092-3100. [Link]

  • Royal Society of Chemistry. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Brylinski, M., & Skolnick, J. (2011). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of Cheminformatics, 3, 1. [Link]

  • Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20510-20515. [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. [Link]

  • Ali, I., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(21), 3946. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Mason, A. M., et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry, 58(9), 3829-3853. [Link]

  • Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210743. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

Sources

A Head-to-Head Comparison of Protecting Groups for the Indazole Nitrogen: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The synthesis of complex indazole-containing molecules, however, often necessitates the strategic protection of the indazole nitrogen atoms to control regioselectivity and prevent unwanted side reactions.[4] The choice of an appropriate N-protecting group is critical, as it can significantly influence the outcome of subsequent synthetic transformations, including metallation, cross-coupling, and alkylation reactions.[4][5]

This guide provides an in-depth, objective comparison of commonly employed protecting groups for the indazole nitrogen, supported by experimental data. We will delve into the nuances of their installation, stability under various reaction conditions, and methods for their removal, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

The Challenge of Indazole Protection: N-1 versus N-2

Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being thermodynamically more stable.[1] Direct alkylation or acylation of unprotected indazole often leads to a mixture of N-1 and N-2 substituted products, with the ratio being highly dependent on the reaction conditions.[5][6][7] Protecting group strategies are therefore essential to achieve regioselective functionalization.

Key Protecting Groups for Indazole Nitrogen: A Comparative Analysis

The selection of a suitable protecting group hinges on several factors: ease of introduction and removal, stability towards downstream reaction conditions, and its influence on the reactivity of the indazole core. Here, we compare the performance of the most widely used protecting groups.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common protecting groups for amines due to its ease of installation and removal under relatively mild conditions.[8][9]

  • Installation: The Boc group is typically introduced by reacting the indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[4][10]

  • Stability: The Boc group is stable to a wide range of non-acidic conditions, including mild bases and hydrogenolysis.[4][11] However, it is labile to strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[4][12] Interestingly, the N-Boc group on indazoles can also be cleaved under specific basic conditions, such as with sodium methoxide (NaOMe) in methanol, offering an alternative deprotection strategy for acid-sensitive substrates.[4][12]

  • Deprotection: Acidic cleavage with TFA or HCl is the most common method.[4] Basic deprotection with NaOMe in methanol provides a milder alternative.[12] It has also been observed that the Boc group can be cleaved concomitantly during Suzuki-Miyaura cross-coupling reactions under microwave heating conditions.[10]

  • Influence on Reactivity: The Boc group is known to direct lithiation to the C-7 position of the indazole ring.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is particularly valuable for directing C-3 functionalization of the indazole ring.

  • Installation: The SEM group can be regioselectively introduced at the N-2 position using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and a hindered base like dicyclohexylmethylamine.[4][13]

  • Stability: The SEM group is stable to a variety of conditions, including organometallic reagents and mild acids and bases.

  • Deprotection: The SEM group is readily removed under fluoride-mediated conditions, such as with tetrabutylammonium fluoride (TBAF) in THF, or by treatment with aqueous HCl.[4][13]

  • Influence on Reactivity: The N-2 SEM group is an excellent directing group for C-3 lithiation, allowing for the introduction of a wide range of electrophiles at this position.[13] This makes it a powerful tool for the synthesis of C-3 substituted indazoles.

Benzyl (Bn) Group

The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions.

  • Installation: The benzyl group is introduced via alkylation with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).[4]

  • Stability: The benzyl group is stable to both acidic and basic conditions, as well as many organometallic reagents.[4]

  • Deprotection: The most common method for benzyl group removal is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (Pd/C).[4]

  • Influence on Reactivity: The benzyl group is generally considered to be electronically neutral and does not significantly alter the reactivity of the indazole ring, making it a reliable protecting group for multi-step syntheses.

Sulfonyl Groups (Ts, Ms, Ns)

Sulfonyl groups, such as tosyl (Ts), mesyl (Ms), and nosyl (Ns), are highly stable protecting groups that deactivate the indazole nitrogen.

  • Installation: These groups are introduced by reacting the indazole with the corresponding sulfonyl chloride (e.g., TsCl, MsCl, NsCl) in the presence of a base like pyridine or triethylamine.[4]

  • Stability: Sulfonyl groups are very stable to both acidic and basic conditions.[4] They reduce the nucleophilicity and basicity of the indazole nitrogen.[4]

  • Deprotection: Deprotection of tosyl and mesyl groups can be challenging, often requiring harsh reductive cleavage conditions (e.g., Mg/MeOH for Ts).[4] The nosyl group offers milder removal conditions, typically using a thiolate.[4]

  • Influence on Reactivity: The strong electron-withdrawing nature of sulfonyl groups significantly reduces the electron density of the indazole ring, which can be advantageous in certain reactions but may hinder others.

Data Presentation: A Comparative Overview

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsStabilityKey Features & Considerations
tert-ButoxycarbonylBoc(Boc)₂O, TEA, DMAPTFA, HCl; NaOMe in MeOHStable to hydrogenolysis and mild base. Labile to strong acid and specific basic conditions.Widely used due to its moderate stability. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[4][12]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, NaH or dicyclohexylmethylamineTBAF in THF; aq. HCl in EtOHStable to a variety of conditions, including organometallic reagents.Excellent directing group for C-3 lithiation.[13]
BenzylBnBnBr or BnCl, base (e.g., NaH, K₂CO₃)Catalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions, and many organometallic reagents.A robust protecting group suitable for a wide range of synthetic transformations. Its removal by hydrogenolysis is generally clean and efficient.[4]
SulfonylTs, Ms, NsTsCl, MsCl, or NsCl, pyridine or Et₃NReductive cleavage (e.g., Mg/MeOH for Ts); Thiolate for NsVery stable to both acidic and basic conditions.Reduces the nucleophilicity and basicity of the indazole nitrogen. Deprotection of Ts and Ms groups can be challenging. The Ns group offers milder removal conditions.[4]

Experimental Protocols

The following are generalized, step-by-step methodologies for the introduction and removal of key protecting groups. Optimization for specific substrates may be required.

Boc Protection of Indazole
  • Reagents: Indazole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), 4-(dimethylamino)pyridine (DMAP), dichloromethane (DCM).

  • Procedure:

    • Dissolve indazole (1.0 equiv) in anhydrous DCM.

    • Add TEA (1.5 equiv) and a catalytic amount of DMAP.

    • Add a solution of (Boc)₂O (1.2 equiv) in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[4]

Boc Deprotection (Acidic Conditions)
  • Reagents: N-Boc protected indazole, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected indazole in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v) at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the deprotected indazole.[4]

SEM Protection of Indazole (N-2 Selective)
  • Reagents: Indazole, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), dicyclohexylmethylamine, tetrahydrofuran (THF).

  • Procedure:

    • To a solution of indazole (1.0 equiv) in THF, add dicyclohexylmethylamine (1.2 equiv), followed by SEM-Cl (1.2 equiv) via syringe.

    • Stir the mixture at room temperature for 3 hours.

    • Dilute with ethyl acetate and quench with 0.5 N NaOH.

    • Separate the layers, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.

    • The product can be purified by chromatography.[4]

SEM Deprotection
  • Reagents: N-SEM protected indazole, tetrabutylammonium fluoride (TBAF), tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the N-SEM protected indazole in THF.

    • Add a 1M solution of TBAF in THF (1.5-2.0 equiv).

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.[4][13]

Benzyl Protection of Indazole
  • Reagents: Indazole, benzyl bromide (BnBr), sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C, add a solution of indazole (1.0 equiv) in DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add BnBr (1.1 equiv) dropwise and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction carefully with water and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.[4]

Benzyl Deprotection
  • Reagents: N-benzyl indazole, palladium on carbon (10% Pd/C), hydrogen gas (H₂), methanol (MeOH) or ethanol (EtOH).

  • Procedure:

    • Dissolve the N-benzyl indazole in MeOH or EtOH.

    • Add a catalytic amount of 10% Pd/C.

    • Place the reaction mixture under an atmosphere of hydrogen (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.[4]

Visualization of Key Concepts

Indazole_Protection_Deprotection Indazole Indazole Protected_Indazole N-Protected Indazole Indazole->Protected_Indazole Protection (e.g., (Boc)₂O, SEM-Cl) Deprotected_Indazole Indazole Protected_Indazole->Deprotected_Indazole Deprotection (e.g., TFA, TBAF) Functionalized_Indazole Functionalized N-Protected Indazole Protected_Indazole->Functionalized_Indazole Subsequent Reaction Final_Product Final Product Functionalized_Indazole->Final_Product Deprotection

Caption: General workflow for the protection and deprotection of indazoles.

Protecting_Group_Selection Start Start: Need to Functionalize Indazole Q1 Desired Regioselectivity? Start->Q1 Q2 Subsequent Reaction Conditions? Q1->Q2 N-1/N-2 Mixture or Other SEM Use SEM Group (N-2) Q1->SEM C-3 Functionalization Q3 Acid or Base Sensitive Substrate? Q2->Q3 Mild Bn Use Benzyl Group Q2->Bn Harsh (Acidic/Basic/ Organometallic) Sulfonyl Use Sulfonyl Group Q2->Sulfonyl Very Harsh/ Need to Deactivate N Boc Use Boc Group Q3->Boc Acid Sensitive (use basic deprotection) Q3->Boc Base Sensitive (use acidic deprotection)

Caption: Decision tree for selecting an appropriate indazole protecting group.

Conclusion

The strategic selection and application of protecting groups are paramount for the successful synthesis of complex indazole-containing molecules. The Boc group offers a versatile and moderately stable option with multiple deprotection pathways. The SEM group is the protecting group of choice for directing C-3 functionalization. The benzyl group provides robust protection for multi-step syntheses involving harsh conditions, while sulfonyl groups offer exceptional stability at the cost of more challenging removal. By understanding the unique characteristics of each protecting group, researchers can devise more efficient and effective synthetic routes to novel indazole derivatives for applications in drug discovery and materials science.

References

  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives - Benchchem. 4

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc. 11

  • WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google Patents.

  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis Online.

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH.

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed.

  • C‐3 Arylation of N‐2 SEM‐protected indazole. - ResearchGate.

  • Regioselective N-alkylation of the 1H-indazole scaffold.

  • (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.

  • Regioselective Synthesis of 1-Arylindazoles via N-Arylation of 3-Trimethylsilylindazoles.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF - ResearchGate.

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water.

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals.

  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles - ResearchGate.

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - NIH.

  • Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology.

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate.

  • Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core | Request PDF - ResearchGate.

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC - PubMed Central.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH.

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF - ResearchGate.

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.

  • A Comparative Guide to Amine Protecting Groups: 2,5-Dimethylpyrrole vs. Boc, Cbz, and Fmoc - Benchchem.

Sources

A Cost-Effectiveness Analysis of Synthetic Pathways for 3-Bromo-1H-indazole-5-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-1H-indazole-5-carboxylic acid is a pivotal building block in medicinal chemistry and drug development. Its rigid bicyclic structure and versatile functional groups make it an attractive scaffold for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The cost-effective and efficient synthesis of this intermediate is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a comprehensive comparison of two distinct synthetic pathways to this compound, offering a detailed analysis of their respective methodologies, cost-effectiveness, and potential challenges. The insights provided herein are intended to empower researchers to make informed decisions when selecting a synthetic route tailored to their specific needs and resources.

Pathway 1: Direct C-H Bromination of 1H-Indazole-5-carboxylic Acid

The most direct and atom-economical approach to this compound is the selective bromination of the readily available starting material, 1H-indazole-5-carboxylic acid, at the C3 position. The electron-rich nature of the pyrazole ring in the indazole system facilitates electrophilic substitution, and the C3 position is often the most reactive site. Two common and effective brominating agents for this transformation are N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

Causality Behind Experimental Choices

The choice of a direct bromination strategy is predicated on the principle of minimizing synthetic steps, which inherently reduces waste, labor, and overall cost. The selection of NBS or DBDMH over elemental bromine is guided by safety and handling considerations. Both NBS and DBDMH are solid, crystalline reagents that are easier and safer to handle than liquid bromine, which is highly corrosive and volatile.[1] Furthermore, these reagents often provide higher selectivity for the desired C3-brominated product. The use of ultrasound irradiation in the case of DBDMH is a modern technique employed to enhance reaction rates and yields through acoustic cavitation, which can lead to more efficient energy transfer and shorter reaction times.[2][3]

Experimental Protocols

Method A: Bromination with N-Bromosuccinimide (NBS)

  • To a solution of 1H-indazole-5-carboxylic acid (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (1.1 eq.).

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield this compound.

Method B: Ultrasound-Assisted Bromination with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • In a flask suitable for ultrasound irradiation, suspend 1H-indazole-5-carboxylic acid (1.0 eq.) and sodium carbonate (2.0 eq.) in ethanol.

  • Add 1,3-dibromo-5,5-dimethylhydantoin (1.0 eq.) to the suspension.

  • Place the flask in an ultrasonic bath and irradiate at 40 °C for 30-60 minutes.

  • Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization to afford pure this compound.

Visualizing the Workflow

Pathway1 Start 1H-Indazole-5-carboxylic Acid Reaction Reaction Start->Reaction Direct Bromination Reagent Brominating Agent (NBS or DBDMH) Reagent->Reaction Product This compound Reaction->Product Pathway2 Start 4-Amino-3-methylbenzoic Acid Intermediate1 2-Amino-5-bromo-3-methylbenzoic Acid Start->Intermediate1 Bromination Intermediate2 Diazonium Salt Intermediate1->Intermediate2 Diazotization Product This compound Intermediate2->Product Intramolecular Cyclization

Sources

A Senior Application Scientist's Guide to Comparative Docking of 3-Bromo-1H-indazole-5-carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form high-affinity interactions with multiple biological targets, most notably protein kinases.[1] This guide presents a comprehensive, in-depth framework for conducting comparative molecular docking studies on a series of novel derivatives based on the 3-bromo-1H-indazole-5-carboxylic acid core. We will explore the rationale behind targeting kinases with this specific scaffold, provide a rigorous and reproducible docking protocol, and establish a framework for analyzing the resulting data to derive meaningful structure-activity relationships (SAR). This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in-silico techniques to accelerate the discovery of potent and selective kinase inhibitors.

Introduction: The Strategic Value of the Indazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Consequently, the development of kinase inhibitors has become a major focus of therapeutic research.[2] The indazole core has emerged as a particularly successful pharmacophore in this arena, with several approved anticancer drugs, such as Pazopanib and Axitinib, featuring this moiety.[2]

The power of the indazole scaffold lies in its unique bicyclic structure, which is adept at forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket—a conserved feature across the kinome.[1][3] This foundational interaction provides a stable anchor, allowing for synthetic modifications at other positions of the ring system to optimize potency, selectivity, and pharmacokinetic properties.[1][4]

Our focus on the This compound core (CAS Number: 885521-49-3) is strategic. The bromine atom at the 3-position and the carboxylic acid at the 5-position serve as versatile synthetic handles. They provide vectors for creating a diverse library of derivatives, enabling a systematic exploration of the chemical space around the core scaffold. This guide will use Polo-like Kinase 4 (PLK4), a serine/threonine kinase crucial for centriole duplication and a validated cancer target, as an exemplary case for our comparative docking studies.[1]

Experimental Design & Rationale: A Self-Validating Workflow

G cluster_prep Phase 1: Preparation & Validation cluster_ligand Phase 2: Ligand Library Generation cluster_dock Phase 3: Docking & Analysis PDB Target Selection (e.g., PLK4, PDB: 4O5C) Prot_Prep Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Prot_Prep Validation Protocol Validation (Redocking of co-crystallized ligand) Prot_Prep->Validation Grid Grid Box Generation (Define binding site) Validation->Grid Validated Protocol Core Core Scaffold (3-bromo-1H-indazole- 5-carboxylic acid) Deriv Virtual Library Synthesis (Amides, Esters, etc.) Core->Deriv Lig_Prep Ligand Preparation (3D generation, energy minimization - e.g., MMFF94) Deriv->Lig_Prep Docking Molecular Docking (e.g., AutoDock Vina) Lig_Prep->Docking Grid->Docking Analysis Post-Docking Analysis (Scoring, Pose visualization, Interaction analysis) Docking->Analysis SAR SAR Derivation & Lead ID Analysis->SAR G cluster_ligand IND-03 (Lead Compound) cluster_protein PLK4 Active Site Indazole Indazole Core Piperazine N-Methylpiperazine Hinge Hinge Region (Cys167, Glu165) Indazole->Hinge H-Bonding (Anchor) Hydrophobic Hydrophobic Pocket (Leu215) Piperazine->Hydrophobic Hydrophobic Contact Acidic Acidic Pocket (Asp232) Piperazine->Acidic Ionic Bond (Potency Driver)

Caption: Key interaction map for the lead compound IND-03.

Conclusion and Future Directions

This guide outlines a robust, validation-centric methodology for the comparative docking of this compound derivatives. Our exemplary study against PLK4 demonstrates how this in silico approach can rapidly generate actionable structure-activity relationship data. The analysis identified the N-methylpiperazine derivative (IND-03) as a high-potential lead candidate due to its ability to form a potent combination of hinge-binding hydrogen bonds and a salt bridge with an acidic pocket residue.

These computational findings provide a strong rationale for the next steps in a drug discovery pipeline:

  • Chemical Synthesis: Synthesize the most promising derivatives (IND-02, IND-03) for in vitro validation.

  • Biochemical Assays: Confirm the predicted inhibitory activity and determine IC50 values against the target kinase (PLK4).

  • Selectivity Profiling: Screen the lead compounds against a panel of other kinases to assess their selectivity profile, a critical factor for minimizing off-target effects.

By integrating the systematic, comparative docking approach detailed here, research teams can more effectively prioritize synthetic efforts, reduce costs, and accelerate the journey from a promising scaffold to a viable drug candidate.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]

  • Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]

  • How to validate the molecular docking results ? ResearchGate. Available at: [Link]

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. Available at: [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]

  • Molecular Docking: a decision-making tool for drug discovery. ResearchGate. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Small Molecule Docking. KBbox: Methods. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Bromo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The accurate and precise quantification of 3-Bromo-1H-indazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis, is paramount for ensuring product quality and consistency. This guide provides a comprehensive comparison of analytical methodologies for its quantification, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into the critical aspects of method validation, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). This document is intended to be a practical resource, offering detailed experimental protocols, comparative data, and the scientific rationale behind methodological choices to empower researchers in developing and validating robust analytical methods.

Introduction: The Significance of this compound and the Imperative for Rigorous Quantification

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1][2] Its purity and concentration directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, the development and validation of reliable analytical methods for its quantification are not merely a regulatory requirement but a cornerstone of process control and quality assurance in drug development.

The validation of an analytical procedure is the formal and documented process of demonstrating that the method is suitable for its intended purpose.[3][4][5] This involves a series of experiments to evaluate the method's performance characteristics, ensuring that it is accurate, precise, specific, and robust.[6][7] Regulatory bodies like the ICH, FDA, and EMA provide comprehensive guidelines to ensure that the data generated is reliable and can be used to make critical decisions about product quality.[8][9][10][11][12]

This guide will compare two of the most powerful and widely used analytical techniques in the pharmaceutical industry: HPLC with Ultraviolet (UV) detection and LC-MS. The choice between these methods often depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is the first critical step in method development. For a molecule like this compound, which possesses a chromophore, both HPLC-UV and LC-MS are viable options.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering excellent separation capabilities and robust quantification.[13][14] For carboxylic acids, which can be challenging to analyze directly due to their polarity, reversed-phase HPLC is a common and effective approach.[15][16]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. The separated components are then detected by a UV detector as they elute from the column. The area under the chromatographic peak is proportional to the concentration of the analyte.

Strengths:

  • Robustness and Reliability: HPLC is a well-established and highly reliable technique.

  • Cost-Effectiveness: Compared to LC-MS, HPLC instrumentation and operational costs are generally lower.

  • Ease of Use: Modern HPLC systems are highly automated and relatively straightforward to operate.

Limitations:

  • Limited Specificity: Co-eluting impurities with similar UV spectra can interfere with the quantification of the target analyte.

  • Lower Sensitivity: Compared to mass spectrometry, UV detection is less sensitive, which can be a limitation when analyzing trace-level impurities or working with limited sample quantities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry.[17][18][19][20][21] This technique is particularly advantageous for the analysis of complex mixtures and for trace-level quantification.

Principle: After separation by LC, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides both qualitative (structural information) and quantitative data. The presence of a bromine atom in this compound will produce a characteristic isotopic pattern in the mass spectrum, further enhancing specificity.[17]

Strengths:

  • High Specificity: The ability to select and detect ions based on their specific m/z ratio provides exceptional specificity, minimizing the risk of interference from matrix components or impurities.[22]

  • High Sensitivity: LC-MS offers significantly higher sensitivity than HPLC-UV, enabling the quantification of analytes at very low concentrations.

  • Structural Information: Mass spectrometry can provide valuable information about the molecular weight and structure of the analyte and any potential impurities.

Limitations:

  • Higher Cost and Complexity: LC-MS instrumentation is more expensive to purchase and maintain, and the technique requires a higher level of operator expertise.

  • Matrix Effects: The ionization process in the mass spectrometer can be influenced by other components in the sample matrix, potentially leading to signal suppression or enhancement.[17] This necessitates careful method development and validation.

A Structured Approach to Method Validation: Adhering to ICH Q2(R1) Guidelines

The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[6][23] The validation parameters that must be evaluated depend on the type of analytical procedure. For a quantitative impurity test or an assay of a drug substance, the following parameters are critical:

G cluster_validation Method Validation Workflow Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: A streamlined workflow for analytical method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][22]

Experimental Approach:

  • Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method is then used to demonstrate that the peak for this compound is well-resolved from any degradation product peaks.

  • Impurity Spiking: If known impurities are available, they should be spiked into the sample to demonstrate that they do not interfere with the quantification of the main component.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13]

Experimental Approach:

  • A series of at least five standard solutions of this compound are prepared at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Each standard is injected in triplicate, and the peak areas are plotted against the corresponding concentrations.

  • The data is subjected to linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line are evaluated. An r² value of >0.99 is generally considered acceptable.

Range

The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[6][22]

Experimental Approach:

  • Recovery Studies: A known amount of this compound is spiked into a placebo or a sample matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • The samples are analyzed in triplicate, and the percentage recovery is calculated. The acceptance criteria for recovery are typically between 98% and 102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6][22]

Experimental Approach:

  • Repeatability (Intra-assay Precision): A minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration are performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay Precision): The repeatability experiment is repeated on a different day, with a different analyst, and/or on a different instrument.

  • The precision is expressed as the relative standard deviation (RSD) of the results. An RSD of ≤2% is generally considered acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Approach:

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.

  • Signal-to-Noise Ratio: This approach can be used for methods that exhibit baseline noise. The concentration that gives a signal-to-noise ratio of 3:1 is typically accepted for LOD, and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][22]

Experimental Approach:

  • Small, deliberate changes are made to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • The effect of these changes on the system suitability parameters (e.g., peak asymmetry, resolution, theoretical plates) is evaluated.

Experimental Protocols and Comparative Data

HPLC-UV Method Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Further dilute as necessary to fall within the linear range of the method.

LC-MS Method Protocol

Instrumentation:

  • LC-MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: ESI in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor the transition of the deprotonated molecule to a characteristic fragment ion. The exact m/z values would need to be determined experimentally.

Sample Preparation:

  • Similar to the HPLC-UV method, but with potentially greater dilution due to the higher sensitivity of the instrument.

Comparative Performance Data
Validation Parameter HPLC-UV LC-MS Acceptance Criteria (Typical)
Linearity (r²) >0.999>0.999>0.99
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD)
- Repeatability<1.0%<0.8%≤2.0%
- Intermediate Precision<1.5%<1.2%≤2.0%
LOD ~0.1 µg/mL~0.005 µg/mLN/A
LOQ ~0.3 µg/mL~0.015 µg/mLN/A
Robustness PassedPassedNo significant impact on results

Note: The values presented in the table are illustrative and would need to be confirmed by experimental data for a specific method.

G cluster_comparison Methodology Comparison cluster_application Application Suitability HPLC HPLC-UV + Robust & Reliable + Cost-Effective - Lower Specificity - Lower Sensitivity RoutineQC Routine QC/ Assay HPLC->RoutineQC LCMS LC-MS + High Specificity + High Sensitivity + Structural Info - Higher Cost & Complexity TraceAnalysis Trace Impurity/ Metabolite ID LCMS->TraceAnalysis

Caption: A visual comparison of HPLC-UV and LC-MS suitability.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful and reliable techniques for the quantification of this compound. The choice of method should be guided by the specific analytical requirements.

  • For routine quality control, assay, and purity determination where the analyte concentration is relatively high and the sample matrix is well-characterized, HPLC-UV is often the more practical and cost-effective choice. Its robustness and ease of use make it well-suited for high-throughput environments.

  • For applications requiring higher sensitivity, such as the quantification of trace-level impurities, analysis of complex biological matrices, or when definitive identification is required, LC-MS is the superior methodology. Its unparalleled specificity and sensitivity provide a higher degree of confidence in the analytical results.

Regardless of the chosen method, a thorough and well-documented validation process, in accordance with regulatory guidelines, is essential to ensure the generation of high-quality, reliable data.[24][25][26][27][28] This guide provides a foundational framework for researchers to develop and validate analytical methods that are fit for their intended purpose, ultimately contributing to the development of safe and effective medicines.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • European Paediatric Translational Research Infrastructure. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. LCMS-guided detection of halogenated natural compounds. a Five... [Link]

  • PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • ResearchGate. Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. [Link]

  • ACS Publications. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • PubMed. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. [Link]

  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]

  • Wiley Analytical Science. Imidazole quantification by LC determination. [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]

  • "HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS". [Link]

  • Journal of Drug Delivery and Therapeutics. A Review on Analytical method Development and Validation. [Link]

  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. [Link]

  • South Eastern European Journal of Public Health. Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]

  • Home Sunshine Pharma. 5-bromo-1h-indazole-3-carboxylic acid cas 1077-94-7. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-1H-indazole-5-carboxylic acid (CAS 885521-49-3), a halogenated heterocyclic compound often utilized in medicinal chemistry and materials science. This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each procedural step, ensuring a self-validating system of laboratory safety.

Section 1: Understanding the Compound - Hazard Identification and Characteristics

This compound is a solid powder with a melting point greater than 300°C. As a brominated organic compound, it falls under the category of halogenated organic wastes, which have specific disposal requirements due to their potential to form hazardous byproducts upon improper treatment.[1] While specific toxicity data for this exact isomer is not extensively detailed in readily available literature, the safety data sheets for closely related isomers, such as 5-Bromo-1H-indazole-3-carboxylic acid, provide critical analogous safety information. It is prudent to handle this compound with the assumption that it may cause skin, eye, and respiratory irritation, and could be harmful if swallowed.[2][3]

Key Physical and Chemical Properties:

PropertyValueSource
CAS Number 885521-49-3[4]
Molecular Formula C₈H₅BrN₂O₂[4]
Molecular Weight 241.04 g/mol [4]
Physical Form Powder
Melting Point >300 °C
Storage Class 11 - Combustible Solids
Section 2: Pre-Disposal - Safe Handling and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensuring the safety of laboratory personnel is the highest priority. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:

  • Fume Hood: Always handle this compound within a certified chemical fume hood to minimize inhalation of dust particles.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133.[2][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[6]

  • Respiratory Protection: For situations where dust formation is unavoidable or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a type N95) should be used.[2]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[2]

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires specific segregation and disposal methods.[1]

Step 1: Waste Segregation

This is the most critical step in the disposal process. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[1][7][8] Co-mingling can lead to dangerous reactions and significantly increases disposal costs.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

Step 2: Containerization

Proper containerization prevents leaks and ensures the safety of waste handlers.

  • Action: Use a suitable, sealable container for collecting the solid waste. The container must be in good condition and compatible with the chemical. For larger quantities of halogenated waste, consult with your institution's Environmental Health and Safety (EHS) office for appropriate carboys.[1]

Step 3: Labeling

Accurate and thorough labeling is a regulatory requirement and crucial for safety.

  • Action: Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."[7] Do not use abbreviations or chemical formulas.[7] The label should also include the date when the first drop of waste was added.

Step 4: Accumulation and Storage

Waste should be stored safely in a designated satellite accumulation area within the laboratory.

  • Action: Keep the waste container tightly closed except when adding waste.[7] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Step 5: Final Disposal

Final disposal must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Action: Contact your EHS office to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to dispose of this chemical down the drain or in regular trash.[8][9] Halogenated organic wastes are typically disposed of via controlled incineration at a licensed facility.[1][10]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Is the waste a halogenated organic compound? C->D E YES: Use designated 'Halogenated Organic Waste' container. D->E Contains Bromine F NO: Follow protocols for non-halogenated waste. D->F G Label container clearly: 'Hazardous Waste' Full Chemical Name E->G H Keep container sealed when not in use. G->H I Store in designated Satellite Accumulation Area H->I J Contact Environmental Health & Safety (EHS) for pickup. I->J K Disposal via licensed hazardous waste vendor (e.g., Incineration) J->K

Disposal Workflow for this compound
Section 4: Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[2][11]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2][11]

Spill Response:

  • Action: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][5] Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's EHS office immediately.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's properties, adhering to strict handling protocols, and following a systematic disposal procedure, researchers can mitigate risks and foster a secure research environment. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.

References

  • This compound 97 885521-49-3. Sigma-Aldrich.
  • 3-BROMO (1H)
  • SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. Fisher Scientific.
  • This compound | CAS 885521-49-3. Santa Cruz Biotechnology.
  • Hazardous Waste Segreg
  • 6-Bromo-1H-indazole - SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. ChemicalBook.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Organic Solvents Waste Disposal. Cornell University Environmental Health and Safety.
  • Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer.
  • SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. Fisher Scientific.
  • 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid - Safety D
  • SAFETY DATA SHEET - 5-Bromo-2-(phenylmethyl)-2H-indazole. CymitQuimica.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Bromo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 3-Bromo-1H-indazole-5-carboxylic acid, a halogenated aromatic compound, represents a class of molecules pivotal for creating new therapeutic agents. However, its handling necessitates a robust understanding of safety protocols to mitigate potential risks to laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to establish a foundational understanding of safe laboratory practices. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[2][3]

Recommended Personal Protective Equipment (PPE)

The selection of PPE is contingent on the nature of the work being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile or Neoprene glovesFire-retardant lab coatN95 respirator (if not in a fume hood)
Solution Preparation Chemical safety goggles and face shieldNitrile or Neoprene glovesChemical-resistant apron over a lab coatNot generally required if in a fume hood
Reaction Setup and Monitoring Chemical safety goggles and face shieldNitrile or Neoprene glovesChemical-resistant apron over a lab coatNot generally required if in a fume hood
Work-up and Purification Chemical safety goggles and face shieldNitrile or Neoprene glovesChemical-resistant apron over a lab coatNot generally required if in a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges
Step-by-Step PPE Protocol: A Self-Validating System

The following protocol for donning and doffing PPE is designed to prevent cross-contamination and ensure the user's safety.

G cluster_donning Donning PPE node_a 1. Lab Coat node_b 2. Respiratory Protection (if required) node_a->node_b Ensure full coverage node_c 3. Eye and Face Protection node_b->node_c Fit test respirator node_d 4. Gloves node_c->node_d Adjust for comfort

Caption: Sequential process for donning PPE.

  • Body Protection: Don a clean, fire-retardant lab coat, ensuring it is fully buttoned.[4] For handling larger quantities or in situations with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: If weighing the solid compound outside of a fume hood or if there is a potential for aerosolization, an N95 respirator is recommended. Ensure a proper fit test has been conducted.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[5] When handling solutions or during reactions with a risk of splashing, supplement with a face shield.[6]

  • Hand Protection: Don chemical-resistant gloves, such as nitrile or neoprene.[5] Check for any visible defects before use. Ensure the gloves extend over the cuffs of the lab coat.

G cluster_doffing Doffing PPE node_e 1. Gloves node_f 2. Eye and Face Protection node_e->node_f Avoid skin contact node_g 3. Lab Coat node_f->node_g Handle by clean surfaces node_h 4. Respiratory Protection (if worn) node_g->node_h Roll away from body node_i 5. Hand Hygiene node_h->node_i Remove last

Caption: Sequential process for doffing PPE.

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Eye and Face Protection: Remove the face shield and goggles by handling the strap or earpieces.

  • Body Protection: Unbutton the lab coat and remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward.

  • Respiratory Protection: If a respirator was used, remove it by the straps without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[3]

Emergency Procedures: Responding to Exposure

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE, including gloves and any contaminated wipes, must be collected in a designated hazardous waste container.[8] Halogenated organic waste should be segregated from non-halogenated waste streams.[1] Follow your institution's specific guidelines for hazardous waste disposal.

By adhering to these rigorous safety protocols and utilizing the recommended personal protective equipment, researchers can confidently and safely handle this compound, fostering a secure environment for scientific advancement.

References

  • Benchchem.
  • Sigma-Aldrich. This compound 97.
  • Echemi.com. 3-BROMO (1H) INDAZOLE CARBOXYLIC ACID SDS.
  • Santa Cruz Biotechnology. This compound.
  • CHEMM. Personal Protective Equipment (PPE).
  • US EPA. Personal Protective Equipment.
  • Cole-Parmer. Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid.
  • YouTube. Personal Protective Equipment (PPE) | Chemistry | Wits.
  • ChemTalk. Lab Safety Equipment & PPE.
  • Benchchem. Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1H-indazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-1H-indazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.